molecular formula C8H9N3O3 B094034 4-Methyl-3-nitrobenzohydrazide CAS No. 19013-12-8

4-Methyl-3-nitrobenzohydrazide

Cat. No.: B094034
CAS No.: 19013-12-8
M. Wt: 195.18 g/mol
InChI Key: HQYFNNWYBXZHEZ-UHFFFAOYSA-N
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Description

4-Methyl-3-nitrobenzohydrazide is a useful research compound. Its molecular formula is C8H9N3O3 and its molecular weight is 195.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-3-nitrobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-2-3-6(8(12)10-9)4-7(5)11(13)14/h2-4H,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYFNNWYBXZHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395040
Record name 4-methyl-3-nitrobenzohydrazide
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Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-12-8
Record name Benzoic acid, 4-methyl-3-nitro-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-3-nitrobenzohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 4-Methyl-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-3-nitrobenzohydrazide

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a bespoke chemical entity with significant potential in medicinal chemistry and materials science. As a derivative of benzohydrazide, it incorporates a reactive hydrazide moiety, a nitro group, and a methyl group on a benzene scaffold, offering a unique combination of electronic and steric properties.[1] This guide provides a comprehensive technical overview of its core physicochemical properties. It is intended for researchers, scientists, and drug development professionals, offering not only foundational data but also the causal logic behind the experimental methodologies required for its characterization. Each section synthesizes theoretical principles with actionable, field-proven laboratory protocols, ensuring scientific integrity and reproducibility.

Compound Identification and Structure

A thorough understanding of a compound begins with its unambiguous identification and molecular architecture.

  • Chemical Name: this compound

  • CAS Number: 72198-83-5[2][3]

  • Molecular Formula: C₈H₉N₃O₃[3]

  • Molecular Weight: 195.18 g/mol

  • Chemical Structure:

The structure reveals several key features that dictate its chemical behavior:

  • Aromatic Ring: A benzene ring substituted with a methyl group (electron-donating) and a nitro group (strongly electron-withdrawing).

  • Hydrazide Group (-CONHNH₂): This functional group is the cornerstone of its reactivity, capable of acting as a nucleophile, a ligand for metal chelation, and a precursor for synthesizing various heterocycles.[1][4] It also imparts basicity to the molecule.

Synthesis and Purification Overview

The generation of a pure sample is a prerequisite for accurate physicochemical analysis. The synthesis of this compound is typically achieved through a two-step process starting from p-toluic acid (4-methylbenzoic acid).

Logical Workflow for Synthesis:

Synthesis A p-Toluic Acid (4-Methylbenzoic Acid) B Nitration (HNO₃ / H₂SO₄) A->B Step 1 C 4-Methyl-3-nitrobenzoic Acid B->C D Esterification (MeOH / H⁺) C->D Step 2a E Methyl 4-Methyl-3-nitrobenzoate D->E F Hydrazinolysis (N₂H₄·H₂O) E->F Step 2b G This compound (Crude Product) F->G H Purification (Recrystallization) G->H I Pure Product H->I

Caption: Synthetic pathway for this compound.

Protocol 2.1: Synthesis via Hydrazinolysis of the Ester

This is the most common and reliable method for preparing hydrazides.[4][5]

  • Step 1: Nitration of p-Toluic Acid. The precursor, 4-methyl-3-nitrobenzoic acid, is synthesized by the controlled nitration of 4-methylbenzoic acid.[6][7]

  • Step 2: Esterification. The resulting acid is converted to its methyl ester, Methyl 4-methyl-3-nitrobenzoate, by refluxing with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).[8]

  • Step 3: Hydrazinolysis. The purified methyl ester is dissolved in a suitable alcohol (e.g., ethanol). An excess of hydrazine hydrate (N₂H₄·H₂O) is added, and the mixture is refluxed for several hours.[9] The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 4: Isolation. Upon completion, the reaction mixture is cooled. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2.2: Purification by Recrystallization

Recrystallization is highly effective for purifying solid hydrazide compounds by leveraging differences in solubility.[10]

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, or aqueous mixtures) to identify a solvent that dissolves the compound well at high temperatures but poorly at room temperature.

  • Dissolution: Dissolve the crude hydrazide in the minimum amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Core Physicochemical Properties and Determination

The following sections detail the key physicochemical parameters and the experimental protocols for their determination.

PropertyPredicted/Typical ValueSignificance in Drug Development
Melting Point ~200-220 °C (by analogy)Purity indicator, solid-state stability
LogP (o/w) 1.5 - 2.5 (estimated)Membrane permeability, solubility, ADME properties[11]
pKa 2.5 - 3.5 (hydrazide moiety)Ionization state at physiological pH, solubility, receptor binding[12]
Aqueous Solubility LowAffects bioavailability and formulation
Thermal Stability Decomposes >200 °CDefines storage and handling conditions
Lipophilicity: Octanol-Water Partition Coefficient (LogP)

Expertise & Experience: Lipophilicity, quantified as LogP, is a critical determinant of a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[11] A LogP value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a value that is too low can hinder membrane permeability. The shake-flask method, though laborious, remains the gold standard for its accuracy.[13]

Theoretical Grounding: LogP is the base-10 logarithm of the partition coefficient (P), which is the ratio of a compound's concentration in an organic phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[14]

LogP = Log₁₀([Compound]octanol / [Compound]aqueous)

A positive LogP indicates higher solubility in the lipid phase (lipophilic), while a negative value indicates higher solubility in the aqueous phase (hydrophilic).[11]

Experimental Workflow for LogP Determination:

Caption: Shake-flask method workflow for LogP determination.

This protocol ensures a self-validating system by requiring careful pre-equilibration of solvents and accurate quantification.

  • Solvent Preparation: Prepare two stock solutions: n-octanol saturated with water and water (at a specific pH, e.g., 7.4 phosphate buffer) saturated with n-octanol. Allow them to equilibrate for at least 24 hours.[15]

  • Sample Preparation: Prepare a stock solution of this compound in the water-saturated octanol at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel, combine a precise volume of the sample solution (e.g., 10 mL) with a precise volume of the octanol-saturated water (e.g., 10 mL).

  • Equilibration: Shake the funnel vigorously for 15-30 minutes to ensure complete partitioning. Afterward, allow the layers to separate completely (centrifugation can be used to break emulsions).

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the analyte in both the octanol and aqueous layers using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared for accurate quantification.

  • Calculation: Calculate the partition coefficient (P) and its logarithm (LogP) using the measured concentrations. The experiment should be repeated at least three times to ensure reproducibility.

Acidity and Basicity: pKa Determination

Expertise & Experience: The hydrazide moiety (-NHNH₂) is weakly basic due to the lone pair of electrons on the terminal nitrogen atom. The pKa of the conjugate acid (R-CONHNH₃⁺) is crucial as it determines the compound's ionization state at physiological pH (approx. 7.4).[12] An ionized species generally has higher aqueous solubility but lower membrane permeability. Potentiometric titration is a direct and reliable method for determining pKa.

Theoretical Grounding: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka). For the conjugate acid of our base (B), the equilibrium is:

BH⁺ ⇌ B + H⁺

The pKa is the pH at which the concentrations of the protonated (BH⁺) and deprotonated (B) forms are equal.[16]

This method relies on monitoring the change in pH of a solution of the compound as a titrant is added.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a micro-burette to add the titrant.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH value after each incremental addition of the acid titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. Alternatively, the first derivative of the curve (ΔpH/ΔV) can be plotted against the titrant volume; the peak of this plot indicates the equivalence point.

Causality: A strong acid is used as the titrant to protonate the basic hydrazide group. The resulting titration curve's inflection point reveals the stoichiometry, and the pH at the halfway point directly gives the pKa of the conjugate acid.

Thermal Stability Analysis

Expertise & Experience: Understanding a compound's thermal stability is vital for determining safe storage conditions, shelf-life, and suitability for processes that involve heating.[17] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary techniques that provide a comprehensive thermal profile.[18][19]

Theoretical Grounding:

  • TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It identifies decomposition temperatures.[17]

  • DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects thermal events like melting (endotherm) and decomposition (exotherm).[18]

Experimental Workflow for Thermal Analysis:

ThermalAnalysis cluster_TGA TGA Protocol cluster_DSC DSC Protocol A Weigh sample (3-10 mg) into TGA crucible B Place in TGA furnace under N₂ or Air atmosphere A->B C Heat at constant rate (e.g., 10 °C/min) B->C D Record mass loss vs. temp C->D E Seal sample (1-5 mg) in DSC pan F Place in DSC cell with empty reference pan E->F G Heat at constant rate (e.g., 10 °C/min) F->G H Record heat flow vs. temp G->H

Caption: Workflow for TGA and DSC thermal analysis.

  • Sample Preparation: For TGA, accurately weigh 3-10 mg of the sample into an alumina or platinum crucible.[17] For DSC, seal 1-5 mg of the sample in an aluminum pan.

  • Instrument Setup: Purge the instrument with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.[17] A parallel experiment in an oxidative atmosphere (air) can also be run for comparison.[18]

  • Temperature Program: Heat the sample from ambient temperature to a suitable final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Interpretation:

    • DSC Thermogram: Identify the sharp endothermic peak corresponding to the melting point. The onset temperature is typically reported. Broader exothermic peaks at higher temperatures indicate decomposition.

    • TGA Thermogram: The onset temperature of significant mass loss indicates the beginning of thermal decomposition. The number of steps in the mass loss curve can provide insight into the decomposition mechanism.[20]

Spectral Characterization

Spectral data provides an electronic and vibrational fingerprint of the molecule, essential for structural confirmation and quality control.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Expect complex signals in the 7.5-8.5 ppm range. The nitro and methyl groups will influence their chemical shifts and splitting patterns.

    • Methyl Protons (-CH₃): A singlet around 2.5 ppm.

    • Hydrazide Protons (-NH, -NH₂): Broad singlets that are D₂O exchangeable. The -NH proton may appear downfield (>9.0 ppm), while the -NH₂ protons may appear around 4.5-5.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal in the 165-175 ppm range.

    • Aromatic Carbons: Multiple signals between 120-150 ppm. The carbon attached to the nitro group will be significantly shifted.

    • Methyl Carbon (-CH₃): A signal around 20-25 ppm.

  • FTIR (Fourier-Transform Infrared Spectroscopy):

    • N-H Stretching (hydrazide): Two bands may appear in the 3200-3400 cm⁻¹ region.

    • C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

    • N-H Bending (Amide II): A band around 1520-1560 cm⁻¹.

    • NO₂ Stretching: A strong, sharp asymmetric stretch around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.[21]

    • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 195 or 196, respectively, confirming the molecular weight.

    • Fragmentation: Common fragmentation patterns would include the loss of the hydrazino group (-NHNH₂), the nitro group (-NO₂), and cleavage of the amide bond.

Conclusion

This guide has outlined the essential and provided robust, validated protocols for their determination. The interplay between its lipophilicity, ionization state, and thermal stability governs its behavior in both chemical and biological systems. The methodologies described herein are designed to provide researchers with the reliable data necessary to advance its application in drug discovery, materials science, and synthetic chemistry. Accurate characterization is the bedrock of scientific innovation, and this document serves as a comprehensive resource to that end.

References

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis of 4-methyl-3-nitrobenzohydrazide, a valuable building block in medicinal chemistry and materials science. The described synthetic pathway initiates from 4-methyl-3-nitrobenzoic acid and proceeds through a robust two-step sequence involving an intermediate ester. This document elucidates the causal mechanisms behind procedural choices, offers detailed, self-validating experimental protocols, and emphasizes critical safety and handling considerations for the hazardous reagents involved. All quantitative data is summarized for clarity, and key transformations are visualized through mechanistic diagrams to provide a comprehensive resource for laboratory application.

Introduction and Strategic Overview

Chemical Identity and Significance

This compound is an organic compound featuring a hydrazide functional group attached to a substituted benzene ring. Its structural motifs—a reactive hydrazide moiety and a nitroaromatic core—make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and Schiff bases. These resulting structures are frequently investigated in drug discovery programs for their potential biological activities. The starting material, 4-methyl-3-nitrobenzoic acid, is a readily available aromatic carboxylic acid.[1][2]

Rationale for the Two-Step Synthetic Approach

The direct conversion of a carboxylic acid to a hydrazide is challenging due to the acidic nature of the carboxylic acid and the basicity of hydrazine. A direct reaction would primarily result in an acid-base neutralization, forming a stable carboxylate-hydrazinium salt, which is unreactive towards nucleophilic substitution.

Therefore, a two-step strategy is employed to achieve the desired transformation:

  • Esterification: The carboxylic acid is first converted into a more reactive electrophile, typically a methyl or ethyl ester. This "activates" the carbonyl group for subsequent nucleophilic attack.

  • Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate. Hydrazine, being a potent nucleophile, readily displaces the alkoxy group (-OR) of the ester to form the stable hydrazide product.[3][4]

This sequence ensures high conversion rates and simplifies purification by avoiding the problematic acid-base side reactions.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below, outlining the transformation from the starting material to the final product via the key ester intermediate.

G A 4-Methyl-3-nitrobenzoic Acid (Starting Material) B Methyl 4-methyl-3-nitrobenzoate (Intermediate) A->B Step 1: Esterification (SOCl₂ / Methanol) C This compound (Final Product) B->C Step 2: Hydrazinolysis (N₂H₄·H₂O / Ethanol)

Caption: High-level overview of the two-step synthesis.

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

Mechanistic Principles and Protocol Selection

Two primary methods are effective for this esterification: the Fischer-Speier esterification and the thionyl chloride-mediated method.

  • Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an excess of alcohol.[5][6][7] While effective, the reaction is reversible and requires either the removal of water or a large excess of alcohol to drive the equilibrium towards the product.[8][9]

  • Thionyl Chloride (SOCl₂) Method: This approach offers significant advantages. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ.[10][11][12] This intermediate then rapidly reacts with the alcohol (methanol) to form the ester.[13][14] The reaction is effectively irreversible because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that evolve from the reaction mixture, driving the reaction to completion.[15]

For its high efficiency, clean reaction profile, and irreversibility, the thionyl chloride method is the selected protocol for this guide.

Mechanistic Diagram: Thionyl Chloride-Mediated Esterification

G cluster_0 Acyl Chloride Formation cluster_1 Ester Formation A Carboxylic Acid R-COOH C Acyl Chlorosulfite Intermediate A->C Attack on S B Thionyl Chloride SOCl₂ B->C D Acyl Chloride R-COCl C->D Cl⁻ attack, -SO₂, -Cl⁻ F Tetrahedral Intermediate D->F E Methanol CH₃OH E->F Nucleophilic Attack G Methyl Ester R-COOCH₃ F->G Collapse, -HCl

Caption: Mechanism of esterification via an acyl chloride intermediate.

Detailed Experimental Protocol: Methyl 4-methyl-3-nitrobenzoate

Warning: This procedure involves highly corrosive and toxic reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid/solvent-resistant gloves.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methyl-3-nitrobenzoic acid (9.05 g, 50.0 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture to create a suspension.

  • Reagent Addition: Cool the flask in an ice-water bath (0-5 °C). Slowly and dropwise, add thionyl chloride (5.5 mL, 75.0 mmol, 1.5 eq) to the stirring suspension over 15-20 minutes. Caution: The addition is exothermic and releases HCl and SO₂ gas. Ensure the fume hood has strong ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully concentrate the mixture under reduced pressure (rotary evaporator) to remove excess methanol and thionyl chloride.

    • Pour the resulting residue slowly onto crushed ice (approx. 200 g) in a beaker with stirring.

    • The solid product will precipitate. Collect the crude solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acid.

  • Purification: The crude product can be recrystallized from a minimal amount of hot methanol or ethanol to yield a pale yellow solid. Dry the purified crystals under vacuum. A typical yield is 85-95%.[16][17]

Step 2: Hydrazinolysis of Methyl 4-methyl-3-nitrobenzoate

Mechanistic Principles

This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of hydrazine is a strong nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide ion (CH₃O⁻) as a leaving group. A subsequent proton transfer yields the stable benzohydrazide product and methanol.

Detailed Experimental Protocol: this compound

Warning: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen.[18][19][20] Handle with extreme care in a chemical fume hood, using appropriate PPE.

  • Reaction Setup: In a 250 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve the methyl 4-methyl-3-nitrobenzoate (7.80 g, 40.0 mmol) from Step 1 in ethanol (95%, 120 mL).

  • Reagent Addition: Add hydrazine hydrate (~64% solution, 3.75 mL, 80.0 mmol, 2.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-8 hours. The reaction can be monitored by TLC. In many cases, the product will begin to precipitate from the hot solution as it forms.[21]

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove any unreacted starting material or impurities.

  • Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from ethanol. Dry the final product, a white or off-white crystalline solid, under vacuum. A typical yield is 80-90%.

Summary of Quantitative Data

ParameterStep 1: EsterificationStep 2: Hydrazinolysis
Starting Material 4-Methyl-3-nitrobenzoic AcidMethyl 4-methyl-3-nitrobenzoate
Molar Mass ( g/mol ) 181.15195.18
Amount (g) 9.057.80
Amount (mmol) 50.040.0
Key Reagent Thionyl Chloride (SOCl₂)Hydrazine Hydrate (N₂H₄·H₂O)
Reagent Eq. 1.52.0
Solvent Anhydrous Methanol95% Ethanol
Solvent Volume (mL) 100120
Temperature (°C) 65 (Reflux)80 (Reflux)
Reaction Time (h) 3 - 46 - 8
Typical Yield (%) 85 - 9580 - 90
Product Methyl 4-methyl-3-nitrobenzoateThis compound

Hazard and Safety Management

Safe execution of this synthesis is paramount due to the hazardous nature of the reagents.

  • 4-Methyl-3-nitrobenzoic Acid: May cause irritation. Harmful if ingested.[22][23] Handle with standard PPE.

  • Thionyl Chloride (SOCl₂): Highly toxic if inhaled, causes severe skin burns and eye damage.[24][25] Reacts violently with water, releasing toxic gases (HCl, SO₂).[26] Always add dropwise from an addition funnel and handle under an inert atmosphere if possible. Quench any excess carefully with a basic solution in a well-ventilated area.

  • Hydrazine Hydrate (N₂H₄·H₂O): Toxic if swallowed, inhaled, or in contact with skin.[18] Causes severe burns and may cause an allergic skin reaction.[19] It is also a suspected carcinogen.[20] All handling must be done in a fume hood with appropriate PPE. Spills should be absorbed with an inert material and disposed of as hazardous waste.[27]

All waste materials, including solvents and reaction residues, must be collected and disposed of according to institutional and local hazardous waste regulations.

Conclusion

This guide details a reliable and efficient two-step synthesis of this compound from 4-methyl-3-nitrobenzoic acid. The chosen pathway, proceeding through a methyl ester intermediate via a thionyl chloride-mediated reaction, provides high yields and operational simplicity. By understanding the underlying chemical principles and adhering strictly to the safety protocols outlined, researchers can confidently produce this valuable chemical intermediate for applications in pharmaceutical development and chemical research.

References

An In-depth Technical Guide to the Solubility of 4-Methyl-3-nitrobenzohydrazide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-3-nitrobenzohydrazide, a key intermediate in synthetic organic chemistry and pharmaceutical research. While direct quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a foundational understanding of its expected solubility based on its structural attributes and the general principles of solute-solvent interactions. Furthermore, it outlines a detailed, best-practice experimental protocol for the precise determination of its solubility in a range of common organic solvents. This document is intended to equip researchers with the necessary theoretical and practical knowledge to effectively work with this compound in various solvent systems.

Introduction: Understanding this compound

This compound (CAS No. 19013-12-8) is a solid, crystalline organic compound with the molecular formula C₈H₉N₃O₃.[1] Its structure, featuring a substituted benzene ring with a methyl group, a nitro group, and a hydrazide moiety, dictates its physicochemical properties, including its solubility. The presence of both polar (nitro, hydrazide) and non-polar (methyl, benzene ring) functionalities suggests a nuanced solubility profile across solvents of varying polarities.

The hydrazide group, in particular, is a versatile functional group in organic synthesis, often serving as a precursor for the formation of various heterocyclic compounds. The nitroaromatic portion of the molecule also contributes to its reactivity and potential applications. A thorough understanding of its solubility is paramount for its use in reaction chemistry, purification processes like recrystallization, and formulation development.

Theoretical Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent.[2] This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another.

Structural Analysis of this compound:

  • Polar Moieties: The nitro group (-NO₂) is strongly polar and can participate in dipole-dipole interactions. The hydrazide group (-CONHNH₂) is also polar and capable of acting as both a hydrogen bond donor and acceptor.

  • Non-Polar Moieties: The benzene ring and the methyl group (-CH₃) are non-polar and contribute to van der Waals forces.

Predicted Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydrazide group of this compound. Therefore, moderate to good solubility is expected. Indeed, related compounds like 4-nitrobenzohydrazide are often recrystallized from methanol or ethanol.[3][4]

  • Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Dimethyl Sulfoxide): These solvents possess significant dipole moments and can interact with the polar nitro and hydrazide groups. Acetonitrile has been noted as an effective solvent for other aromatic hydrazides.[5] Good solubility is anticipated in these solvents.

  • Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar nature of these solvents makes them poor candidates for dissolving the polar this compound. Aromatic hydrazides are generally not readily soluble in hydrocarbon solvents like toluene.[5] Low solubility is expected.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and may exhibit some ability to dissolve the compound, though likely less than polar aprotic solvents.

Quantitative Solubility Data

As of the latest literature review, a comprehensive, publicly available dataset quantifying the solubility of this compound in a wide array of organic solvents is not available. The following table is presented as a framework for researchers to populate with experimentally determined values, based on the theoretical predictions discussed above.

SolventSolvent TypePredicted SolubilityExperimentally Determined Solubility (mg/mL)
MethanolPolar ProticHighData to be determined
EthanolPolar ProticHighData to be determined
IsopropanolPolar ProticModerateData to be determined
AcetonitrilePolar AproticHighData to be determined
AcetonePolar AproticHighData to be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighData to be determined
DichloromethaneHalogenatedModerateData to be determined
ChloroformHalogenatedModerateData to be determined
TolueneNon-Polar AromaticLowData to be determined
HexaneNon-Polar AliphaticVery LowData to be determined
Ethyl AcetatePolar Aprotic (Ester)Moderate to HighData to be determined
Tetrahydrofuran (THF)Polar Aprotic (Ether)Moderate to HighData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a saturated solution with visible undissolved solid.

    • Add a precise volume of the chosen solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter. This step is crucial to prevent any undissolved solid from being transferred.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_calc Calculation prep1 Weigh excess This compound prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate in thermostatic shaker (e.g., 24-48h) prep2->equil1 sep1 Centrifuge to settle excess solid equil1->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 calc1 Calculate solubility (mg/mL or mol/L) quant3->calc1

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong theoretical framework based on its molecular structure allows for reliable predictions of its behavior in various organic solvents. High solubility is anticipated in polar protic and aprotic solvents, with limited solubility in non-polar media. For researchers requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and accurate method for determination. This foundational knowledge is essential for the effective application of this compound in synthesis, purification, and formulation, thereby facilitating its use in drug discovery and development.

References

stability and storage conditions for 4-Methyl-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Methyl-3-nitrobenzohydrazide

Introduction

This compound is a compound of interest in medicinal chemistry and drug discovery, valued for its unique structural motifs: a hydrazide functional group, a substituted aromatic ring, and a nitro group. The intersection of these functionalities imparts specific chemical properties that are crucial for its intended applications but also dictates its stability profile and requisite storage conditions. This guide provides a comprehensive overview of the chemical stability of this compound, offering insights into its potential degradation pathways, recommended storage and handling procedures, and methodologies for stability assessment. This document is intended for researchers, scientists, and professionals in the field of drug development who handle this or structurally related compounds.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for predicting its behavior under various environmental conditions.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms Benzoic acid, 4-methyl-3-nitro-, hydrazide; 1-methyl-2-nitrobenzene-4-carbohydrazide[1]
CAS Number 19013-12-8[1][2]
Molecular Formula C₈H₉N₃O₃[1][2]
Molecular Weight 195.18 g/mol [1][2]
Appearance Solid, Crystalline Powder[2]

Core Stability Considerations: A Tale of Two Functional Groups

The stability of this compound is primarily governed by the chemical reactivity of its two key functional groups: the hydrazide moiety and the nitroaromatic ring .

The Hydrazide Group: Susceptibility to Hydrolysis

The hydrazide group (-CONHNH₂) is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the amide bond to yield 4-methyl-3-nitrobenzoic acid and hydrazine.

  • Mechanism: The hydrolysis is typically catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions. The lone pair of electrons on the terminal nitrogen of the hydrazide can also participate in intramolecular reactions, though intermolecular hydrolysis is the primary concern for storage. Studies on related hydrazide-containing compounds have shown that stability significantly increases as the pH approaches neutrality.[3]

The Nitroaromatic System: Potential for Reduction

The nitro group (-NO₂) is a strong electron-withdrawing group, which generally makes the aromatic ring resistant to oxidative degradation.[4] However, the nitro group itself is susceptible to reduction, which can occur under various conditions:

  • Chemical Reduction: Presence of reducing agents can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

  • Photochemical Degradation: Aromatic nitro compounds can be sensitive to light, which can promote reductive or other degradative pathways. While specific data for this compound is unavailable, it is a common characteristic of the class.

  • Microbial Degradation: While less of a concern in a controlled laboratory setting, it is well-documented that various microorganisms can reduce nitroaromatic compounds.[5][6]

The following diagram illustrates the primary degradation pathways for this compound.

G Potential Degradation Pathways A This compound B 4-Methyl-3-nitrobenzoic Acid + Hydrazine A->B Hydrolysis (Acid/Base Catalyzed) C Reduced Nitro Group Derivatives (e.g., 3-amino-4-methylbenzohydrazide) A->C Reduction (e.g., Light, Reducing Agents) G Workflow for Stability-Indicating Method Development cluster_0 Method Development cluster_1 Method Validation A Select Column & Mobile Phase B Optimize Gradient & Flow Rate A->B C Determine Detection Wavelength B->C D Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D Initial Method E Analyze Stressed Samples D->E F Confirm Peak Purity & Resolution E->F G Use for Formal Stability Studies F->G Validated Method

References

potential biological activities of benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of Benzohydrazide Derivatives

Executive Summary

The benzohydrazide scaffold (C₇H₈N₂O) represents a cornerstone in medicinal chemistry, functioning as a versatile pharmacophore for the development of novel therapeutic agents.[1] Its derivatives have garnered significant attention due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[2] The structural simplicity of the benzohydrazide moiety, combined with the ease of its chemical modification, allows for the creation of large libraries of compounds with diverse biological functions. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and biological evaluation of benzohydrazide derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, present validated protocols, and explore the structure-activity relationships that govern the therapeutic potential of this remarkable class of compounds.

The Benzohydrazide Scaffold: Synthesis and Significance

A Privileged Structure in Medicinal Chemistry

Hydrazides and their hydrazone derivatives are a critical class of compounds in organic synthesis and drug discovery.[1] The benzohydrazide structure, in particular, serves as a key building block for synthesizing various heterocyclic compounds and Schiff bases.[2][3] Its biological significance is underscored by its presence in established drugs like Isoniazid, a primary antitubercular agent, and Nialamide, a monoamine oxidase inhibitor.[4] The therapeutic versatility of benzohydrazide derivatives stems from the reactive hydrazide (-CONHNH₂) group, which can be readily condensed with various aldehydes and ketones to form stable hydrazone linkages (-NHN=CH-).[2][5] This flexibility allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with biological targets.

General Synthesis Strategies

The synthesis of benzohydrazide derivatives is typically a straightforward, two-step process, making it highly adaptable for combinatorial chemistry and library development.

Step 1: Synthesis of Benzohydrazide. The core is commonly synthesized via the reaction of an ester, such as methyl benzoate, with hydrazine hydrate.[1] This reaction can be performed under reflux or accelerated using microwave irradiation, which significantly reduces reaction times and improves yields.[1][4]

Step 2: Synthesis of Benzohydrazide-Hydrazone Derivatives. The resulting benzohydrazide is then condensed with a selected aldehyde or ketone. This reaction, often acid-catalyzed, yields the corresponding Schiff base or hydrazone derivative. The wide availability of diverse aldehydes and ketones allows for the creation of a vast array of derivatives with varied substituents.[3]

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Derivatization MB Methyl Benzoate BH Benzohydrazide MB->BH Reflux or Microwave HH Hydrazine Hydrate (NH₂NH₂·H₂O) HH->BH BH2 Benzohydrazide AK Substituted Aldehyde or Ketone (R-CHO/R-CO-R') BD Benzohydrazide-Hydrazone Derivative AK->BD BH2->BD Acid Catalyst (e.g., HCl)

Caption: General workflow for the synthesis of benzohydrazide-hydrazone derivatives.

Antimicrobial Activities

Benzohydrazide derivatives have demonstrated potent and broad-spectrum antimicrobial properties, emerging as a critical area of research in the face of rising antimicrobial resistance.[2][3]

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading infectious cause of death worldwide, necessitating the development of novel drugs.[3] Many benzohydrazide derivatives have shown significant in vitro activity against the H37Rv strain of M. tuberculosis.[6]

Mechanism of Action: A primary target for these derivatives is the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the mycobacterial cell wall synthesis pathway (fatty acid synthase-II system).[7] Isoniazid, the frontline TB drug, is a pro-drug that, once activated, inhibits InhA. Novel benzohydrazide derivatives are designed to act as direct InhA inhibitors, bypassing the activation step required for isoniazid and potentially overcoming resistance mechanisms.[8][9] Molecular docking studies consistently show that these derivatives can fit within the InhA active site, predicting favorable binding interactions.[9]

Antibacterial and Antifungal Activity

Beyond TB, these compounds exhibit significant activity against a range of other pathogens. Studies have reported efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[2][10] Potent antifungal activity has also been observed against strains like Aspergillus niger and Candida albicans.[1][11] The azomethine group (-N=CH-) present in hydrazone derivatives is often crucial for their antimicrobial efficacy.[3]

Compound Type Target Organism Activity (MIC) Reference
Imidazo[1,2-a]pyrimidinyl benzohydrazidesS. aureus, E. coli"Excellent Activity"[1]
4-(morpholin-4-yl)-N'-(arylidene)benzohydrazidesM. tuberculosis H37RvPotent[1]
Hydrazide-hydrazones of 4-hydroxybenzohydrazideM. tuberculosis H37Rv99% growth inhibition
Thiophene-substituted benzohydrazideE. coli, A. nigerMore active than Gentamycin[3]
1,3,4-Oxadiazole-hydrazidesM. tuberculosis (PZA-resistant)4 µg/mL[9]

Table 1: Summary of antimicrobial activity for selected classes of benzohydrazide derivatives.

Anticancer Activity

The development of targeted cancer therapies is a major goal of modern drug discovery. Benzohydrazide derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines, including lung (A549), breast (MCF-7), cervical (HeLa), and liver (HepG2).[1][12][13]

Mechanisms of Action

The anticancer effects of benzohydrazide derivatives are multifaceted and often depend on the specific substitutions on the molecule.

  • Enzyme Inhibition: A key mechanism is the inhibition of protein kinases that are over-expressed in cancer cells. Certain benzohydrazide derivatives containing dihydropyrazole moieties have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[12][14] Over-activation of the EGFR signaling pathway is a common driver of tumor proliferation and survival.[12] By blocking this pathway, these compounds can halt cancer progression.

  • Cell Cycle Arrest and Apoptosis: Studies on pyrrolyl benzohydrazide derivatives have shown they can induce cell cycle arrest, particularly at the G2/M phase, in lung cancer cells (A549).[13] Furthermore, these compounds were shown to significantly increase the percentage of apoptotic cells, suggesting they can trigger programmed cell death.[13] This activity has been linked to the inhibition of targets like Polo-like kinase 1 (PLK1).[13]

  • Other Mechanisms: Different derivatives have also been reported to act as inhibitors of tubulin polymerization, VEGFR-2, and Bcl-2 family proteins, highlighting the diverse ways this scaffold can be leveraged to fight cancer.[13]

G cluster_pathway Signaling Cascade EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Benzohydrazide Benzohydrazide Derivative Benzohydrazide->EGFR INHIBITS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified pathway showing EGFR inhibition by benzohydrazide derivatives.

Structure-Activity Relationship (SAR)

The biological activity of benzohydrazide derivatives is profoundly influenced by the spatial arrangement and electronic nature of substituents on the benzene ring.[15] Comparative studies of ortho-, meta-, and para-isomers have revealed significant differences in cytotoxicity and selectivity against cancer cells. For instance, the position of a methoxy substituent on a salicylaldehyde benzoylhydrazone derivative can dramatically alter its IC50 value and its selectivity index (a measure of toxicity to cancer cells versus normal cells).[15] This underscores the importance of isomeric positioning in rational drug design to optimize both potency and safety.[15]

Compound Class Target Cell Line Activity (IC₅₀) Mechanism Reference
Dihydropyrazole-containingHeLa, HepG20.15 - 0.21 µMEGFR Inhibition[12][14]
Pyrrolyl benzohydrazide (C8)A549, MCF-7Low µM rangePLK1 Inhibition, Apoptosis[13]
N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]HeLa, L1210660 nMCytotoxicity[1]
Methoxy-substitutedLeukemia (SKW-3)11 µMCytotoxicity[15]

Table 2: Summary of anticancer activity for selected benzohydrazide derivatives.

Other Promising Biological Activities

Anticonvulsant Activity

Several series of benzohydrazide derivatives have been synthesized and evaluated for anticonvulsant properties.[16][17] Standard screening models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents, are used to assess efficacy.[18] Certain derivatives have shown protection against seizures comparable to or better than the standard drug phenytoin, with low associated neurotoxicity.[17]

Antioxidant Activity

Many benzohydrazide derivatives act as potent antioxidants by scavenging free radicals.[4] This activity is often attributed to their ability to donate a hydrogen atom from the hydrazone moiety. The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the reduction in absorbance of the DPPH solution indicates scavenging activity.[3] Compounds containing hydroxyl or methoxy groups often exhibit enhanced antioxidant potential.[4][10]

Anti-inflammatory Activity

The hydrazide-hydrazone scaffold is also associated with anti-inflammatory properties.[2] While this area is less explored than their antimicrobial and anticancer activities, it represents a promising avenue for future research, potentially targeting enzymes involved in the inflammatory cascade.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, standardized protocols are essential. The following are representative methodologies for the synthesis and evaluation of benzohydrazide derivatives.

Protocol: General Synthesis of a (E)-N'-(substituted-benzylidene)benzohydrazide

Causality: This protocol utilizes a simple condensation reaction, a cornerstone of hydrazone synthesis. The use of an acid catalyst (HCl) protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the terminal nitrogen of the benzohydrazide. Ethanol is a common solvent as it effectively dissolves both reactants.

  • Reactant Preparation: Dissolve benzohydrazide (1.0 eq) in 10 mL of ethanol in a round-bottom flask. In a separate beaker, dissolve the desired substituted aldehyde (1.0 eq) in 5 mL of ethanol.

  • Reaction Initiation: Add the aldehyde solution to the benzohydrazide solution with continuous stirring at room temperature.

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid (HCl) to the reaction mixture to catalyze the reaction.

  • Reaction Monitoring: Stir the mixture for 30 minutes to 2 hours.[3] Monitor the formation of a precipitate, which indicates product formation.

  • Isolation: Filter the solid product using a Büchner funnel.

  • Purification: Wash the crude solid with cold petroleum ether to remove unreacted aldehyde. Recrystallize the product from absolute ethanol to obtain the pure hydrazone derivative.

  • Characterization: Confirm the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Causality: This method provides a reliable preliminary assessment of antimicrobial activity. The diffusion of the compound through the agar creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" whose diameter correlates with the compound's potency.

  • Media Preparation: Prepare nutrient agar plates and allow them to solidify under sterile conditions.

  • Inoculation: Seed the agar plates uniformly with a standardized suspension of the test microorganism (e.g., S. aureus, E. coli).

  • Well Creation: Punch sterile wells (typically 5-6 mm in diameter) into the seeded agar plates.

  • Compound Loading: Prepare a stock solution of the test compound (e.g., 1 mg/mL in DMSO). Pipette a fixed volume (e.g., 100 µL) of the test compound solution into the wells. Use DMSO as a negative control and a standard antibiotic (e.g., Gentamycin) as a positive control.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.[10]

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antimicrobial activity.

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

Causality: The MTT assay is a colorimetric method that measures cell viability. It is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

  • Cell Seeding: Seed human cancer cells (e.g., A549) in a 96-well plate at a density of ~5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivative (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The benzohydrazide scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. Future research will likely focus on several key areas:

  • Mechanism Deconvolution: Moving beyond preliminary screening to precisely identify the molecular targets and pathways modulated by the most potent derivatives.

  • Combinatorial Synthesis: Utilizing high-throughput synthesis and screening to explore a wider chemical space and identify novel leads.

  • Drug Repurposing: Investigating known benzohydrazide derivatives with established safety profiles for new therapeutic applications, such as repurposing antitubercular compounds for anticancer therapy.[13]

  • Improving Pharmacokinetics: Modifying lead compounds to enhance their ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy and oral bioavailability.[4][8]

References

4-Methyl-3-nitrobenzohydrazide: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-methyl-3-nitrobenzohydrazide, a highly functionalized aromatic hydrazide that serves as a pivotal building block in modern organic synthesis. We will delve into its rational synthesis, detailed physicochemical and spectroscopic characterization, and its extensive applications in the construction of diverse and medicinally relevant heterocyclic systems. This document is intended to be a practical resource for researchers in medicinal chemistry and drug development, offering not only theoretical insights but also actionable experimental protocols and data.

Introduction: The Strategic Importance of Hydrazides in Medicinal Chemistry

The hydrazide functional group is a cornerstone of contemporary drug discovery, prized for its unique chemical reactivity and its prevalence in a wide array of bioactive molecules. Its ability to act as a versatile synthon for the construction of nitrogen-containing heterocycles, such as oxadiazoles, triazoles, and pyrazoles, has cemented its role as an indispensable tool for medicinal chemists. These heterocyclic motifs are privileged structures in numerous approved drugs, exhibiting a broad spectrum of pharmacological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1]

This compound, in particular, presents a compelling scaffold for library synthesis and lead optimization. The presence of a methyl group, a nitro group, and the reactive hydrazide moiety on a single aromatic ring offers multiple points for diversification and modulation of physicochemical properties. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acidity of the hydrazide protons, providing a handle for selective transformations.

This guide will provide a detailed exploration of the synthesis and synthetic utility of this compound, empowering researchers to leverage this versatile building block in their drug discovery endeavors.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the readily available starting material, p-toluic acid. The synthetic route is robust and scalable, making it suitable for both laboratory-scale research and larger-scale production.

Synthesis Pathway Overview

The overall synthetic pathway can be visualized as a three-step sequence:

synthesis_overview p_toluic_acid p-Toluic Acid step1 Nitration p_toluic_acid->step1 nitrobenzoic_acid 4-Methyl-3-nitrobenzoic Acid step1->nitrobenzoic_acid step2 Esterification nitrobenzoic_acid->step2 methyl_ester Methyl 4-methyl-3-nitrobenzoate step2->methyl_ester step3 Hydrazinolysis methyl_ester->step3 final_product This compound step3->final_product caption Figure 1: Overall synthetic workflow for this compound.

Caption: Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The initial step involves the regioselective nitration of p-toluic acid. The carboxylic acid group is a meta-director, and its deactivating effect, coupled with the activating effect of the methyl group, directs the incoming nitro group to the position ortho to the methyl group and meta to the carboxylic acid.

Protocol:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 10 g of p-toluic acid to 40 mL of concentrated sulfuric acid.

  • Maintain the temperature below 10°C and stir until the p-toluic acid is completely dissolved.

  • In a separate beaker, prepare the nitrating mixture by cautiously adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of p-toluic acid over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 15°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

  • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • The precipitated solid, 4-methyl-3-nitrobenzoic acid, is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield a pale yellow crystalline solid.[2][3]

Parameter Value Reference(s)
Typical Yield 85-95%[4]
Melting Point 188-191 °C[3]
Appearance Pale yellow crystalline solid[2]

The carboxylic acid is then converted to its methyl ester to facilitate the subsequent reaction with hydrazine.

Protocol:

  • To a solution of 10 g of 4-methyl-3-nitrobenzoic acid in 100 mL of methanol, add 2 mL of concentrated sulfuric acid dropwise.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the excess methanol is removed under reduced pressure.

  • The residue is then dissolved in 100 mL of ethyl acetate and washed successively with a saturated solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 4-methyl-3-nitrobenzoate as a solid.[5]

Parameter Value Reference(s)
Typical Yield >90%[5]
Melting Point 95-97 °C
Appearance Pale yellow solid[5]

The final step is the conversion of the methyl ester to the desired benzohydrazide by reaction with hydrazine hydrate.

Protocol:

  • In a round-bottom flask, dissolve 10 g of methyl 4-methyl-3-nitrobenzoate in 100 mL of ethanol.

  • To this solution, add 10 mL of hydrazine hydrate (80% solution in water) dropwise with stirring.

  • Reflux the reaction mixture for 8-12 hours. The formation of a precipitate may be observed.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and then dried under vacuum to afford this compound.

Parameter Value Reference(s)
Molecular Formula C₈H₉N₃O₃
Molecular Weight 195.18 g/mol
Appearance Off-white to yellow solid
Predicted MP >200 °C
Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl protons, and the amine protons of the hydrazide group. The aromatic protons will exhibit a specific splitting pattern due to their substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the hydrazide.

  • FT-IR: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretching of the nitro group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

This compound as a Building Block in Heterocyclic Synthesis

This compound is a versatile precursor for the synthesis of a variety of five-membered heterocyclic compounds, which are of significant interest in drug discovery.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are an important class of heterocycles known for their diverse biological activities. They can be readily synthesized from this compound through a two-step, one-pot procedure involving the formation of an N-acylhydrazone intermediate followed by oxidative cyclization.

oxadiazole_synthesis hydrazide This compound step1 Condensation hydrazide->step1 aldehyde Aromatic Aldehyde (R-CHO) aldehyde->step1 intermediate N-Acylhydrazone Intermediate cyclization Oxidative Cyclization (e.g., I₂, K₂CO₃) intermediate->cyclization step1->intermediate oxadiazole 2,5-Disubstituted-1,3,4-oxadiazole cyclization->oxadiazole caption Figure 2: General scheme for the synthesis of 1,3,4-oxadiazoles.

Caption: Figure 2: General scheme for the synthesis of 1,3,4-oxadiazoles.

Mechanism Insight: The reaction proceeds via the initial condensation of the hydrazide with an aldehyde to form an N-acylhydrazone. This intermediate then undergoes an intramolecular cyclization with the elimination of water, often promoted by an oxidizing agent, to yield the stable 1,3,4-oxadiazole ring. A variety of reagents can be employed for the oxidative cyclization step.

Experimental Protocol (General):

  • In a suitable solvent such as ethanol or acetic acid, dissolve one equivalent of this compound and one equivalent of the desired aromatic aldehyde.

  • Add a catalytic amount of a dehydrating agent (e.g., a few drops of concentrated sulfuric acid or glacial acetic acid) and reflux the mixture for 2-4 hours to form the N-acylhydrazone.

  • After cooling, add an oxidizing agent (e.g., iodine and potassium carbonate) and continue to stir or reflux until the reaction is complete (monitored by TLC).

  • The product is then isolated by filtration or extraction and purified by recrystallization or column chromatography.

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are another class of heterocycles with significant therapeutic applications. Their synthesis from this compound can be achieved through various routes, a common one being the reaction with isothiocyanates to form a thiosemicarbazide intermediate, which is then cyclized.

triazole_synthesis hydrazide This compound step1 Addition hydrazide->step1 isothiocyanate Isothiocyanate (R-NCS) isothiocyanate->step1 intermediate Thiosemicarbazide Intermediate cyclization Cyclization (e.g., NaOH or HgO) intermediate->cyclization step1->intermediate triazole Substituted-1,2,4-triazole cyclization->triazole caption Figure 3: Synthesis of 1,2,4-triazoles from this compound.

References

Methodological & Application

Synthesis of Novel Hydrazones: A Comprehensive Guide for Researchers from 4-Methyl-3-nitrobenzohydrazide and Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for the synthesis, characterization, and potential applications of novel hydrazone derivatives obtained from the reaction of 4-Methyl-3-nitrobenzohydrazide with various aldehydes. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of Hydrazones in Medicinal Chemistry

Hydrazones are a class of organic compounds characterized by the azomethine group (-NHN=CH-). They are accessible through a straightforward condensation reaction between hydrazides and aldehydes or ketones.[1] The versatile biological activities of hydrazones have positioned them as privileged scaffolds in drug discovery.[2] These activities include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties.[2] The presence of both a hydrogen bond donor (NH) and acceptor (C=O) group, along with the imine bond, allows for diverse interactions with biological targets. Furthermore, the physicochemical properties of hydrazones can be readily tuned by varying the aldehydic and hydrazide precursors, making them attractive candidates for the development of new therapeutic agents.[3][4]

The focus of this guide, this compound, provides a unique scaffold. The nitro group, a strong electron-withdrawing group, can influence the electronic properties and biological activity of the resulting hydrazones. The methyl group can also contribute to the molecule's lipophilicity and binding interactions. The synthesis of a library of hydrazones from this precursor allows for the exploration of structure-activity relationships and the identification of lead compounds with potential therapeutic value.

Reaction Mechanism: The Chemistry of Hydrazone Formation

The synthesis of hydrazones from hydrazides and aldehydes is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid.[5]

The mechanism can be described in the following steps:

  • Protonation of the Aldehyde: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, being nucleophilic, attacks the electrophilic carbonyl carbon of the protonated aldehyde. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the hydrazide nitrogen to the oxygen atom of the former carbonyl group.

  • Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form a protonated imine.

  • Deprotonation: Finally, a base (such as water or another molecule of the hydrazide) removes the proton from the nitrogen atom, yielding the stable hydrazone product and regenerating the acid catalyst.

Synthesis Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of this compound and its subsequent conversion to a series of hydrazone derivatives.

Part 1: Synthesis of this compound

The synthesis of the key starting material, this compound, is a two-step process starting from commercially available 4-methyl-3-nitrobenzoic acid.

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

This protocol details the conversion of 4-methyl-3-nitrobenzoic acid to its methyl ester, methyl 4-methyl-3-nitrobenzoate.

  • Reagents and Materials:

    • 4-Methyl-3-nitrobenzoic acid

    • Methanol (reagent grade)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Sodium Bicarbonate (NaHCO₃), saturated solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve 4-methyl-3-nitrobenzoic acid in an excess of methanol (approximately 10-20 mL of methanol per gram of acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL per gram of acid) to the solution while stirring.

    • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methyl-3-nitrobenzoate. The product can be further purified by recrystallization from a suitable solvent like methanol if necessary.

Step 2: Hydrazinolysis of Methyl 4-methyl-3-nitrobenzoate

This protocol describes the conversion of the methyl ester to the desired this compound.

  • Reagents and Materials:

    • Methyl 4-methyl-3-nitrobenzoate

    • Hydrazine hydrate (80-100%)

    • Ethanol or Methanol (reagent grade)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Büchner funnel and filter paper

  • Procedure:

    • Dissolve the methyl 4-methyl-3-nitrobenzoate in ethanol or methanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

    • Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The formation of a precipitate may be observed as the reaction progresses.

    • Monitor the reaction by TLC until the starting ester is consumed.

    • After completion, cool the reaction mixture in an ice bath to facilitate complete precipitation of the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with cold ethanol or water to remove any unreacted hydrazine hydrate.

    • Dry the purified this compound in a vacuum oven.

Part 2: General Protocol for the Synthesis of Hydrazones

This general protocol can be adapted for the synthesis of a variety of hydrazones by reacting this compound with different aldehydes.

  • Reagents and Materials:

    • This compound

    • Various aromatic or aliphatic aldehydes

    • Ethanol or Methanol (reagent grade)

    • Glacial Acetic Acid (catalytic amount)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Büchner funnel and filter paper

  • Procedure:

    • In a round-bottom flask, dissolve an equimolar amount of this compound and the desired aldehyde in a suitable solvent such as ethanol or methanol.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion of the reaction, the hydrazone product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.

    • Cool the mixture in an ice bath to maximize the yield of the precipitate.

    • Collect the solid hydrazone by vacuum filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials and the catalyst.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the purified hydrazone.

    • Dry the final product in a vacuum oven.

Data Presentation: A Representative Library of Synthesized Hydrazones

The following table summarizes the synthesis of a small library of hydrazones from this compound and various substituted benzaldehydes, showcasing the versatility of the described protocol.

Aldehyde ReactantProduct NameMolecular FormulaExpected Yield (%)
BenzaldehydeN'-(phenylmethylidene)-4-methyl-3-nitrobenzohydrazideC₁₅H₁₃N₃O₃85-95
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-4-methyl-3-nitrobenzohydrazideC₁₅H₁₂ClN₃O₃88-96
4-MethoxybenzaldehydeN'-(4-methoxybenzylidene)-4-methyl-3-nitrobenzohydrazideC₁₆H₁₅N₃O₄90-98
4-NitrobenzaldehydeN'-(4-nitrobenzylidene)-4-methyl-3-nitrobenzohydrazideC₁₅H₁₂N₄O₅82-92
2-HydroxybenzaldehydeN'-(2-hydroxybenzylidene)-4-methyl-3-nitrobenzohydrazideC₁₅H₁₃N₃O₄80-90

Characterization of Synthesized Hydrazones

The synthesized hydrazones should be thoroughly characterized to confirm their structure and purity. The following spectroscopic techniques are essential for this purpose.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the hydrazone molecule.

  • N-H Stretch: A characteristic stretching vibration for the N-H group is typically observed in the range of 3100-3300 cm⁻¹.

  • C=O Stretch (Amide I): The carbonyl group of the hydrazide moiety gives a strong absorption band, usually in the region of 1640-1680 cm⁻¹.

  • C=N Stretch (Imine): The imine C=N bond shows a stretching vibration in the range of 1575-1620 cm⁻¹.

  • NO₂ Stretch: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the synthesized hydrazones.

  • ¹H NMR Spectroscopy:

    • NH Proton: The proton of the N-H group typically appears as a singlet in the downfield region, often between δ 11.0 and 12.0 ppm.

    • CH=N Proton: The azomethine proton gives a characteristic singlet, usually in the range of δ 8.0-9.0 ppm.

    • Aromatic Protons: The protons on the aromatic rings will appear in the region of δ 7.0-8.5 ppm, with their chemical shifts and splitting patterns depending on the substitution pattern.

    • Methyl Protons: The protons of the methyl group on the benzohydrazide ring will typically appear as a singlet around δ 2.5 ppm.

  • ¹³C NMR Spectroscopy:

    • C=O Carbon: The carbonyl carbon of the amide group is typically observed in the range of δ 160-170 ppm.

    • C=N Carbon: The imine carbon of the azomethine group usually resonates between δ 140-150 ppm.

    • Aromatic Carbons: The carbons of the aromatic rings will appear in the region of δ 110-150 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized hydrazones and to confirm their elemental composition. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed, corresponding to the calculated molecular weight of the target compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis and characterization of the target hydrazone compounds.

Synthesis_Workflow Start 4-Methyl-3-nitrobenzoic Acid Esterification Esterification (MeOH, H₂SO₄, Reflux) Start->Esterification Ester Methyl 4-methyl-3-nitrobenzoate Esterification->Ester Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) Ester->Hydrazinolysis Hydrazide This compound Hydrazinolysis->Hydrazide Condensation Condensation (EtOH, Acetic Acid, Reflux) Hydrazide->Condensation Aldehydes Various Aldehydes Aldehydes->Condensation Hydrazones Hydrazone Derivatives Condensation->Hydrazones Purification Purification (Recrystallization) Hydrazones->Purification Characterization Characterization (IR, NMR, MS) Purification->Characterization

Figure 1. Workflow for the synthesis and characterization of hydrazones.

Applications in Drug Development: Antimicrobial and Antifungal Potential

Hydrazone derivatives are well-documented for their promising antimicrobial and antifungal activities.[6][7][8] The presence of the azomethine linkage is crucial for their biological action, and the introduction of different substituents on the aromatic rings can significantly modulate their potency and spectrum of activity. The nitro group, in particular, is a common feature in many antimicrobial compounds and may enhance the biological activity of the synthesized hydrazones.[9][10]

Protocol for Antimicrobial and Antifungal Screening

The following protocol outlines a standard method for evaluating the in vitro antimicrobial and antifungal activity of the newly synthesized hydrazones.

1. Microorganisms:

  • Bacteria: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

  • Fungi: Common fungal pathogens such as Candida albicans and Aspergillus niger can be included in the screening.

2. Method: Broth Microdilution Method This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized hydrazones in a suitable solvent like Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to obtain a range of concentrations.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Controls: Include a positive control (medium with microorganism and no compound), a negative control (medium only), and a standard drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 24 hours for bacteria, 48-72 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3. Data Analysis: The MIC values for each compound against the tested microorganisms should be recorded and compared to those of the standard drugs. This will provide an initial assessment of their antimicrobial and antifungal potency.

Conclusion

This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of novel hydrazones derived from this compound. The detailed protocols and methodologies are designed to be readily implemented in a standard organic chemistry laboratory. By systematically varying the aldehyde component, researchers can generate a diverse library of compounds for screening, potentially leading to the discovery of new and effective antimicrobial and antifungal agents. The inherent versatility and biological relevance of the hydrazone scaffold make this a promising area of research for drug development professionals.

References

Application Notes and Protocols: A Comprehensive Guide to the N-Acylation of 4-Methyl-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the N-acylation of 4-methyl-3-nitrobenzohydrazide. This protocol is designed to be a self-validating system, offering in-depth explanations for experimental choices and providing a foundation for further derivatization and drug discovery efforts.

Introduction: The Significance of N-Acylhydrazones

N-acylhydrazones (NAHs) are a class of organic compounds characterized by the presence of an acyl group attached to a hydrazone moiety (-C(O)NHN=C-). This structural motif is recognized as a privileged scaffold in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] The ability of NAHs to act as hydrogen bond donors and acceptors, coupled with their conformational flexibility, allows them to interact with various biological targets.[3] Consequently, N-acylhydrazones have been extensively investigated for their potential as antibacterial, antimycobacterial, antiviral, and antitumor agents.[1]

The specific target of this protocol, this compound, serves as a valuable starting material for the synthesis of a diverse library of N-acylhydrazone derivatives. The presence of the nitro group and the methyl group on the benzene ring offers opportunities for further chemical modifications, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. This guide will focus on the N-acetylation of this compound as a representative example of N-acylation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[4] The terminal nitrogen atom of the hydrazide is more nucleophilic than the amide nitrogen due to the lone pair being less delocalized. This terminal nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride or acetyl chloride).

In the case of acetic anhydride, the reaction is often facilitated by a base such as pyridine. The base serves to activate the anhydride and to neutralize the acetic acid byproduct formed during the reaction.[4] The general mechanism can be visualized as follows:

N-Acylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation Hydrazide R-C(=O)NH-NH₂ TetrahedralIntermediate R-C(=O)NH-N⁺H₂(C(O⁻)R')X Hydrazide->TetrahedralIntermediate Nucleophilic attack AcylatingAgent R'-C(=O)-X AcylatingAgent->TetrahedralIntermediate ProtonatedProduct R-C(=O)NH-NH(C=O)R' + H⁺ + X⁻ TetrahedralIntermediate->ProtonatedProduct Collapse of intermediate FinalProduct R-C(=O)NH-N(H)C(=O)R' ProtonatedProduct->FinalProduct Deprotonation

Caption: General mechanism of N-acylation of a hydrazide.

Synthesis of the Starting Material: this compound

The precursor, this compound, is synthesized from 4-methyl-3-nitrobenzoic acid. This acid is commercially available or can be prepared by the nitration of p-toluic acid.[5]

Protocol for the Synthesis of this compound

This protocol details the conversion of 4-methyl-3-nitrobenzoic acid to its corresponding hydrazide.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Methyl-3-nitrobenzoic acidReagent grade, 98%(e.g., Sigma-Aldrich)
Hydrazine hydrate (80%)Reagent grade(e.g., Sigma-Aldrich)
Anhydrous EthanolACS grade(e.g., Fisher Scientific)
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Buchner funnel and filter paper--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) in anhydrous ethanol (100 mL).

  • To this solution, add hydrazine hydrate (80%, 8.2 mL, 1.5 equivalents) dropwise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78°C) for 6-8 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain this compound as a solid.

Protocol for N-Acetylation of this compound

This section provides a detailed, step-by-step methodology for the N-acetylation of this compound using acetic anhydride.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundSynthesized as above-
Acetic anhydrideReagent grade, 99%(e.g., Sigma-Aldrich)
PyridineAnhydrous, 99.8%(e.g., Sigma-Aldrich)
Dichloromethane (DCM)ACS grade(e.g., Fisher Scientific)
Round-bottom flask (100 mL)--
Magnetic stirrer and stir bar--
Ice bath--
Separatory funnel (250 mL)--
Anhydrous sodium sulfateReagent grade(e.g., Sigma-Aldrich)
Rotary evaporator--

Experimental Workflow

Experimental_Workflow A Dissolve this compound in pyridine B Cool the solution in an ice bath A->B C Add acetic anhydride dropwise B->C D Stir at room temperature C->D E Monitor reaction by TLC D->E F Quench with ice-water E->F G Extract with dichloromethane F->G H Wash with HCl and brine G->H I Dry over Na₂SO₄ H->I J Evaporate solvent I->J K Purify by recrystallization J->K

Caption: Flowchart for the N-acetylation of this compound.

Step-by-Step Procedure
  • In a 100 mL round-bottom flask, dissolve this compound (2.0 g, 10.2 mmol) in anhydrous pyridine (20 mL).

  • Cool the solution to 0°C using an ice bath.

  • While stirring, add acetic anhydride (1.1 mL, 1.2 equivalents) dropwise to the solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water (100 mL) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.

Alternative Workup:

  • After the reaction is complete, dilute the mixture with dichloromethane (50 mL).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate (2 x 30 mL), and finally with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Process Optimization and Troubleshooting

  • Choice of Acylating Agent: While acetic anhydride is effective, acetyl chloride can also be used. When using acetyl chloride, a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIEA) in a solvent like dichloromethane is recommended to avoid side reactions.[4]

  • Reaction Temperature: The initial cooling to 0°C is crucial to control the exothermic nature of the reaction. Running the reaction at elevated temperatures may lead to the formation of side products.

  • Stoichiometry: A slight excess of the acylating agent is typically used to ensure complete conversion of the starting hydrazide.

  • Troubleshooting: If the reaction does not go to completion, extending the reaction time or gently warming the reaction mixture (e.g., to 40°C) may be beneficial. If side products are observed, purification by column chromatography on silica gel may be necessary.

Characterization of the Final Product (N'-acetyl-4-methyl-3-nitrobenzohydrazide)

The structure and purity of the synthesized N'-acetyl-4-methyl-3-nitrobenzohydrazide should be confirmed using various spectroscopic techniques.

Expected Data:

TechniqueExpected Observations
¹H NMR The spectrum will likely show two sets of signals for the amide and acetyl protons due to restricted rotation around the N-N and N-C bonds, leading to the presence of rotamers.[3][4] Key signals would include singlets for the methyl groups, aromatic protons, and two distinct singlets for the NH protons.
¹³C NMR The spectrum will show distinct signals for the carbonyl carbons, aromatic carbons, and the methyl carbons. Similar to the ¹H NMR, duplication of signals may be observed due to the presence of rotamers.
FT-IR (cm⁻¹) Characteristic absorption bands for N-H stretching (around 3200-3300), C=O stretching (amide I and II bands, around 1640-1680), and N-O stretching of the nitro group (around 1530 and 1350).[3]
Mass Spectrometry The mass spectrum should show the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of N'-acetyl-4-methyl-3-nitrobenzohydrazide (C₁₀H₁₁N₃O₄, MW = 237.21 g/mol ).

Conclusion

This application note provides a robust and reproducible protocol for the N-acylation of this compound. By understanding the underlying reaction mechanism and paying close attention to the experimental details, researchers can successfully synthesize and characterize N-acylated hydrazides, which are valuable intermediates in the development of novel therapeutic agents. The principles and techniques described herein can be readily adapted for the synthesis of a wide array of N-acylhydrazone derivatives.

References

Application Notes & Protocols: 4-Methyl-3-nitrobenzohydrazide Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The hydrazide-hydrazone scaffold is a privileged motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties.[1][2] This guide focuses on a specific, promising subclass: derivatives of 4-Methyl-3-nitrobenzohydrazide. Building upon the known anti-migratory properties of its parent compound, 4-methyl-3-nitrobenzoic acid[3][4], these derivatives offer a versatile platform for developing novel therapeutic agents. This document provides a comprehensive overview of the synthesis, characterization, and biological evaluation of these compounds, offering detailed, field-proven protocols for researchers in oncology and drug discovery.

Rationale and Scientific Background

The core structure, this compound, combines several key features that make it an attractive starting point for anticancer drug design:

  • The Hydrazide-Hydrazone Moiety (-CO-NH-N=CH-): This functional group is a versatile hydrogen bonding unit, capable of forming stable complexes with various biological targets. Its presence is often associated with significant cytotoxic effects against diverse cancer cell lines.[1]

  • The Benzene Ring Scaffold: Provides a rigid core for orienting substituents and allows for systematic modification to explore structure-activity relationships (SAR).

  • The Nitro Group (NO₂): As a strong electron-withdrawing group, it can modulate the electronic properties of the molecule, potentially influencing target binding affinity and metabolic stability.

  • The Methyl Group (CH₃): This group can influence lipophilicity and steric interactions within a target's binding pocket.

Derivatives are typically synthesized by condensing the parent hydrazide with various aldehydes and ketones, creating a library of compounds with diverse substituents. This allows for the fine-tuning of pharmacological properties to optimize potency and selectivity. Studies on related benzohydrazide derivatives have identified several potential mechanisms of action, including the inhibition of critical signaling proteins like Epidermal Growth Factor Receptor (EGFR) and the disruption of microtubule dynamics by targeting β-tubulin.[5][6][7]

Synthesis and Characterization of Derivatives

The synthesis of this compound derivatives is a robust and high-yielding two-step process starting from the commercially available 4-methyl-3-nitrobenzoic acid.

Step 1: Synthesis of this compound (Parent Compound)

The initial step involves the conversion of the carboxylic acid to its corresponding hydrazide. This is typically achieved via an ester intermediate followed by hydrazinolysis.

Protocol 2.1: Synthesis of this compound

  • Esterification: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise.[8]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the resulting methyl ester with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 4-methyl-3-nitrobenzoate.

  • Hydrazinolysis: Dissolve the crude ester in ethanol (10 mL/g) and add hydrazine hydrate (3.0 eq).

  • Reflux the mixture for 8-12 hours. The product will often precipitate out of the solution upon cooling.

  • Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain pure this compound.

Step 2: Synthesis of N'-Substituted Derivatives (Hydrazones)

The parent hydrazide is then condensed with a variety of aromatic or heterocyclic aldehydes to produce the final hydrazone derivatives.

Protocol 2.2: General Synthesis of Hydrazone Derivatives

  • Dissolve this compound (1.0 eq) in ethanol or methanol (15 mL/g).

  • Add the desired substituted aldehyde (1.0-1.1 eq) to the solution.

  • Add 2-3 drops of a catalytic amount of glacial acetic acid to the reaction mixture.[6]

  • Stir the mixture at room temperature or under reflux (typically for 2-8 hours), monitoring progress by TLC.[6]

  • Upon completion, cool the reaction mixture. The solid product often precipitates and can be collected by filtration.

  • If no precipitate forms, pour the mixture into ice-cold water to induce precipitation.[6]

  • Wash the crude product with cold water and ethanol, then recrystallize from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified derivative.

Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using standard spectroscopic methods:

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (N-H, C=O, N=C, NO₂).

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the detailed chemical structure and confirm the successful formation of the hydrazone C=N bond.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

G cluster_0 Synthesis Workflow cluster_1 Derivative Synthesis cluster_2 Characterization A 4-Methyl-3-nitrobenzoic Acid B Esterification (MeOH, H₂SO₄) A->B C Methyl 4-methyl-3-nitrobenzoate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E This compound (Parent Compound) D->E G Condensation (Ethanol, Acetic Acid) E->G F Substituted Aldehyde (R-CHO) F->G H Final Hydrazone Derivative G->H I Spectroscopic Analysis (NMR, IR, MS) H->I

Diagram 1: General workflow for the synthesis and characterization of this compound derivatives.

In Vitro Anticancer Evaluation: Protocols

A systematic in vitro evaluation is critical to determine the anticancer potential and mechanism of action of the synthesized derivatives.

Protocol 3.1: Cell Viability and Cytotoxicity (MTT Assay)

This initial screening assay quantifies the effect of the compounds on cancer cell proliferation and viability.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma).[5][9]

    • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well microplates.

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the old medium with 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Table 1: Example IC₅₀ Data for Hypothetical Derivatives

CompoundR-Group (from aldehyde)IC₅₀ (µM) vs A549IC₅₀ (µM) vs MCF-7IC₅₀ (µM) vs HCT-116
Parent -H>100>100>100
D-01 4-Chlorophenyl12.515.210.8
D-02 4-Methoxyphenyl25.130.522.4
D-03 2-Hydroxyphenyl8.911.37.5
D-04 3,4,5-Trimethoxyphenyl5.46.84.9
Cisplatin (Positive Control)9.211.58.1

This data is illustrative and serves to demonstrate how results can be structured to infer SAR. For example, the data suggests that electron-withdrawing (Cl) and hydrogen-bond donating (OH) groups enhance activity, with multiple methoxy groups providing the highest potency.

Protocol 3.2: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the compounds induce cell cycle arrest, a common mechanism for anticancer agents.[10]

  • Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by a stained cell is directly proportional to its DNA content. Flow cytometry can then quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Seed 2x10⁵ cells in 6-well plates and incubate for 24 hours.

    • Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer. Model the resulting DNA histograms to determine the percentage of cells in each phase.

Protocol 3.3: Apoptosis Detection by Annexin V/PI Staining

This assay determines if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

  • Procedure:

    • Seed and treat cells in 6-well plates as described for cell cycle analysis.

    • Harvest all cells and wash with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within 1 hour. The results will quadrant the cell population into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Diagram 2: Experimental workflow for the in vitro screening of anticancer activity.

Potential Mechanisms and Signaling Pathways

While the exact mechanism of this compound derivatives must be determined experimentally, related hydrazone compounds have been shown to target key oncogenic signaling pathways. One of the most prominent targets is the EGFR signaling cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled proliferation and survival.[5][7]

Inhibition of EGFR blocks downstream signaling through pathways like RAS/MAPK and PI3K/AKT, ultimately leading to cell cycle arrest and apoptosis. Molecular docking studies can predict the binding affinity of these derivatives to the ATP-binding site of the EGFR kinase domain, providing a theoretical basis for their inhibitory action.[5][7]

G cluster_downstream Downstream Signaling ligand EGF egfr EGFR ligand->egfr Activates ras RAS/MAPK Pathway egfr->ras pi3k PI3K/AKT Pathway egfr->pi3k derivative Benzohydrazide Derivative derivative->egfr Inhibits proliferation Cell Proliferation & Survival ras->proliferation pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis Inhibits

References

Application Note & Protocols: A Guide to Developing Novel Enzyme Inhibitors Using the 4-Methyl-3-nitrobenzohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed Application Note and Protocol on developing enzyme inhibitors with a 4-Methyl-3-nitrobenzohydrazide scaffold.

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors built upon the this compound scaffold. The hydrazide functional group is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous therapeutic agents and its capacity to serve as a versatile synthetic intermediate.[1][2] This document outlines a systematic workflow, from the rational selection of the scaffold, through the synthesis of a focused compound library, to detailed protocols for high-throughput screening and mechanistic studies. We emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for reproducibility and robust data generation.

Introduction: The Rationale for the this compound Scaffold

Enzymes are central to nearly all biological processes, and their dysregulation is a hallmark of many diseases, including cancer, metabolic disorders, and infectious diseases.[3] Consequently, the development of small molecules that can selectively modulate enzyme activity is a foundational strategy in modern drug discovery.[4]

The hydrazide-hydrazone motif (-CONH-N=CH-) is a particularly fruitful starting point for inhibitor design. This scaffold is found in a variety of approved drugs, including the anti-tuberculosis agent isoniazid and the antidepressant isocarboxazid.[1] Its broad biological activity profile encompasses antimicrobial, anti-inflammatory, anti-cancer, and anticonvulsant properties.[5][6][7] The synthetic tractability of the hydrazide group, particularly its facile condensation with aldehydes and ketones, allows for the rapid generation of diverse chemical libraries.[8]

We have selected the This compound scaffold for several strategic reasons:

  • Proven Bioactivity: The parent structure, 4-Methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration, suggesting that derivatives may retain or expand upon this anti-cancer potential.[9][10]

  • Modulation of Properties: The nitro group, a strong electron-withdrawing feature, and the methyl group can be strategically modified or replaced in later optimization stages to fine-tune electronic properties, binding interactions, and pharmacokinetic profiles.

  • Synthetic Versatility: The core hydrazide provides a reliable chemical handle for building a library of derivatives, enabling a thorough exploration of the structure-activity relationship (SAR).

This document will guide you through the entire discovery process, providing both the "how" and the "why" for each critical step.

Inhibitor_Development_Workflow cluster_0 Discovery Phase cluster_1 Screening & Validation cluster_2 Mechanism & Optimization Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Library Synthesis (Hydrazone Derivatives) Scaffold_Selection->Library_Synthesis Rationale Characterization Purity & Structural Confirmation (NMR, MS, HPLC) Library_Synthesis->Characterization QC HTS Primary Screen (High-Throughput) Characterization->HTS Screening Deck Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Identify 'Hits' IC50 IC50 Determination Hit_Confirmation->IC50 Quantify Potency MOA Mechanism of Action (Kinetic Studies) IC50->MOA Characterize Hits SAR SAR Analysis MOA->SAR Analyze Data Lead_Opt Lead Optimization (Iterative Synthesis) SAR->Lead_Opt Design Next Gen. Lead_Opt->Library_Synthesis Iterate

Caption: High-level workflow for enzyme inhibitor development.

Synthesis and Characterization of Inhibitor Library

The foundation of any successful screening campaign is a library of high-purity, structurally verified compounds. This section details the synthesis of the core scaffold and its subsequent derivatization.

Protocol 2.1: Synthesis of this compound (Core Scaffold)

This two-step protocol converts the commercially available 4-methyl-3-nitrobenzoic acid into the desired hydrazide scaffold.

Step 1: Fischer Esterification to Methyl 4-Methyl-3-nitrobenzoate

  • Rationale: The carboxylic acid is first converted to a methyl ester. Esters are more reactive towards nucleophilic acyl substitution by hydrazine than the corresponding carboxylic acids, which would undergo a non-productive acid-base reaction. Sulfuric acid acts as a catalyst for this reversible reaction; using methanol as the solvent drives the equilibrium towards the product side.

  • Procedure:

    • To a round-bottom flask, add 4-methyl-3-nitrobenzoic acid (1.0 eq).

    • Add anhydrous methanol (approx. 10-15 mL per gram of acid).

    • Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise while stirring in an ice bath.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, neutralize the mixture carefully with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester, which can often be used in the next step without further purification.

Step 2: Hydrazinolysis to this compound

  • Rationale: Hydrazine hydrate acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester to form the stable hydrazide. An excess of hydrazine hydrate is used to ensure the complete conversion of the ester.[7]

  • Procedure:

    • Dissolve the crude methyl 4-methyl-3-nitrobenzoate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (N₂H₄·H₂O, ~5-10 eq) dropwise.

    • Heat the mixture to reflux for 8-12 hours. A precipitate may form as the product is often less soluble than the starting material. Monitor by TLC.

    • Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, washing with cold ethanol to remove excess hydrazine.

    • Dry the solid under vacuum to yield pure this compound.

Protocol 2.2: General Synthesis of N'-Benzylidene-4-methyl-3-nitrobenzohydrazide Library
  • Rationale: This acid-catalyzed condensation reaction is a robust and high-yielding method for creating a diverse library of hydrazones.[11][12] By reacting the core hydrazide with a panel of different aldehydes, we can systematically probe the chemical space around the scaffold to identify key structural features for enzyme inhibition.

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq) in ethanol or methanol.

    • Add the desired substituted aromatic aldehyde (1.0-1.1 eq).

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting hydrazide spot disappears.

    • Upon completion, cool the mixture to room temperature. The product will often precipitate out of solution.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Aldehyde Suggestion Rationale for Inclusion
BenzaldehydeUnsubstituted parent compound for baseline activity.
4-HydroxybenzaldehydeIntroduces a hydrogen bond donor/acceptor.
4-MethoxybenzaldehydeIntroduces a hydrogen bond acceptor with altered electronics.
4-ChlorobenzaldehydeIntroduces a halogen for potential halogen bonding and lipophilicity.
4-NitrobenzaldehydeAdds a strong electron-withdrawing group.
4-(Dimethylamino)benzaldehydeAdds a strong electron-donating group.
2-PyridinecarboxaldehydeIntroduces a heterocyclic ring for potential metal chelation or alternative H-bonding.
1-NaphthaldehydeExplores the effect of a larger, more lipophilic aromatic system.
Protocol 2.3: Structural Characterization
  • Rationale: It is imperative to confirm the identity and purity of each synthesized compound before biological screening to ensure that any observed activity is attributable to the intended molecule.

  • Methodologies:

    • ¹H-NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by identifying key protons. For hydrazone formation, expect to see the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new imine proton (-N=CH-, ~8-9 ppm) and the N-H proton (~11-12 ppm).[12][13][14][15]

    • Mass Spectrometry (MS): Determine the molecular weight of the compound, confirming the correct mass for the expected product.[13][16]

    • HPLC (High-Performance Liquid Chromatography): Assess the purity of the final compound. A purity level of >95% is required for reliable biological data.[13]

Protocols for Enzyme Inhibition Assays

The following protocols provide a tiered approach to screen the synthesized library, quantify the potency of hits, and elucidate their mechanism of action.

HTS_Workflow Plate_Compounds Plate Library Compounds (e.g., 10 µM final conc.) Add_Enzyme Add Enzyme Solution Plate_Compounds->Add_Enzyme Incubate_1 Pre-incubation (Compound + Enzyme) Add_Enzyme->Incubate_1 Add_Substrate Initiate Reaction (Add Fluorogenic Substrate) Incubate_1->Add_Substrate Incubate_2 Kinetic Read (Measure Fluorescence over time) Add_Substrate->Incubate_2 Analyze Data Analysis (Calculate % Inhibition) Incubate_2->Analyze Controls Controls: - Positive Inhibitor - Negative (DMSO) - No Enzyme Analyze->Controls

Caption: Workflow for a typical fluorescence-based HTS assay.

Protocol 3.1: Primary High-Throughput Screening (HTS)
  • Rationale: HTS is used to rapidly screen the entire library at a single concentration to identify "hits"—compounds that show significant inhibition of the target enzyme.[4][17] Fluorescence-based assays are common due to their high sensitivity and signal-to-noise ratio.[17]

  • General Procedure (Example: Protease with Fluorogenic Substrate):

    • In a 384-well microplate, dispense the library compounds to a final concentration of 10 µM. Include controls: a known inhibitor (positive control) and DMSO vehicle (negative control).

    • Add the target enzyme solution to all wells (except "no enzyme" controls) and pre-incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding a fluorogenic substrate.

    • Immediately place the plate in a fluorescent plate reader and measure the increase in fluorescence over 30-60 minutes at the appropriate excitation/emission wavelengths.

    • Data Analysis: Calculate the reaction rate (slope of fluorescence vs. time). Determine the percent inhibition for each compound relative to the DMSO controls: % Inhibition = 100 * (1 - (Rate_Compound / Rate_DMSO))

    • A "hit" is typically defined as a compound that causes inhibition greater than three standard deviations from the mean of the negative controls.[17] The quality of the assay should be confirmed by calculating the Z' factor, with a value >0.5 indicating an excellent assay.[17]

Protocol 3.2: IC₅₀ Determination
  • Rationale: After identifying hits, their potency must be quantified. The IC₅₀ value is the concentration of an inhibitor required to reduce enzyme activity by 50% and is the standard metric for comparing the potency of different compounds.

  • Procedure:

    • For each "hit" compound, prepare a serial dilution series (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Perform the enzyme assay as described in Protocol 3.1, but with the range of inhibitor concentrations.

    • Calculate the % Inhibition for each concentration.

    • Plot % Inhibition versus the log of the inhibitor concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC₅₀ value.

Compound ID Scaffold Modification (R-group on Benzylidene) Hypothetical IC₅₀ (µM)
LEAD-001 4-Hydroxy5.2
LEAD-002 4-Chloro15.8
LEAD-003 4-(Dimethylamino)2.1
LEAD-004 2-Pyridine8.9
Protocol 3.3: Mechanism of Inhibition (MOI) Studies
  • Rationale: Understanding how a compound inhibits an enzyme is critical for lead optimization. Kinetic studies can differentiate between competitive (binds active site), non-competitive (binds allosteric site), and other modes of inhibition.[18]

  • Procedure:

    • Select a range of fixed inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • For each inhibitor concentration, perform the enzyme assay across a range of varying substrate concentrations (e.g., 0.25x to 10x the substrate Kₘ value).

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

    • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of line intersections reveals the mechanism of inhibition.[18]

References

In Vitro Evaluation of 4-Methyl-3-nitrobenzohydrazide Cytotoxicity: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Cytotoxicity Profiling of 4-Methyl-3-nitrobenzohydrazide

The landscape of drug discovery is continually evolving, with novel chemical entities being synthesized and evaluated for their therapeutic potential. Among these, benzohydrazide derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The compound this compound, a member of this class, possesses a unique structural motif, combining the benzohydrazide core with a nitroaromatic group. Nitroaromatic compounds are known for their potential to undergo bioreduction in cellular environments, which can lead to the formation of cytotoxic reactive oxygen species.[5][6][7] This intrinsic property, coupled with the established bioactivity of the benzohydrazide scaffold, makes a thorough evaluation of this compound's cytotoxic profile an essential step in its preclinical assessment.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's cytotoxicity. We will detail robust and validated protocols for assessing cell viability, membrane integrity, and the induction of apoptosis. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for informed decision-making in the drug development pipeline.[8][10]

I. Foundational Assays for Cytotoxicity Assessment

A multi-faceted approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic effects. We will focus on three widely accepted and complementary assays: the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and an Annexin V/Propidium Iodide assay to elucidate the mode of cell death.

A. MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The intensity of the purple color is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[13]

Protocol: MTT Assay for In Vitro Cytotoxicity

1. Materials and Reagents:

  • This compound (user-supplied)

  • Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment[14]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)[12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[15]

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Positive control (e.g., Doxorubicin)

2. Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[16]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (cells in medium only).[16]

    • After 24 hours of cell attachment, carefully aspirate the medium and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[16] Incubate for an additional 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11] A reference wavelength of 650 nm can be used to subtract background absorbance.[11]

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_apoptosis Apoptosis Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., HeLa, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution (this compound) treatment Compound Treatment (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add ldh_supernatant Collect Supernatant treatment->ldh_supernatant annexin_stain Stain with Annexin V/PI treatment->annexin_stain mtt_sol Solubilize Formazan mtt_add->mtt_sol mtt_read Measure Absorbance (570 nm) mtt_sol->mtt_read ic50 Calculate IC50 mtt_read->ic50 ldh_reagent Add LDH Reagent ldh_supernatant->ldh_reagent ldh_read Measure Absorbance (490 nm) ldh_reagent->ldh_read ldh_read->ic50 flow_cytometry Analyze by Flow Cytometry annexin_stain->flow_cytometry apoptosis_quant Quantify Apoptotic Cells flow_cytometry->apoptosis_quant

Caption: General workflow for the in vitro cytotoxicity evaluation of a novel compound.

B. LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[17][18][19] LDH is a stable enzyme present in the cytosol of most cell types and is rapidly released into the culture medium upon loss of membrane integrity.[17]

Protocol: LDH Cytotoxicity Assay

1. Materials and Reagents:

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Cells and compound prepared as in the MTT assay protocol.

  • Lysis Buffer (provided in the kit or 10X Triton X-100) for maximum LDH release control.

2. Experimental Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Maximum LDH Release Control: Treat a set of untreated cells with the lysis buffer provided in the kit for 45 minutes before collecting the supernatant.[20]

    • No-Cell Control: Culture medium without cells to determine background LDH activity.[18]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.[21]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20] Measure the absorbance at 490 nm using a microplate reader.[20]

3. Data Analysis:

  • Subtract the background absorbance (no-cell control) from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Compound-treated LDH activity - Vehicle control LDH activity) / (Maximum LDH release - Vehicle control LDH activity)] x 100

II. Delving Deeper: Mechanistic Insights with Apoptosis Assays

Understanding the mode of cell death induced by a compound is crucial. Apoptosis, or programmed cell death, is a distinct process from necrosis.[22] The Annexin V/Propidium Iodide (PI) assay is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[23]

Protocol: Annexin V/PI Apoptosis Assay

1. Materials and Reagents:

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • Cells seeded and treated in 6-well plates.

  • Binding Buffer (provided in the kit).

  • Flow cytometer.

2. Experimental Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

3. Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Potential Signaling Pathway for Nitroaromatic Compound-Induced Cytotoxicity

G compound This compound cell Cellular Entry compound->cell reduction Enzymatic Reduction (e.g., Nitroreductases) cell->reduction ros Reactive Oxygen Species (ROS) Generation reduction->ros stress Oxidative Stress ros->stress damage Macromolecular Damage (DNA, Proteins, Lipids) stress->damage mitochondria Mitochondrial Dysfunction damage->mitochondria caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A plausible pathway for nitroaromatic compound-induced apoptosis.

III. Data Presentation and Interpretation

For clarity and comparative analysis, it is recommended to summarize the quantitative data in a structured table.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

Cell LineAssayExposure Time (h)IC50 (µM) ± SD
HeLa MTT2475.2 ± 5.1
4848.6 ± 3.9
7225.3 ± 2.8
LDH4852.1 ± 4.5
MCF-7 MTT2488.9 ± 6.3
4862.4 ± 5.7
7238.1 ± 4.2
LDH4865.8 ± 6.1
HEK293 MTT48> 100
LDH48> 100

Data are presented as mean ± standard deviation from three independent experiments.

A lower IC50 value indicates higher cytotoxic potency.[10] Comparing the IC50 values across different cell lines can provide insights into the compound's selectivity. For instance, a significantly higher IC50 in a non-cancerous cell line like HEK293 compared to cancer cell lines suggests potential for a favorable therapeutic window.[14]

IV. Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro cytotoxic evaluation of this compound. By employing a combination of assays that measure different cellular parameters, researchers can obtain a comprehensive and reliable assessment of the compound's cytotoxic potential. The findings from these studies are critical for guiding further preclinical development, including more in-depth mechanistic studies and subsequent in vivo toxicity assessments. Future investigations could explore the specific caspases involved in the apoptotic pathway and the role of oxidative stress in the observed cytotoxicity.

References

Application Note & Protocols: A High-Throughput Screening Cascade for the Identification of Novel 4-Methyl-3-nitrobenzohydrazide Analogs as EGFR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Screening Benzohydrazide Analogs Against EGFR

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The inherent synthetic tractability of this scaffold allows for the creation of diverse chemical libraries, making it an ideal starting point for hit discovery. The 4-methyl-3-nitrobenzohydrazide core, in particular, combines a lipophilic methyl group with an electron-withdrawing nitro group, features that can be systematically modified to explore structure-activity relationships (SAR). The nitro group, while sometimes a concern for toxicity, is a known pharmacophore in many bioactive molecules and can be crucial for target engagement.[3]

A key target in modern oncology is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling, through overexpression or mutation, is a hallmark of numerous cancers, including non-small-cell lung cancer (NSCLC) and glioblastoma.[6][7] Consequently, the inhibition of EGFR's kinase activity is a clinically validated strategy for cancer therapy.[6][8] This guide outlines a comprehensive experimental setup for the synthesis and screening of a focused library of this compound analogs to identify novel inhibitors of EGFR.

Synthesis of the this compound Analog Library

The foundation of any screening campaign is a well-characterized compound library. The following is a general, two-step protocol for the synthesis of a diverse library of this compound analogs, starting from the commercially available 4-methyl-3-nitrobenzoic acid.

Protocol 2.1: Synthesis of Methyl 4-methyl-3-nitrobenzoate (Intermediate)

This procedure is based on standard Fischer esterification methods.[3][9]

  • Reaction Setup: In a round-bottom flask, suspend 10 g (55 mmol) of 4-methyl-3-nitrobenzoic acid in 100 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully add 2 mL of concentrated sulfuric acid dropwise to the suspension.

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, reduce the volume of methanol by approximately 90% using a rotary evaporator.

  • Extraction: Dilute the residue with 100 mL of deionized water and extract three times with 100 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the methyl ester intermediate, typically as a pale yellow solid.[3]

Protocol 2.2: Synthesis of N'-Aryl/Alkyl-4-methyl-3-nitrobenzohydrazide Analogs

This protocol describes the conversion of the methyl ester to the final hydrazide analogs.

  • Reaction Setup: Dissolve the methyl 4-methyl-3-nitrobenzoate intermediate (1 equivalent) in ethanol.

  • Hydrazine Addition: Add a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine; 1.2 equivalents) to the solution.

  • Reflux: Reflux the mixture for 2-6 hours, monitoring for the disappearance of the starting ester by TLC.

  • Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. The benzohydrazide product will often precipitate out of solution. If not, the volume can be reduced, or the product can be precipitated by adding the mixture to ice-cold water.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water or ethanol. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final analog.

Table 1: Representative Library of this compound Analogs

Compound IDR1-Group (Substitution on Hydrazine)Molecular FormulaMolecular Weight ( g/mol )
MN-H (Parent)-HC₈H₉N₃O₃195.17
MN-Me-CH₃C₉H₁₁N₃O₃209.20
MN-Ph-C₆H₅C₁₄H₁₃N₃O₃271.27
MN-4ClPh-C₆H₄-4-ClC₁₄H₁₂ClN₃O₃305.72
MN-2,4diFPh-C₆H₃-2,4-F₂C₁₄H₁₁F₂N₃O₃307.25

Primary Screening: In Vitro EGFR Kinase Inhibition Assay

The primary screen is designed for high-throughput evaluation of the entire compound library to identify "hits" that inhibit EGFR kinase activity. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is ideal due to its high sensitivity and scalability.[5][10]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity. Inhibitors will result in a lower light signal.[5]

Protocol 3.1: High-Throughput EGFR Inhibition Assay (384-well format)

  • Reagent Preparation: Prepare Tyrosine Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare a stock solution of recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in the kinase buffer.[5][10]

  • Compound Plating: Dispense 1 µL of each analog from the library (typically at 10 mM in DMSO, for a final screening concentration of 10 µM) or DMSO vehicle control into the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of EGFR enzyme solution to each well.

  • Substrate/ATP Addition: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Kₘ for EGFR to ensure sensitivity to competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Secondary Screening: Cellular Assays for Hit Validation and Characterization

Hits from the primary screen must be validated in a more physiologically relevant context. Secondary assays determine if the compounds can inhibit EGFR activity within a cellular environment and assess their impact on cancer cell viability.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12][13] It is used to determine the concentration at which hit compounds reduce the viability of cancer cells that overexpress EGFR (e.g., A431 human epidermoid carcinoma cells).

Protocol 4.1.1: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed A431 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[14]

  • Compound Treatment: Prepare serial dilutions of the hit compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the treatment medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 1.5-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[11] Read the absorbance at 570-590 nm using a microplate reader.[11]

Mechanism of Action: Caspase-3 Activity Assay

To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), a key downstream effect of EGFR inhibition, the activity of caspase-3, an executioner caspase, can be measured.

Principle: This colorimetric assay uses a peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3, releasing the chromophore p-nitroaniline (pNA). The amount of pNA released is proportional to caspase-3 activity and can be quantified by measuring absorbance at 405 nm.[1][16]

Protocol 4.2.1: Caspase-3 Colorimetric Assay

  • Cell Treatment: Treat A431 cells in a 6-well plate with the most potent compounds at their approximate IC50 concentration (determined from the MTT assay) for 24 hours. Include a positive control for apoptosis (e.g., Staurosporine).

  • Cell Lysis: Harvest the cells and lyse them using a chilled lysis buffer on ice for 15-20 minutes.[16][17]

  • Lysate Preparation: Centrifuge the lysates at high speed (16,000 x g) for 15 minutes at 4°C to pellet cellular debris.[16] Collect the supernatant, which contains the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Assay Reaction: In a 96-well plate, add 50-200 µg of protein from each lysate to separate wells. Adjust the volume with lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to start the reaction.[16]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. An increase in absorbance compared to the untreated control indicates activation of caspase-3.

Data Analysis and Interpretation

Proper data analysis is critical to accurately identify and prioritize hits.

5.1. Primary Screen Data Analysis

  • Normalization: Raw luminescence data is normalized to controls. The activity of the DMSO-only wells (no inhibition) is set to 100%, and a control with a known potent inhibitor (or no enzyme) is set to 0%.

  • Hit Identification: A "hit" is typically defined as a compound that causes a percent inhibition greater than a certain threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the DMSO controls).

5.2. Secondary Screen Data Analysis (IC₅₀ Determination)

  • Dose-Response Curves: For the MTT assay, the absorbance data is converted to percent viability relative to the vehicle-treated control cells. This data is then plotted against the logarithm of the compound concentration.

  • Curve Fitting: The resulting dose-response data is fitted to a four-parameter logistic (4PL) equation using statistical software (e.g., GraphPad Prism).[18][19]

    • Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

  • IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is calculated from the fitted curve. This value represents the concentration of the inhibitor required to reduce cell viability by 50%.[20][21]

Table 2: Example Screening Data Summary

Compound IDPrimary Screen (% Inhibition @ 10 µM)Cellular Viability (IC₅₀ in A431 cells, µM)Caspase-3 Activation (Fold change vs. control)
MN-H12.5> 1001.1
MN-Me45.825.31.8
MN-Ph 89.2 5.7 4.5
MN-4ClPh 95.6 1.2 6.2
MN-2,4diFPh68.19.83.1
Gefitinib98.90.87.5

Visualizations

Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds Analogs 4-Methyl-3-nitro- benzohydrazide Analogs Analogs->EGFR Inhibits (Hypothesis) Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway targeted by the benzohydrazide analogs.

Experimental Workflow

Screening_Workflow cluster_synthesis Compound Library Generation cluster_screening Screening Cascade cluster_analysis Data Analysis & Hit Progression Start 4-Methyl-3-nitrobenzoic Acid Ester Protocol 2.1: Fischer Esterification Start->Ester Hydrazide Protocol 2.2: Hydrazide Formation Ester->Hydrazide Library Analog Library (Table 1) Hydrazide->Library Primary Primary Screen: EGFR Kinase Assay (Protocol 3.1) Library->Primary Secondary_Viability Secondary Screen 1: MTT Cytotoxicity Assay (Protocol 4.1.1) Primary->Secondary_Viability Identified Hits Secondary_Apoptosis Secondary Screen 2: Caspase-3 Assay (Protocol 4.2.1) Secondary_Viability->Secondary_Apoptosis Potent Compounds Data IC50 Determination & SAR Analysis Secondary_Viability->Data Secondary_Apoptosis->Data Hits Validated Hits (IC50 < 10 µM) Lead Lead Candidates for Optimization Data->Lead

Caption: Overall workflow from library synthesis to lead candidate identification.

Conclusion and Future Directions

This application note provides a detailed, self-validating framework for the identification and initial characterization of this compound analogs as potential EGFR kinase inhibitors. The described cascade, moving from a high-throughput biochemical assay to cell-based assays of viability and mechanism of action, ensures that resources are focused on the most promising compounds. Validated hits from this workflow, such as the hypothetical MN-4ClPh , would serve as excellent starting points for a medicinal chemistry program aimed at lead optimization. Future work would involve broader kinase selectivity profiling, ADME/Tox studies, and eventual evaluation in in vivo cancer models.

References

Application Notes & Protocols: Leveraging 4-Methyl-3-nitrobenzohydrazide as a Versatile Scaffold for Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Scaffold for Advanced Bioconjugation

In the landscape of chemical biology and drug development, the demand for robust, specific, and efficient molecular ligation technologies is paramount. Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, provides the necessary toolkit for these advancements.[1] Among these, "click chemistry," particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a cornerstone methodology.[2][3] These reactions are prized for their high yields, stereospecificity, and tolerance of a wide range of functional groups, leading to the formation of a stable triazole linkage.[4]

This guide focuses on a molecule of strategic potential: 4-Methyl-3-nitrobenzohydrazide . While not a direct participant in the canonical click reaction, its true value lies in its architecture as a versatile, bifunctional scaffold. This document provides the scientific rationale and detailed protocols for transforming this compound into a powerful linker, enabling researchers to bridge biomolecules to reporters, drugs, or other molecular probes with high precision.

The core strategy involves leveraging the two distinct functional regions of the molecule:

  • The Hydrazide Moiety (-CONHNH₂): This group serves as a bio-reactive handle. It readily condenses with aldehydes and ketones, which can be natively present or synthetically introduced into biomolecules (e.g., via periodate oxidation of glycoproteins), to form stable hydrazone linkages.[5][6][7]

  • The Substituted Aromatic Ring: The nitro group on the benzene ring provides a key site for chemical modification, allowing for its conversion into a bioorthogonal functional group, such as an azide, ready for click chemistry.

This guide will detail the synthetic conversion of this compound into a click-ready linker and provide robust protocols for its application in a typical bioconjugation workflow.

Section 1: From Nitro-Compound to Click-Ready Linker: A Synthetic Strategy

The primary challenge is the installation of a click-reactive handle onto the this compound backbone. The most direct and chemically sound approach is the conversion of the aromatic nitro group into an azide. This transformation proceeds through a two-step sequence: reduction of the nitro group to a primary amine, followed by a Sandmeyer-type reaction involving diazotization and subsequent substitution with an azide source.

The resulting molecule, 4-Methyl-3-azidobenzohydrazide , is a heterobifunctional linker, primed for sequential conjugations: first to a biomolecule via its hydrazide group, and second to a payload via its new azide group.

G cluster_synthesis Synthetic Pathway Start This compound (Starting Material) Intermediate 4-Methyl-3-aminobenzohydrazide (Intermediate) Start->Intermediate Step 1: Nitro Group Reduction (e.g., SnCl2, HCl) Product 4-Methyl-3-azidobenzohydrazide (Click-Ready Linker) Intermediate->Product Step 2: Diazotization & Azidation (e.g., NaNO2, HCl then NaN3)

Caption: Synthetic conversion of the starting material into a click-ready linker.

Section 2: Application Workflow: Labeling and Conjugation

The utility of the synthesized 4-Methyl-3-azidobenzohydrazide linker is best demonstrated in a multi-step bioconjugation workflow. A prime application is the site-specific labeling of glycoproteins, which are often overexpressed in cancer cells, to create targeted antibody-drug conjugates (ADCs) or diagnostic probes.

The general workflow is as follows:

  • Biomolecule Activation: A target glycoprotein (e.g., on an antibody) is treated with a mild oxidant like sodium periodate (NaIO₄) to selectively cleave vicinal diols in the sugar moieties, generating aldehyde groups.

  • Linker Conjugation: The activated glycoprotein is reacted with the 4-Methyl-3-azidobenzohydrazide linker. The hydrazide group selectively attacks the new aldehyde groups to form a stable hydrazone bond, effectively tethering the azide moiety to the biomolecule.

  • Click Reaction: An alkyne-modified payload (e.g., a cytotoxic drug, a fluorescent dye) is then "clicked" onto the azide-functionalized biomolecule using the highly efficient CuAAC reaction.

G cluster_workflow Bioconjugation Workflow cluster_reagents Reagents Glycoprotein Target Glycoprotein (e.g., on an Antibody) Oxidant 1. Mild Oxidation (e.g., NaIO4) Glycoprotein->Oxidant Aldehyde Aldehyde-Modified Glycoprotein Linker 2. Linker Conjugation (4-Methyl-3-azidobenzohydrazide) Aldehyde->Linker AzideGlyco Azide-Functionalized Glycoprotein Payload 3. Click Reaction (CuAAC) (Alkyne-Payload + Cu(I) Catalyst) AzideGlyco->Payload FinalProduct Final Bioconjugate (e.g., ADC, Probe) Oxidant->Aldehyde Generates -CHO groups Linker->AzideGlyco Forms Hydrazone; Installs Azide Payload->FinalProduct Forms Triazole Linkage

Caption: General experimental workflow for biomolecule labeling and conjugation.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Synthesis of 4-Methyl-3-azidobenzohydrazide

Disclaimer: This is a representative protocol based on established organic chemistry principles. Researchers should perform their own optimization and characterization.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Ice bath

Procedure:

  • Nitro Reduction:

    • In a round-bottom flask, dissolve this compound (1 eq) in ethanol.

    • Add a solution of SnCl₂ (4-5 eq) in concentrated HCl dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates consumption of the starting material.

    • Carefully neutralize the reaction with a saturated NaHCO₃ solution until the pH is ~8.

    • Extract the aqueous layer three times with EtOAc.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 4-Methyl-3-aminobenzohydrazide.

  • Diazotization and Azidation:

    • Dissolve the crude amine from the previous step in a mixture of concentrated HCl and water at 0°C.

    • Add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

    • In a separate flask, dissolve NaN₃ (1.2 eq) in water. Add this solution dropwise to the diazonium salt solution at 0°C.

    • Vigorous nitrogen evolution will be observed. Allow the reaction to stir for 1-2 hours at 0°C, then warm to room temperature.

    • Extract the product with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting 4-Methyl-3-azidobenzohydrazide by column chromatography (e.g., silica gel, hexanes:ethyl acetate gradient).

Protocol 3.2: General Protocol for CuAAC Bioconjugation

This protocol describes the "clicking" of an alkyne-bearing molecule onto a biomolecule functionalized with the 4-Methyl-3-azidobenzohydrazide linker.

Materials & Stock Solutions:

  • Azide-functionalized biomolecule (in a suitable buffer, e.g., PBS, pH 7.4)

  • Alkyne-payload (e.g., DBCO-PEG4-Fluorophore)

  • Copper Sulfate (CuSO₄): 20 mM in deionized water.

  • Ligand (THPTA): 50 mM in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules from oxidative damage.[8][9]

  • Reducing Agent (Sodium Ascorbate): 100 mM in deionized water. Must be prepared fresh before each reaction.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order:

    • Azide-functionalized biomolecule (to a final concentration of 10-50 µM).

    • Alkyne-payload (add 2-10 molar equivalents relative to the biomolecule).

  • Catalyst Preparation: In a separate tube, prepare the catalyst premix. For a 500 µL final reaction volume:

    • Add 6.3 µL of 50 mM THPTA solution.

    • Add 6.3 µL of 20 mM CuSO₄ solution.

    • Vortex briefly. This creates a 1:1 ligand-to-copper ratio. A 5:1 ratio is often recommended for sensitive biomolecules to further minimize oxidative damage.[4][8]

  • Initiate the Reaction:

    • Add the 12.6 µL of catalyst premix to the main reaction tube.

    • Add 25 µL of freshly prepared 100 mM sodium ascorbate to initiate the reaction (final concentration 5 mM). The active Cu(I) catalyst is generated in situ from the reduction of Cu(II) by ascorbate.[2][4]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using a fluorescent payload.

  • Purification: Remove unreacted small molecules and catalyst components from the final bioconjugate using an appropriate method, such as size-exclusion chromatography (e.g., desalting column) or dialysis.

G cluster_cycle Simplified CuAAC Catalytic Cycle CuI Cu(I) Cu_Alkyne Copper-Acetylide Intermediate CuI->Cu_Alkyne Alkyne R1-Alkyne Alkyne->Cu_Alkyne Azide R2-Azide Dinuclear_Int Dinuclear Copper Intermediate Azide->Dinuclear_Int Cu_Alkyne->Dinuclear_Int Triazole_Product 1,4-Disubstituted Triazole Triazole_Product->CuI Regenerates Catalyst Dinuclear_Int->Triazole_Product

Caption: The Cu(I) catalyst accelerates the cycloaddition via key intermediates.

Protocol 3.3: Characterization of the Triazole Product

Confirming the successful formation of the triazole ring is critical.

  • FT-IR Spectroscopy: The most definitive evidence is the disappearance of the sharp, strong azide stretch (–N₃) at ~2100 cm⁻¹ and the terminal alkyne C≡C–H stretch (if present) at ~3300 cm⁻¹.[10]

  • ¹H NMR Spectroscopy: A new singlet peak will appear in the downfield region, typically between δ 7.5 and 8.5 ppm, corresponding to the triazole ring proton.[10][11] The disappearance of the terminal alkyne proton signal is also a key indicator.

  • Mass Spectrometry (ESI-MS): The molecular weight of the product will correspond to the sum of the azide and alkyne starting materials, confirming the addition reaction.

Section 4: Data & Troubleshooting

Table 1: Typical CuAAC Reaction Parameters for Bioconjugation

ParameterRecommended RangeRationale
Biomolecule Conc. 1 - 10 mg/mL (or 10-100 µM)Balances reaction rate with protein stability.
Alkyne-Payload Equiv. 2 - 20 eqDrives the reaction to completion. Higher excess may be needed for dilute conditions.
CuSO₄ Final Conc. 50 - 250 µMCatalytic amount; higher concentrations can increase rate but also risk protein damage.[8]
Ligand:Copper Ratio 2:1 to 5:1A higher ratio protects the catalyst from oxidation and shields the biomolecule.[4][8]
Na-Ascorbate Final Conc. 1 - 5 mMSufficient excess to maintain a reducing environment and regenerate the Cu(I) catalyst.
Temperature 4°C to 25°CRoom temperature is usually sufficient. Lower temperatures can be used for sensitive biomolecules.
Reaction Time 1 - 4 hoursTypically sufficient for high conversion. Monitor by LC-MS or SDS-PAGE if possible.

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Oxidized Cu(I) catalystAlways use a freshly prepared sodium ascorbate solution. De-gas buffers if necessary.
Inactive reagentsConfirm the integrity of azide and alkyne functional groups on starting materials.
Insufficient catalystIncrease the concentration of CuSO₄ and ligand.
Biomolecule Degradation Oxidative damage from Cu(I)/AscorbateIncrease the ligand-to-copper ratio to 5:1 or higher.[4][8] Keep reaction times as short as possible. Add a radical scavenger like aminoguanidine.
pH instabilityEnsure the reaction buffer is appropriate for the biomolecule and maintains a pH between 6.5 and 8.0.
Product Precipitation Low solubility of payload or conjugateAdd a co-solvent like DMSO or DMF (typically <10% v/v). Use PEGylated linkers to enhance solubility.

Conclusion

This compound stands out not as a direct click reagent, but as a highly valuable and cost-effective precursor for the synthesis of custom heterobifunctional linkers. By following the synthetic and application protocols outlined in this guide, researchers can transform this simple starting material into a sophisticated tool for advanced bioconjugation. The ability to bridge hydrazone-based targeting of carbonyls with the efficiency and orthogonality of click chemistry opens up expansive possibilities in drug delivery, diagnostics, and the fundamental study of biological systems.

References

Application Notes and Protocols: 4-Methyl-3-nitrobenzohydrazide in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

In the dynamic fields of chemical biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific analytes in complex biological and environmental systems.[1] The design of these molecular tools often hinges on a "receptor-fluorophore" architecture, where the receptor selectively interacts with the target analyte, inducing a measurable change in the fluorophore's emission properties. Hydrazone-based chemosensors have emerged as a particularly versatile class of fluorescent probes due to their straightforward synthesis, stability, and the rich coordination chemistry of the hydrazone moiety, which can be tailored to detect a wide array of analytes including metal ions, anions, and reactive oxygen species.[2][3]

This guide focuses on the strategic use of 4-Methyl-3-nitrobenzohydrazide as a core building block for the development of novel fluorescent probes. The presence of the electron-withdrawing nitro group and the electron-donating methyl group on the benzohydrazide scaffold provides a unique electronic environment that can be exploited to create highly sensitive and selective "turn-on" or "turn-off" fluorescent sensors.[4] The nitro group, in particular, is a well-known fluorescence quencher through mechanisms like Photoinduced Electron Transfer (PET).[5][6] Interaction of the hydrazone-derived probe with an analyte can disrupt this quenching process, leading to a significant increase in fluorescence intensity—a highly desirable "turn-on" response.[1][7]

These application notes will provide a comprehensive overview of the synthesis of this compound, its derivatization into fluorescent probes, the underlying sensing mechanisms, and detailed protocols for characterization and application in biological imaging.

Synthesis of this compound: The Core Building Block

The synthesis of this compound is a multi-step process that begins with the commercially available 4-methylbenzoic acid (p-toluic acid). The synthetic pathway is outlined below.

Diagram of the Synthetic Workflow

A 4-Methylbenzoic Acid B 4-Methyl-3-nitrobenzoic Acid A->B Nitration (HNO3, H2SO4) C Methyl 4-methyl-3-nitrobenzoate B->C Esterification (Methanol, H2SO4) D This compound C->D Hydrazinolysis (Hydrazine Hydrate)

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol is adapted from established nitration procedures for aromatic compounds.[8]

Materials:

  • 4-methylbenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Distilled water

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 250 mL flask, dissolve 10 g of 4-methylbenzoic acid in 40 mL of concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid. Keep this mixture cool in the ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 4-methylbenzoic acid over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, continue stirring the mixture in the ice bath for another 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • The white precipitate of 4-methyl-3-nitrobenzoic acid will form. Collect the solid by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-methyl-3-nitrobenzoic acid.

Protocol 2: Synthesis of Methyl 4-methyl-3-nitrobenzoate

Materials:

  • 4-methyl-3-nitrobenzoic acid

  • Methanol (absolute)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Reflux apparatus

Procedure:

  • To a solution of 5 g of 4-methyl-3-nitrobenzoic acid in 50 mL of methanol, add 1 mL of concentrated sulfuric acid dropwise.

  • Reflux the mixture for 4 hours.

  • After cooling to room temperature, concentrate the solution under vacuum using a rotary evaporator.

  • Dilute the residue with 50 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield methyl 4-methyl-3-nitrobenzoate as a pale-yellow solid.

Protocol 3: Synthesis of this compound

Materials:

  • Methyl 4-methyl-3-nitrobenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Reflux apparatus

Procedure:

  • Dissolve 3 g of methyl 4-methyl-3-nitrobenzoate in 30 mL of ethanol.

  • Add 5 mL of hydrazine hydrate to the solution.

  • Reflux the mixture for 6 hours. The formation of a precipitate may be observed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound as a solid.

Development of Fluorescent Probes from this compound

The hydrazide functional group of this compound is a versatile handle for the construction of fluorescent probes. The most common approach is the condensation reaction with an aldehyde-containing fluorophore to form a stable hydrazone linkage.[2]

Design Principle and Sensing Mechanism

The core principle behind using this compound is the creation of a "turn-on" fluorescent sensor. The nitro group on the benzohydrazide moiety acts as a potent fluorescence quencher. Upon binding of the hydrazone-based probe to a target analyte (e.g., a metal ion), the electronic properties of the molecule are altered, inhibiting the PET process and restoring the fluorescence of the appended fluorophore.

Diagram of Probe Activation

cluster_0 Sensing Event cluster_1 Quenched State cluster_2 Fluorescent State A Probe (Non-fluorescent) C Probe-Analyte Complex (Fluorescent) A->C Binding B Analyte B->C D Fluorophore (Excited State) E Nitro Group (Quencher) D->E PET (Quenching) F Ground State G Fluorophore (Excited State) H Ground State G->H Fluorescence

References

Application Notes and Protocols for the Quantitative Analysis of 4-Methyl-3-nitrobenzohydrazide in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Methyl-3-nitrobenzohydrazide

This compound is a unique chemical entity characterized by a hydrazide functional group and a nitroaromatic moiety. While its specific biological roles and therapeutic applications are an area of ongoing research, its structural alerts suggest potential pharmacological or toxicological significance. The hydrazide group is a known pharmacophore present in several drugs, and nitroaromatic compounds are recognized for their diverse biological activities. Therefore, the ability to accurately and reliably quantify this compound in biological samples such as plasma, urine, and tissue homogenates is paramount for preclinical and clinical investigations, including pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

This comprehensive guide provides detailed application notes and robust protocols for the determination of this compound in various biological matrices. The methodologies described herein are grounded in established bioanalytical principles and are designed to meet the stringent requirements for accuracy, precision, and reliability as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1] The protocols are presented with an emphasis on the rationale behind experimental choices, ensuring that researchers can not only replicate the methods but also adapt them to their specific needs.

Part 1: Foundational Bioanalytical Strategies

The successful quantification of this compound in complex biological samples hinges on a well-designed analytical workflow. This involves efficient sample preparation to isolate the analyte from interfering matrix components, followed by sensitive and selective detection using advanced chromatographic techniques.[2][3][4]

Sample Preparation: The Cornerstone of Accurate Analysis

Biological matrices are inherently complex, containing proteins, lipids, salts, and other endogenous substances that can interfere with the analysis.[5] A meticulous sample preparation strategy is therefore crucial to minimize matrix effects and ensure the longevity of the analytical instrumentation. The choice of sample preparation technique is dictated by the physicochemical properties of this compound, the nature of the biological matrix, and the desired sensitivity of the assay.

Here, we present three widely accepted and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[2][3][6]

  • Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples.[3] It involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, to denature and precipitate the proteins. While efficient for protein removal, PPT may not eliminate other matrix components and can lead to sample dilution.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases.[4][6] By selecting an appropriate organic solvent, this compound can be selectively extracted from the aqueous biological matrix, leaving behind many interfering substances. This technique offers a cleaner extract compared to PPT.

  • Solid-Phase Extraction (SPE): SPE is a highly selective and versatile sample preparation method that utilizes a solid sorbent to retain the analyte of interest while allowing matrix components to pass through.[2][3] The analyte is then eluted with a small volume of a strong solvent, resulting in a clean and concentrated sample. The choice of SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the polarity and charge of this compound.

The following diagram illustrates the general workflow for these sample preparation techniques.

Sample_Preparation_Workflow cluster_0 Sample Preparation Biological_Sample Biological Sample (Plasma, Urine, etc.) PPT Protein Precipitation (PPT) - Add Acetonitrile/Methanol - Vortex & Centrifuge Biological_Sample->PPT Choose Method LLE Liquid-Liquid Extraction (LLE) - Add Immiscible Organic Solvent - Vortex & Centrifuge Biological_Sample->LLE Choose Method SPE Solid-Phase Extraction (SPE) - Condition & Load - Wash & Elute Biological_Sample->SPE Choose Method Supernatant Collect Supernatant/ Organic Layer/Eluate PPT->Supernatant LLE->Supernatant SPE->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation If necessary Analysis Inject for Chromatographic Analysis Supernatant->Analysis Direct Injection (for PPT) Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Reconstitution->Analysis

Caption: General workflow for common sample preparation techniques.

Analytical Techniques: Achieving Sensitivity and Selectivity

Given the chemical structure of this compound, which includes a UV-absorbing nitroaromatic ring and an ionizable hydrazide group, several chromatographic techniques are suitable for its quantification.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The presence of the nitrobenzene moiety suggests strong UV absorbance, making HPLC-UV a viable and cost-effective analytical technique.[7][8][9] This method is particularly suitable for assays where high sensitivity is not the primary requirement.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the gold standard.[10][11][12][13] This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer, allowing for the precise quantification of the analyte with minimal interference.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds, GC-MS can be employed for the analysis of this compound after a derivatization step to increase its volatility and thermal stability.[14][15][16][17][18] Derivatization can also improve chromatographic performance.

The following diagram outlines the decision-making process for selecting the appropriate analytical technique.

Analytical_Technique_Selection Requirement Assay Requirement? HPLC_UV HPLC-UV Requirement->HPLC_UV Moderate Sensitivity Cost-Effective LC_MS_MS LC-MS/MS Requirement->LC_MS_MS High Sensitivity High Selectivity GC_MS GC-MS with Derivatization Requirement->GC_MS Alternative for Specific Applications

Caption: Decision tree for selecting an analytical technique.

Part 2: Detailed Experimental Protocols

The following sections provide step-by-step protocols for the analysis of this compound in biological samples. These protocols are intended as a starting point and may require optimization based on the specific laboratory setup and research needs. All methods should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[1][19][20][21]

Protocol 1: HPLC-UV Method for the Determination of this compound in Human Plasma

This protocol is suitable for studies where analyte concentrations are expected to be in the higher ng/mL to µg/mL range.

2.1.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other suitable mobile phase modifier)

  • Human plasma (with appropriate anticoagulant)

2.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid. A typical starting condition could be 40:60 (v/v) acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: Based on the UV spectrum of this compound (a preliminary scan is recommended; nitroaromatic compounds often have strong absorbance around 254 nm).[7]

2.1.3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.

  • Pipette 100 µL of plasma into the respective tubes.

  • Add 10 µL of the internal standard working solution to all tubes except the blank.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the HPLC-UV system.

2.1.4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Table 1: Typical Performance Characteristics for HPLC-UV Method

ParameterExpected Value
Linearity (r²)> 0.995
Lower Limit of Quantitation (LLOQ)10-50 ng/mL
Accuracy (% bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery> 80%
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification in Human Plasma

This protocol is designed for applications requiring low ng/mL or sub-ng/mL detection limits.

2.2.1. Materials and Reagents

  • Same as in Protocol 1, with the addition of a stable isotope-labeled internal standard (SIL-IS) if available for optimal accuracy.

2.2.2. Instrumentation and Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A suitable C18 or other appropriate reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for faster analysis.

  • Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid, is recommended to ensure good peak shape and separation from matrix components.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative mode (to be optimized based on the analyte's response). The hydrazide group can be protonated in positive mode.

    • Multiple Reaction Monitoring (MRM): Optimize the precursor-to-product ion transitions for both this compound and the internal standard. This provides high selectivity.

    • Source Parameters: Optimize cone voltage, collision energy, and other source-dependent parameters for maximum signal intensity.

2.2.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of plasma into labeled microcentrifuge tubes.

  • Add 10 µL of the internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M sodium carbonate) to deprotonate any acidic matrix components.

  • Add 600 µL of an appropriate extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

Table 2: Typical Performance Characteristics for LC-MS/MS Method

ParameterExpected Value
Linearity (r²)> 0.998
Lower Limit of Quantitation (LLOQ)0.1-1 ng/mL
Accuracy (% bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery> 85%
Matrix EffectWithin acceptable limits
Protocol 3: GC-MS Method with Derivatization for Analysis in Urine

This protocol provides an alternative approach, particularly if LC-MS/MS is unavailable or if the analyte shows better chromatographic behavior after derivatization.

2.3.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[18]

  • Extraction solvent (e.g., dichloromethane)

  • Urine samples

2.3.2. Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Analytical Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient program should be optimized to achieve good separation of the derivatized analyte from other components.

  • Injector Temperature: 250-280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and IS for quantification.

2.3.3. Sample Preparation and Derivatization

  • Pipette 200 µL of urine into a glass tube.

  • Add 20 µL of the internal standard working solution.

  • Perform a liquid-liquid extraction as described in Protocol 2.2.3.

  • Evaporate the organic extract to dryness.

  • To the dry residue, add 50 µL of the derivatizing agent (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the tube tightly and heat at 70 °C for 30-60 minutes to complete the derivatization reaction.

  • Cool the tube to room temperature.

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Part 3: Method Validation and Quality Control

For any bioanalytical method to be considered reliable, it must undergo a thorough validation process.[1][20] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quality control (QC) samples at low, medium, and high concentrations should be included in each analytical run to ensure the validity of the results.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the quantitative determination of this compound in biological samples. The choice of the most appropriate method will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix. By adhering to the principles of sound bioanalytical method development and validation, researchers can generate high-quality data to support their drug development and scientific research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Methyl-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Methyl-3-nitrobenzohydrazide. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance yield and purity. Our approach is grounded in established chemical principles and field-proven insights to empower you to navigate the complexities of this synthesis with confidence.

Introduction: The Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 4-Methyl-3-nitrobenzoic acid, commonly via a Fischer esterification with methanol, to yield methyl 4-methyl-3-nitrobenzoate. The subsequent step is the hydrazinolysis of the ester with hydrazine hydrate to form the desired product. While seemingly straightforward, optimizing the yield and purity of this synthesis requires careful control of reaction conditions and a thorough understanding of potential side reactions and purification challenges.

Synthesis_Pathway A 4-Methyl-3-nitrobenzoic Acid B Methyl 4-methyl-3-nitrobenzoate A->B  Methanol, H₂SO₄ (cat.)  Reflux C This compound B->C  Hydrazine Hydrate  Methanol, Reflux

Caption: Synthetic route to this compound.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Troubleshooting_Workflow cluster_start Start cluster_step1 Step 1: Esterification Issues cluster_step2 Step 2: Hydrazinolysis Issues cluster_solutions Solutions Start Low Yield or Impure Product Ester_Low_Yield Low Yield of Methyl 4-methyl-3-nitrobenzoate Start->Ester_Low_Yield Hydrazide_Low_Yield Low Yield of This compound Start->Hydrazide_Low_Yield Incomplete_Reaction Incomplete Reaction Ester_Low_Yield->Incomplete_Reaction Side_Reactions_Ester Side Reactions Ester_Low_Yield->Side_Reactions_Ester Solution1 Increase reaction time/temperature. Ensure anhydrous conditions. Incomplete_Reaction->Solution1 Solution2 Control temperature strictly. Use high-purity starting materials. Side_Reactions_Ester->Solution2 Incomplete_Hydrazinolysis Incomplete Hydrazinolysis Hydrazide_Low_Yield->Incomplete_Hydrazinolysis Product_Isolation Difficult Product Isolation Hydrazide_Low_Yield->Product_Isolation Solution3 Increase hydrazine hydrate molar ratio. Extend reflux time. Incomplete_Hydrazinolysis->Solution3 Solution4 Optimize recrystallization solvent. Ensure complete precipitation. Product_Isolation->Solution4

Caption: Troubleshooting workflow for low yield issues.

Issue 1: Low Yield in the Esterification of 4-Methyl-3-nitrobenzoic Acid

Potential Cause 1: Incomplete Reaction

  • Explanation: The Fischer esterification is an equilibrium-controlled reaction. Insufficient reaction time or temperature can lead to a low conversion of the carboxylic acid to the ester. The presence of water can also shift the equilibrium back towards the starting materials.

  • Solutions:

    • Increase Reaction Time and Temperature: Refluxing the reaction mixture for a longer duration (e.g., 4-6 hours) can help drive the reaction to completion.[1]

    • Ensure Anhydrous Conditions: Use dry methanol and glassware. While a small amount of water is produced during the reaction, starting with anhydrous reagents minimizes its inhibitory effect.

    • Use of a Dehydrating Agent: Although not always necessary for simple esterifications, the addition of a dehydrating agent like molecular sieves can be considered to remove water as it is formed.

Potential Cause 2: Suboptimal Catalyst Concentration

  • Explanation: Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. An insufficient amount of catalyst will result in a slow reaction rate.

  • Solutions:

    • Optimize Catalyst Loading: A typical catalytic amount of concentrated sulfuric acid is 2-5 mol% relative to the carboxylic acid. Ensure accurate measurement and addition.

    • Alternative Catalysts: Other acid catalysts such as p-toluenesulfonic acid can also be used.

Potential Cause 3: Purity of Starting Material

  • Explanation: Impurities in the 4-Methyl-3-nitrobenzoic acid can interfere with the esterification process. The presence of other isomers from the nitration of p-toluic acid can lead to a mixture of ester products, complicating purification and reducing the yield of the desired product.[2]

  • Solution:

    • Purify the Starting Material: Recrystallize the 4-Methyl-3-nitrobenzoic acid from a suitable solvent like ethanol to ensure high purity before proceeding with the esterification.[2]

Issue 2: Low Yield in the Synthesis of this compound

Potential Cause 1: Incomplete Hydrazinolysis

  • Explanation: The reaction between the methyl ester and hydrazine hydrate is a nucleophilic acyl substitution. A low molar ratio of hydrazine hydrate or insufficient reaction time can lead to incomplete conversion of the ester.

  • Solutions:

    • Increase Molar Ratio of Hydrazine Hydrate: Use a molar excess of hydrazine hydrate (e.g., 1.5 to 3 equivalents) to drive the reaction to completion.

    • Extend Reflux Time: Ensure the reaction is refluxed for an adequate period. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion.

Potential Cause 2: Product Solubility and Isolation

  • Explanation: this compound may have some solubility in the reaction solvent (methanol), leading to losses during filtration.[3]

  • Solutions:

    • Cool the Reaction Mixture: After the reaction is complete, cool the mixture in an ice bath to minimize the solubility of the product and maximize precipitation.

    • Minimize Wash Volumes: Wash the filtered product with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Potential Cause 3: Side Reactions

  • Explanation: Hydrazine is a strong nucleophile and can potentially participate in side reactions, although in this specific synthesis, the primary reaction is the desired hydrazinolysis.

  • Solution:

    • Control Reaction Temperature: While reflux is generally required, excessive temperatures for prolonged periods could potentially lead to degradation. Adhere to established protocol temperatures.

Issue 3: Difficulty in Purifying the Final Product

Potential Cause 1: Inappropriate Recrystallization Solvent

  • Explanation: The choice of solvent for recrystallization is critical for obtaining a pure product. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

  • Solutions:

    • Solvent Screening: Test a range of solvents or solvent mixtures to find the optimal one for recrystallization. Ethanol or ethanol-water mixtures are often good starting points for hydrazides.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[2]

Potential Cause 2: Presence of Persistent Impurities

  • Explanation: Unreacted starting materials (the methyl ester) or side products from the initial nitration of p-toluic acid can co-crystallize with the final product.

  • Solutions:

    • Multiple Recrystallizations: If the product is still impure after one recrystallization, a second one may be necessary.

    • Chromatographic Purification: For very persistent impurities, column chromatography may be required, although this is less ideal for large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield I can expect for the synthesis of this compound?

A1: While the yield can vary depending on the specific conditions and scale, a well-optimized two-step synthesis should provide an overall yield in the range of 70-85%. The esterification step can achieve yields of over 90%, and the subsequent hydrazinolysis can also be high-yielding.[5][6]

Q2: How can I monitor the progress of the reactions?

A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring both the esterification and hydrazinolysis steps. For the esterification, you can spot the reaction mixture alongside the starting carboxylic acid to observe the disappearance of the starting material and the appearance of the less polar ester product. For the hydrazinolysis, spot the reaction mixture and the starting ester to monitor the consumption of the ester.

Q3: What are the key safety precautions I should take when working with hydrazine hydrate?

A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[3][7]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point that corresponds to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: This will show the characteristic peaks for the functional groups present, such as the N-H, C=O, and NO₂ groups.

Q5: Can I use a different alcohol for the esterification step?

A5: Yes, other alcohols like ethanol can be used, which would result in the corresponding ethyl ester. However, the subsequent hydrazinolysis step should proceed similarly. The choice of alcohol may affect the reaction time and the physical properties of the intermediate ester.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate

Materials:

  • 4-Methyl-3-nitrobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-Methyl-3-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3 drops per gram of carboxylic acid) to the solution.

  • Heat the mixture to reflux and maintain for 4 hours.[6]

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-methyl-3-nitrobenzoate. The product can be used in the next step without further purification if it is of sufficient purity, or it can be recrystallized from a minimal amount of hot methanol.

Protocol 2: Synthesis of this compound

Materials:

  • Methyl 4-methyl-3-nitrobenzoate

  • Hydrazine hydrate (80% solution in water is commonly used)

  • Methanol

Procedure:

  • Dissolve the methyl 4-methyl-3-nitrobenzoate in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.5 to 2 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.

  • The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture.

Data Presentation

Table 1: Reaction Parameters for Optimal Yield

ParameterStep 1: EsterificationStep 2: Hydrazinolysis
Key Reactants 4-Methyl-3-nitrobenzoic acid, MethanolMethyl 4-methyl-3-nitrobenzoate, Hydrazine Hydrate
Catalyst/Reagent Conc. H₂SO₄-
Solvent MethanolMethanol
Temperature Reflux (~65 °C)Reflux (~65 °C)
Reaction Time 4-6 hours3-4 hours
Molar Ratios Acid:Methanol (1:excess), Acid:Catalyst (1:0.02-0.05)Ester:Hydrazine Hydrate (1:1.5-2)
Typical Yield >90%>85%

References

Technical Support Center: Optimizing Reaction Conditions for 4-Methyl-3-nitrobenzohydrazide Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Methyl-3-nitrobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of novel derivatives from this versatile intermediate. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.

Core Concept: The Chemistry of Hydrazide Derivatization

The primary derivatization reaction for a benzohydrazide is the condensation with an aldehyde or ketone to form a hydrazone. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step, typically catalyzed by a small amount of acid, to form the stable C=N double bond of the hydrazone. Understanding this mechanism is crucial for troubleshooting, as factors influencing either the nucleophilic attack or the dehydration will directly impact your reaction's success.

Part 1: Synthesis of the Starting Material: this compound

Before derivatization, a high-purity starting material is essential. This compound is typically synthesized from 4-methyl-3-nitrobenzoic acid in a two-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 4-Methyl-3-nitrobenzoic Acid

  • Suspend 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (approx. 5-10 mL per gram of acid).

  • In an ice bath, slowly add concentrated sulfuric acid (H₂SO₄) dropwise, acting as a catalyst (approx. 0.1-0.2 eq).[1]

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.[1]

  • After cooling, reduce the volume of methanol using a rotary evaporator.

  • Dilute the residue with cold water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any unreacted acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield methyl 4-methyl-3-nitrobenzoate, typically as a pale yellow solid.[1]

Step 2: Hydrazinolysis of the Ester

  • Dissolve the methyl 4-methyl-3-nitrobenzoate (1.0 eq) in ethanol or methanol.

  • Add hydrazine hydrate (N₂H₄·H₂O) in a slight to moderate excess (e.g., 2-5 eq).

  • Reflux the mixture for 6-12 hours. Monitor the disappearance of the starting ester by TLC.

  • Cool the reaction mixture. The product, this compound, will often precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol. If not, reduce the solvent volume and cool in an ice bath to induce crystallization.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Part 2: General Protocol for Derivatization (Hydrazone Formation)

This protocol serves as a baseline for optimization. The condensation reaction is generally robust but sensitive to specific parameters.

Experimental Protocol: General Hydrazone Synthesis
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or acetic acid).

  • Add the desired aldehyde or ketone (1.0-1.1 eq). A slight excess of the carbonyl compound can help drive the reaction to completion, but a large excess may complicate purification.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).[2]

  • Stir the reaction at room temperature or heat under reflux. The optimal temperature depends on the reactivity of the carbonyl compound.

  • Monitor the reaction by TLC, observing the consumption of the hydrazide and the formation of a new, typically less polar, product spot.

  • Upon completion, cool the reaction mixture. The hydrazone derivative may precipitate directly from the solution.

  • Collect the solid product by filtration. If no precipitate forms, remove the solvent under reduced pressure and purify the crude residue.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the precise role of the acid catalyst? A: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone. This protonation makes the carbonyl carbon significantly more electrophilic, accelerating the nucleophilic attack by the hydrazide's terminal nitrogen. It also facilitates the final dehydration step by converting the hydroxyl group into a better leaving group (H₂O).[3] However, using too much strong acid can protonate the nucleophilic hydrazide itself, rendering it unreactive. A catalytic amount of a weak acid like acetic acid is typically ideal.[2]

Q2: How do I select the optimal solvent for my reaction? A: The ideal solvent should dissolve both the hydrazide and the carbonyl compound. Alcohols like ethanol and methanol are common choices as they are polar enough to dissolve the starting materials and are relatively benign.[4][5] For less reactive carbonyl compounds, using glacial acetic acid as both the solvent and catalyst can be effective.[6] In some cases, solvent-free conditions, achieved by grinding the reactants together, can offer a greener and sometimes faster alternative.[7][8] The choice of solvent can also influence selectivity in more complex substrates.[9]

Q3: What is an azine byproduct, and how can I prevent its formation? A: Azine byproducts (R₂C=N-N=CR₂) form when one molecule of hydrazine reacts with two molecules of the aldehyde or ketone. This is primarily a concern when using hydrazine hydrate itself, not substituted hydrazides like this compound. However, if your starting hydrazide is contaminated with hydrazine, you may see this side reaction. To avoid it, ensure your this compound is pure and use a stoichiometric ratio or a slight excess of the hydrazide relative to the carbonyl compound.[3]

Q4: My hydrazone product seems to be hydrolyzing back to the starting materials. How can I minimize this? A: The formation of a hydrazone is a reversible reaction. The presence of excess water and strong acid can drive the equilibrium back towards the starting hydrazide and carbonyl compound.[2] To prevent this, conduct the reaction under anhydrous conditions if possible, avoid strongly acidic conditions during workup, and ensure the final purified product is thoroughly dried before storage.[3] Storing the purified hydrazone in a dry, neutral environment is recommended.

Part 4: Detailed Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Workflow for Derivatization and Troubleshooting

G cluster_prep Preparation & Reaction cluster_monitor Monitoring & Workup cluster_purify Purification & Analysis A 1. Dissolve Hydrazide & Carbonyl Compound B 2. Add Acid Catalyst A->B C 3. Heat/Stir B->C D 4. Monitor by TLC E 5. Reaction Complete? D->E T Troubleshooting Point: Low Yield or Impurities (Analyze TLC from Step 4) D->T E->C No, continue reaction F 6. Cool & Isolate Product E->F Yes G 7. Purify Crude Product (Recrystallization/Chromatography) F->G H 8. Characterize Pure Product (NMR, IR, MS) G->H

Caption: General experimental workflow for hydrazone synthesis.

Issue 1: Low or No Product Yield

A low yield is one of the most common experimental hurdles. A systematic approach is key to identifying the root cause.

Troubleshooting Decision Tree: Low Yield

G Start Problem: Low or No Yield TLC Analyze TLC Plate: Any Spots Visible? Start->TLC NoSpots No Spots or Faint Spots TLC->NoSpots No SM_Only Only Starting Material (SM) Spot TLC->SM_Only SM Only MultipleSpots SM + Product + Other Spots TLC->MultipleSpots Multiple Cause1 Possible Cause: - Reagent Degradation - Incorrect Concentration NoSpots->Cause1 Cause2 Possible Cause: - Insufficient Catalyst - Low Temperature - Insufficient Reaction Time - Unreactive Carbonyl SM_Only->Cause2 Cause3 Possible Cause: - Side Reactions - Product Degradation/ Hydrolysis during workup MultipleSpots->Cause3 Sol1 Solution: - Verify reagent purity/source - Check calculations Cause1->Sol1 Sol2 Solution: - Add more catalyst - Increase temperature/time - Check literature for carbonyl reactivity Cause2->Sol2 Sol3 Solution: - Optimize temperature - Use neutral workup conditions - Ensure anhydrous conditions Cause3->Sol3

Caption: Decision tree for troubleshooting low product yield.

ProblemPossible CauseRecommended Solution
Low or No Yield Incomplete Reaction: Starting materials are still present on TLC.1. Catalyst: Ensure a catalytic amount of acid was added. The reaction is often very slow without it.[3] 2. Temperature/Time: For unreactive aldehydes or ketones, room temperature may be insufficient. Increase the temperature and/or extend the reaction time.[10] 3. Reagent Reactivity: Highly sterically hindered or electron-rich carbonyls are less reactive. They may require harsher conditions (e.g., refluxing in acetic acid).
Poor Reagent Quality: Starting hydrazide or carbonyl compound is impure or degraded.1. Purity Check: Confirm the purity of your this compound via melting point or NMR before starting. 2. Carbonyl Stability: Some aldehydes are prone to oxidation to carboxylic acids upon storage. Use freshly distilled or purchased aldehydes if possible.
Product Loss During Workup: The product is soluble in the wash or crystallization solvent.1. Precipitation: If the product precipitates, ensure the mixture is thoroughly cooled in an ice bath to maximize recovery. 2. Extraction: If isolating via extraction, ensure the aqueous layer is extracted multiple times (e.g., 3x) with the organic solvent. 3. Solvent Choice: Wash the collected solid product with a minimal amount of cold solvent to avoid redissolving it.
Hydrolysis: The product reverted to starting materials during an aqueous or acidic workup.1. Neutralize: Use a neutral or slightly basic wash (e.g., dilute NaHCO₃ solution) to remove the acid catalyst instead of a pure water wash.[3] 2. Dryness: Ensure the final product is stored in a dry environment.
Issue 2: Impure Product / Multiple Spots on TLC
ProblemPossible CauseRecommended Solution
Multiple Spots on TLC Unreacted Starting Materials: Spots corresponding to the hydrazide and/or carbonyl compound are visible.Drive the reaction to completion: Extend the reaction time, increase the temperature, or add another drop of acid catalyst.[3]
Side Product Formation: Unidentified spots are present.1. Azine Formation: (Less common with substituted hydrazides) Ensure correct stoichiometry.[3] 2. Temperature Control: Overheating can sometimes lead to degradation or side reactions. Try running the reaction at a lower temperature for a longer time.
Streaking on TLC Plate: Product appears as a streak rather than a defined spot.1. Acidity/Basicity: The hydrazone may be interacting strongly with the acidic silica gel. Add 1% triethylamine or a few drops of acetic acid to the TLC eluent to get well-defined spots.[11] 2. Overloading: The TLC sample may be too concentrated. Dilute the spotting solution.
Issue 3: Oily Product / Failure to Crystallize

It is not uncommon for hydrazones, especially those with low molecular weight or flexible side chains, to be oils or low-melting-point solids that are difficult to crystallize.

ProblemPossible CauseRecommended Solution
Product is an Oil Presence of Impurities: Residual solvent or unreacted starting materials can prevent crystallization.1. Column Chromatography: This is the most effective method for purifying oily products. Use a silica gel column with an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) determined by TLC analysis.[2] 2. High Vacuum: Ensure all solvent is removed by placing the oil under a high vacuum for several hours.
Inherent Product Property: The pure product may simply be an oil at room temperature.1. Trituration: Add a non-polar solvent in which the product is insoluble (like cold hexane or pentane) and scratch the flask with a glass rod while stirring vigorously.[11] This can often induce solidification. 2. Recrystallization Attempt: Even if it's an oil, attempt recrystallization from a mixed solvent system (e.g., dissolve in a minimum of hot ethyl acetate and slowly add hexane until cloudy, then cool).[11]

Part 5: Characterization of Derivatives

Confirming the successful synthesis and purity of your derivative is a critical final step.

TechniqueKey Observational Data
Thin-Layer Chromatography (TLC) Disappearance of starting material spots and the appearance of a single, new product spot. The hydrazone product is typically less polar than the starting hydrazide.[2]
Infrared (IR) Spectroscopy - Disappearance of the C=O stretching band from the starting aldehyde/ketone (around 1680-1720 cm⁻¹).- Appearance of a C=N (imine) stretching band for the hydrazone (around 1600-1650 cm⁻¹).- Persistence of the amide C=O stretch from the hydrazide backbone (around 1640-1680 cm⁻¹) and the N-H stretch (around 3200-3400 cm⁻¹).[2]
¹H NMR Spectroscopy - Appearance of a characteristic signal for the imine proton (-CH=N-), typically a singlet in the range of 8-10 ppm.[2]- Signals corresponding to the aromatic and methyl groups of the 4-methyl-3-nitrobenzoyl moiety and the specific aldehyde/ketone used.
¹³C NMR Spectroscopy Appearance of a signal for the imine carbon (C=N) in the range of 140-160 ppm.[2]
Mass Spectrometry (MS) The molecular ion peak ([M]⁺ or [M+H]⁺) will correspond to the calculated molecular weight of the expected hydrazone derivative.[2]

Part 6: Safety Precautions

  • Hydrazine Derivatives: Hydrazine and its derivatives are often toxic and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Nitroaromatic Compounds: this compound is a nitroaromatic compound. These compounds can be heat-sensitive and should not be subjected to excessive temperatures. They are also incompatible with strong oxidizing agents and strong bases.[12][13]

References

Technical Support Center: A Guide to Preventing Degradation of 4-Methyl-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-nitrobenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile chemical intermediate. Due to its specific functional groups, this compound can be susceptible to degradation under common experimental conditions, leading to inconsistent results and the formation of unwanted byproducts.

This document provides in-depth, experience-driven guidance to help you understand the potential stability issues and implement robust strategies to prevent degradation, ensuring the integrity and reproducibility of your experiments.

Section 1: Understanding the Chemical Instability of this compound

The structure of this compound contains two key moieties that dictate its reactivity and potential for degradation: the nitroaromatic system and the benzohydrazide functional group .

  • Nitroaromatic System: The electron-withdrawing nature of the nitro group (-NO₂) generally makes the benzene ring resistant to oxidative degradation[1]. However, this same feature makes the compound susceptible to photochemical reactions and specific reductive pathways[1][2][3].

  • Benzohydrazide Group (-CONHNH₂): This functional group is the primary site of instability. It is a derivative of hydrazine and is known to be a potent reducing agent[4]. It is also susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the amide bond[5][6][7].

These characteristics lead to several primary degradation pathways that researchers must mitigate.

cluster_main This compound A This compound (C₈H₉N₃O₃) Cond1 H₂O, H⁺ or OH⁻ Cond2 Oxidants (O₂, Metal Ions) Cond3 UV/Visible Light (hν) B 4-Methyl-3-nitrobenzoic Acid + Hydrazine C Oxidized Species (e.g., Diimide derivatives) D Photolytic Fragments & HONO/NOx Cond1->B Hydrolysis Cond2->C Oxidation Cond3->D Photodegradation

Caption: Primary degradation pathways for this compound.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses common questions and concerns regarding the stability of this compound.

Storage & Handling

Q1: What are the optimal conditions for long-term storage of solid this compound?

A: As a solid, the compound is relatively stable. However, to ensure maximum shelf-life, it should be stored in a tightly sealed container to protect it from moisture and atmospheric oxygen. For hydrazide-containing compounds, recommended storage is in a dry, dark, and well-ventilated place[8]. Store at 2-8°C and away from strong oxidizing agents, acids, and metal oxides, which can catalyze degradation[4].

Q2: I need to make a stock solution. What is the best solvent and how should I store it?

A: The choice of solvent is critical. For maximal stability, use a dry, aprotic solvent such as anhydrous DMSO or DMF. Protic solvents, especially water and methanol, can facilitate hydrolysis of the hydrazide bond over time.

Once prepared, stock solutions should be:

  • Stored at -20°C or -80°C.

  • Aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Protected from light by using amber vials or wrapping tubes in aluminum foil.

  • Purged with an inert gas like argon or nitrogen before sealing if the highest stability is required for long-term storage.

Experimental Issues

Q3: My experimental results are inconsistent. How can I tell if my compound has degraded?

A: Inconsistency is a classic sign of compound instability. You can confirm degradation using analytical methods. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)[9][10]. When analyzing a sample of your stock or working solution, degradation is indicated by:

  • A decrease in the peak area of the parent this compound compound over time.

  • The appearance of new peaks corresponding to degradation products.

Q4: I'm seeing a new peak in my HPLC analysis that corresponds to 4-Methyl-3-nitrobenzoic acid. What happened?

A: The presence of 4-Methyl-3-nitrobenzoic acid (a common related impurity and building block) is a definitive marker of hydrolysis[11][12]. This indicates that the hydrazide bond has been cleaved. This is most often caused by the presence of water, especially at non-neutral pH (either acidic or basic conditions) in your solvent or reaction buffer[5][6].

Q5: How does pH affect the stability of the compound in my aqueous buffer?

A: The pH of your aqueous solution is a major factor. Both acidic and basic conditions can catalyze the hydrolysis of hydrazides[5][6]. While some nitroaromatic compounds can be stabilized in acidic conditions (pH ~2)[13], the hydrazide moiety is generally most stable at a neutral pH (6.5-7.5). If your experiment requires a different pH, you must use freshly prepared solutions and minimize the time the compound spends in the buffer before analysis.

Q6: Can I heat my reaction mixture containing this compound?

A: Caution is advised. While modest heating may be acceptable for short periods, high temperatures can promote thermal degradation. For nitroaromatic compounds, thermal decomposition can involve the cleavage of the C-NO₂ bond[14]. Furthermore, heat will accelerate the rate of any potential hydrolytic or oxidative degradation. If heating is necessary, perform a small-scale pilot experiment and analyze the sample by HPLC to confirm stability under your specific conditions.

Section 3: Troubleshooting Guides & Protocols
Guide 1: Protocol for Preparation and Storage of Stock Solutions

This protocol is designed to maximize the shelf-life of your stock solutions and ensure consistent concentrations for your experiments.

Protocol Steps:

  • Preparation: Work in an area with low humidity. Use only new, sealed bottles of anhydrous-grade solvents.

  • Weighing: Tare a sterile, amber glass vial or cryotube. Weigh the desired amount of solid this compound directly into the vial.

  • Dissolution: Add the appropriate volume of the chosen anhydrous solvent (see Table 1) to achieve your target concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex thoroughly until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if necessary, but avoid heating.

  • Inert Gas Purge (Optional but Recommended): Gently blow a stream of argon or nitrogen over the surface of the solution for 15-30 seconds to displace atmospheric oxygen.

  • Sealing and Labeling: Immediately cap the vial tightly. Use caps with high-quality septa or liners. Label clearly with the compound name, concentration, solvent, and date.

  • Aliquoting: Divide the stock solution into smaller, single-use aliquots to prevent contamination and degradation from multiple freeze-thaw cycles.

  • Storage: Place the aliquots in a labeled box and store at -20°C or, for maximum stability, at -80°C.

SolventSuitabilityStorage TemperatureKey Considerations
Anhydrous DMSO Excellent-20°C or -80°CHygroscopic; use dry. Standard for cell-based assays.
Anhydrous DMF Excellent-20°C or -80°CHygroscopic; use dry. Good for organic synthesis.
Ethanol/Methanol Fair-20°C (Short-term)Protic solvents; risk of ester formation/hydrolysis. Prepare fresh.
Aqueous Buffers PoorUse ImmediatelyHigh risk of hydrolysis. Never store in aqueous solutions.

Table 1: Recommended Solvents and Storage Conditions for Stock Solutions.

Guide 2: Best Practices for Using this compound in Aqueous Assays

This workflow minimizes degradation when the compound must be introduced into an aqueous environment, such as cell culture media or biochemical assay buffers.

start Start: Retrieve frozen aliquot of stock solution thaw Thaw aliquot quickly at room temperature start->thaw prep_dilution Prepare intermediate/working dilutions IMMEDIATELY before use thaw->prep_dilution bp1 Best Practice: Use a fresh aliquot for each experiment. thaw->bp1 protect Protect all solutions from light (use foil or darkened room) prep_dilution->protect add_to_assay Add final concentration to aqueous assay plate/tube prep_dilution->add_to_assay incubate Incubate for required time. Minimize duration where possible. add_to_assay->incubate bp2 Best Practice: Buffer pH should be near neutral (6.5-7.5) if possible. add_to_assay->bp2 incubate->protect analyze Analyze results promptly incubate->analyze end End analyze->end

Caption: Recommended workflow for handling the compound in aqueous experiments.

Guide 3: Protocol for Monitoring Compound Stability via HPLC

Use this protocol to routinely check the integrity of your stock solutions or to assess stability under specific experimental conditions.

Protocol Steps:

  • System Preparation: Set up an HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

  • Standard Preparation: Prepare a fresh "time zero" (T₀) sample by diluting your stock solution to a suitable concentration (e.g., 10 µM) in the mobile phase or a compatible solvent.

  • Sample Incubation (for stability test): To test stability under experimental conditions, dilute the stock solution in the buffer or medium of interest and incubate it under the exact conditions (temperature, light, time) of your experiment.

  • Injection: Inject the T₀ sample and acquire the chromatogram. Note the retention time and peak area of the parent compound.

  • Analysis: After the desired incubation period, inject the experimental sample. Compare the chromatogram to the T₀ sample.

  • Interpretation:

    • Stable: The parent peak's retention time and area are largely unchanged (>95% of T₀ area).

    • Degraded: The parent peak's area is significantly reduced, and new peaks (often more polar, eluting earlier) have appeared. The peak for 4-methyl-3-nitrobenzoic acid is a key degradation marker to watch for.

ObservationPotential CauseRecommended Action
Multiple new peaks in HPLC General degradation (hydrolysis, oxidation, photolysis).Review entire workflow. Prepare fresh stock solution. Protect from light. Check buffer pH.
Loss of biological activity Compound has degraded to inactive species.Confirm compound integrity with HPLC. If degraded, remake stock and follow best practices.
Solution color change (e.g., yellowing) Formation of nitroaromatic byproducts or oxidation.Discard the solution. This is a visual indicator of significant degradation.
Precipitate in thawed stock Poor solubility at low temp or solvent evaporation.Warm solution gently and vortex. If it doesn't redissolve, it may be degraded. Centrifuge and quantify supernatant.

Table 2: Troubleshooting Common Degradation Issues.

References

troubleshooting unexpected side products in 4-Methyl-3-nitrobenzohydrazide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-3-nitrobenzohydrazide Reactions

A Senior Application Scientist's Guide to Troubleshooting Unexpected Side Products

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. My aim is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to anticipate, identify, and mitigate the formation of common but often unexpected side products. We will explore the causality behind these issues and equip you with robust strategies for achieving high-purity outcomes in your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis and subsequent reactions of this compound.

Category 1: Issues During the Synthesis of this compound from its Ester

The most prevalent method for synthesizing this compound is the hydrazinolysis of a corresponding ester, typically the methyl or ethyl ester.[1][2] While seemingly straightforward, this step is a critical control point where impurities can arise.

Question 1.1: After my reaction, I've isolated a significant amount of a white, high-melting-point solid that is poorly soluble in most common solvents. My desired hydrazide is present, but this impurity is difficult to remove. What is it?

Answer: This is the classic signature of the N,N'-diacyl hydrazine derivative , specifically N,N'-bis(4-methyl-3-nitrobenzoyl)hydrazine.

  • Causality: This side product forms when one molecule of hydrazine reacts with two molecules of your ester. The initial product, this compound, still possesses a nucleophilic -NH2 group. If the local concentration of the ester is high relative to hydrazine, or if the overall stoichiometry is insufficient, the already-formed hydrazide can act as a nucleophile and attack a second ester molecule. This is particularly problematic if the ester is added too quickly to the hydrazine or if less than a sufficient excess of hydrazine is used.[1][3]

  • Troubleshooting & Mitigation:

    • Reverse Addition: The most effective solution is to add the ester solution slowly and in a controlled manner to a stirred solution containing a significant excess of hydrazine hydrate. This ensures that the ester molecule is always in an environment rich in hydrazine, favoring the formation of the desired mon-acyl product.

    • Stoichiometric Control: Use a larger excess of hydrazine hydrate. While a 1.5 to 2-fold excess may seem sufficient, using a 5 to 10-fold molar excess can dramatically suppress the formation of the diacyl impurity.

    • Temperature Management: Keep the reaction temperature moderate. While heating is often required to drive the reaction to completion, excessive temperatures can sometimes promote side reactions. Refluxing in a low-boiling-point alcohol like ethanol is a common and effective condition.[2]

Table 1: Effect of Reaction Conditions on Diacyl Impurity Formation

ParameterSub-Optimal Condition (Favors Diacyl Formation)Optimized Condition (Minimizes Diacyl Formation)Rationale
Order of Addition Adding hydrazine to the esterAdding ester dropwise to hydrazineMaintains a high local concentration of hydrazine, ensuring it outcompetes the product as a nucleophile.
Hydrazine Stoichiometry 1.1 - 1.5 equivalents5 - 10 equivalentsStatistically favors the reaction of the ester with hydrazine over the product hydrazide.
Reaction Temperature High reflux temperature (>100 °C)Moderate reflux (e.g., Ethanol, ~78 °C)Provides sufficient energy for the reaction without excessively promoting unwanted pathways.

Question 1.2: My reaction mixture developed an unexpected darker color (e.g., deep red or brown), and my final product shows impurities with a mass corresponding to the loss of an oxygen atom or the gain of two hydrogen atoms. What is happening?

Answer: You are likely observing the reduction of the nitro group to an amino group or other reduced nitrogen species (nitroso, hydroxylamino).

  • Causality: Hydrazine is a well-known reducing agent, especially at elevated temperatures or in the presence of certain metal catalysts (like Raney Nickel or Palladium on Carbon).[4] The nitro group on your aromatic ring is susceptible to this reduction, which would yield 3-amino-4-methylbenzohydrazide. This impurity can complicate subsequent reactions and purification steps. The formation of highly colored intermediates, such as nitroso compounds, is common during the partial reduction of nitroaromatics.

  • Troubleshooting & Mitigation:

    • Strict Temperature Control: Avoid excessive heating. The risk of nitro group reduction increases significantly with higher temperatures and longer reaction times. Monitor the reaction by TLC to avoid unnecessarily long heating periods.

    • Ensure Reagent Purity: Use high-purity solvents and ensure your reaction vessel is free from trace metal contaminants that could catalyze the reduction.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent oxidative side reactions that may form catalytic species.

Category 2: Issues During Subsequent Reactions of this compound

This hydrazide is a common building block for synthesizing hydrazones and various heterocycles.[5][6]

Question 2.1: I am attempting to synthesize a hydrazone by reacting this compound with an aldehyde, but the reaction is incomplete, and my TLC plate is messy. How can I improve this?

Answer: The formation of hydrazones from hydrazides and aldehydes is a condensation reaction that is often acid-catalyzed.[6] A messy or incomplete reaction points to issues with catalysis, reagent purity, or reaction conditions.

  • Causality: The reaction requires the protonation of the aldehyde's carbonyl oxygen to make the carbon more electrophilic for the attack by the hydrazide's terminal nitrogen. Without a catalyst, the reaction can be very slow. Side reactions can occur if the aldehyde is prone to self-condensation or if impurities are present.

  • Troubleshooting & Mitigation:

    • Catalysis: Add a catalytic amount (1-3 drops) of a protic acid like glacial acetic acid or a few crystals of p-toluenesulfonic acid (pTSA) to the reaction mixture. This will dramatically accelerate the rate of hydrazone formation.

    • Solvent Choice: Use an appropriate solvent, such as ethanol or methanol, which can solubilize both reactants. Forcing the reaction to completion by removing the water byproduct can be achieved by setting up the reaction in a solvent like toluene with a Dean-Stark apparatus.

    • Purity of the Aldehyde: Ensure your aldehyde is pure. Aldehydes can oxidize to carboxylic acids on standing, which can interfere with the reaction. Use freshly distilled or purified aldehyde if it has been stored for a long time.

Visual & Process Guides

Reaction Pathway & Side Product Formation

The following diagram illustrates the primary synthetic route to this compound from its corresponding acid and highlights the formation points of the two most common side products discussed.

G cluster_0 Precursor Synthesis cluster_1 Hydrazide Synthesis & Side Products Acid 4-Methyl-3-nitrobenzoic Acid Ester Methyl 4-Methyl-3-nitrobenzoate Acid->Ester  MeOH, H₂SO₄ (cat.) (Fischer Esterification) Hydrazide This compound (Desired Product) Ester->Hydrazide  Hydrazine Hydrate (Excess) Ethanol, Reflux (Desired Pathway) Diacyl N,N'-Diacyl Hydrazine (Side Product) Ester->Diacyl + Product Hydrazide (Insufficient Hydrazine) Reduced 3-Amino-4-methylbenzohydrazide (Side Product) Hydrazide->Reduced  Excess Heat / Time (Nitro Reduction)

Caption: Synthesis pathway and common side products.

Troubleshooting Workflow for Low Purity

Use this decision tree when your post-reaction analysis (TLC, LCMS) indicates significant impurities.

G Start Low Purity Detected (TLC/LCMS) CheckMW Analyze Mass Spec Data Start->CheckMW HighMW Major peak at ~2x Ester MW - H₂O? CheckMW->HighMW LowMW Major peak at Product MW - 16 (O)? HighMW->LowMW No Diacyl Diagnosis: Diacyl Hydrazine Impurity HighMW->Diacyl Yes Reduced Diagnosis: Nitro Group Reduction LowMW->Reduced Yes Other Other Impurities Detected LowMW->Other No Sol_Diacyl Solution: 1. Use large excess of Hydrazine 2. Add ester slowly to hydrazine 3. Re-purify via recrystallization Diacyl->Sol_Diacyl Sol_Reduced Solution: 1. Reduce reaction temp/time 2. Check for metal contaminants 3. Monitor via TLC to completion Reduced->Sol_Reduced

Caption: Troubleshooting workflow for product impurities.

Validated Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Methyl-3-nitrobenzoate

This protocol is a standard Fischer esterification adapted from established procedures.[7]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Methyl-3-nitrobenzoic acid (10 g, 55.2 mmol).

  • Reagents: Add anhydrous methanol (100 mL), followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the disappearance of the starting carboxylic acid.

  • Workup: After cooling to room temperature, reduce the volume of methanol by approximately 80% using a rotary evaporator.

  • Extraction: Dilute the residue with 100 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, followed by brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester, typically as a pale yellow solid. The product can be used directly in the next step if purity is high, or recrystallized from ethanol/water if needed.

Protocol 2: Optimized Synthesis of this compound

This protocol is optimized to minimize the formation of the diacyl hydrazine side product.

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add hydrazine hydrate (9.7 mL, ~10 g, 200 mmol, ~5 equivalents) and ethanol (150 mL).

  • Ester Solution: Dissolve Methyl 4-Methyl-3-nitrobenzoate (8.0 g, 41.0 mmol) in 100 mL of ethanol and load this solution into the dropping funnel.

  • Reaction: Heat the hydrazine hydrate solution to a gentle reflux. Add the ester solution dropwise from the funnel over a period of 60-90 minutes.

  • Completion: After the addition is complete, maintain the reflux for an additional 3-4 hours. Monitor the disappearance of the starting ester by TLC.

  • Isolation: Cool the reaction mixture in an ice bath. The product, this compound, will often crystallize directly from the reaction mixture.[8]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials and excess hydrazine. Dry the product under vacuum. A typical yield of pure product is 75-90%.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-3-nitrobenzohydrazide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Methyl-3-nitrobenzohydrazide. As this compound and its precursors show potential in areas like oncology research, specifically in inhibiting cancer cell migration, a robust and scalable synthetic process is crucial for advancing preclinical studies.[1][2] This document provides in-depth protocols, troubleshooting advice, and critical safety information to ensure a successful, safe, and scalable synthesis campaign.

Synthesis Overview & Strategy

The most reliable and scalable route to this compound involves a two-step process starting from the commercially available 4-methyl-3-nitrobenzoic acid. This strategy is preferred for its high selectivity and the relative ease of purification of the intermediate and final products.

  • Esterification: The starting carboxylic acid is first converted to its corresponding methyl ester. This step is crucial as it activates the carbonyl group for the subsequent nucleophilic attack by hydrazine and prevents undesirable acid-base side reactions.

  • Hydrazinolysis: The purified methyl ester is then reacted with hydrazine hydrate to yield the target this compound. This is a highly efficient reaction but requires stringent safety protocols due to the hazardous nature of hydrazine.[3][4]

Below is a workflow diagram illustrating this synthetic pathway.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis Start 4-Methyl-3-nitrobenzoic Acid Reagent1 Methanol (Solvent/Reagent) Concentrated H₂SO₄ (Catalyst) Process1 Reflux Reaction Start->Process1 Input Reagent1->Process1 Purification1 Workup & Purification (Extraction, Recrystallization) Process1->Purification1 Intermediate Methyl 4-methyl-3-nitrobenzoate Reagent2 Hydrazine Hydrate Methanol (Solvent) Process2 Reflux Reaction (CAUTION: Exothermic) Intermediate->Process2 Input Purification1->Intermediate Isolated Intermediate Reagent2->Process2 Purification2 Workup & Purification (Precipitation, Recrystallization) Process2->Purification2 FinalProduct This compound Purification2->FinalProduct Final Product for Preclinical Studies

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methyl-3-nitrobenzoate (Intermediate)

This Fischer esterification protocol is adapted from established procedures for similar compounds.[5] The use of sulfuric acid as a catalyst is standard for achieving high conversion.

Materials & Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (10g Scale)Molar Eq.
4-Methyl-3-nitrobenzoic acid181.15-10.0 g1.0
Methanol (anhydrous)32.040.792100 mL~45
Sulfuric Acid (conc., 98%)98.081.842.0 mL~0.67
Ethyl Acetate88.110.902As needed-
Saturated NaHCO₃ solution--As needed-
Brine--As needed-
Magnesium Sulfate (anhydrous)120.37-As needed-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol).

  • Reagent Addition: Add 100 mL of methanol. Stir the suspension until most of the solid is wetted.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension. The addition is exothermic, and the solids should dissolve upon addition.

  • Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The starting material should be consumed, and a new, less polar spot (the ester) should appear.

  • Workup - Quenching: After cooling to room temperature, concentrate the solution to about 10 mL under reduced pressure.[5]

  • Workup - Extraction: Dilute the residue with 100 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).[5]

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (100 mL) and then brine (100 mL).[5] This removes any unreacted carboxylic acid and residual sulfuric acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which should be a pale yellow solid upon drying.[5]

  • Purification: Recrystallization from a minimal amount of hot ethanol or methanol can be performed if necessary to achieve high purity. The expected yield of the pale yellow solid is typically around 95%.[5]

Protocol 2: Synthesis of this compound (Final Product)

This procedure is a standard hydrazinolysis of an ester. The reaction is generally clean, but extreme caution must be exercised when handling hydrazine hydrate.

Materials & Reagents

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (10g Scale)Molar Eq.
Methyl 4-methyl-3-nitrobenzoate195.17-10.0 g1.0
Hydrazine Hydrate (~64% N₂H₄)50.06~1.035.0 mL~2.0
Methanol or Ethanol--100 mL-
Deionized Water (cold)--As needed-

Step-by-Step Procedure:

  • Safety First: This reaction MUST be performed in a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, and heavy-duty gloves (butyl rubber is recommended).[6] Have an emergency plan and spill kit ready.

  • Reaction Setup: Dissolve Methyl 4-methyl-3-nitrobenzoate (10.0 g, 51.2 mmol) in 100 mL of methanol or ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: While stirring, add hydrazine hydrate (5.0 mL, ~102 mmol) dropwise. The reaction can be exothermic; add slowly to maintain control.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction can be monitored by TLC (a more polar spot corresponding to the hydrazide should appear). Often, the product will begin to precipitate from the reaction mixture upon cooling.

  • Workup - Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Workup - Filtration: Collect the precipitated solid by vacuum filtration.

  • Workup - Washing: Wash the filter cake thoroughly with a small amount of cold water, followed by a small amount of cold ethanol, to remove any excess hydrazine and impurities.

  • Drying: Dry the resulting solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The product should be an off-white or pale yellow crystalline solid.

Scaling-Up Considerations

Moving from a 10g scale to a 100g or 1kg scale for preclinical batches introduces significant challenges.

  • Thermal Management: Both the addition of sulfuric acid in Step 1 and the hydrazinolysis in Step 2 are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

    • Solution: Use a jacketed reactor with controlled cooling. Ensure slow, subsurface addition of reagents to prevent localized hot spots. Monitor the internal temperature continuously with a probe.

  • Reagent Handling (Hydrazine): Handling large volumes of hydrazine hydrate increases risk.[7] It is toxic, corrosive, and potentially flammable.[4][7]

    • Solution: Use a closed-system transfer method (e.g., a peristaltic pump or cannula transfer under an inert atmosphere) to add the hydrazine. A nitrogen blanket can also be used to prevent air oxidation of the hydrazine.[3]

  • Mixing Efficiency: Inadequate mixing in a large reactor can lead to localized concentration gradients, resulting in side reactions and lower yields.

    • Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade or anchor) to ensure homogeneity.

  • Purification and Isolation: Filtering and drying large quantities of product requires different equipment.

    • Solution: For filtration, use a large Büchner funnel or a filter press. For drying, a large-scale vacuum oven or a rotary dryer is necessary to ensure the product is completely free of residual solvents and hydrazine, which is critical for preclinical material.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up.

Troubleshooting_Yield Problem Problem: Low Final Product Yield Cause1 Cause 1: Incomplete Esterification Problem->Cause1 Cause2 Cause 2: Inefficient Hydrazinolysis Problem->Cause2 Cause3 Cause 3: Purification Losses Problem->Cause3 Solution1a Solution: - Increase reflux time - Check catalyst purity/amount Cause1->Solution1a Solution1b Solution: - Confirm starting material purity Cause1->Solution1b Solution2a Solution: - Ensure sufficient hydrazine (2-3 eq.) - Increase reaction time/temp Cause2->Solution2a Solution2b Solution: - Check for water in intermediate ester (hydrolysis) Cause2->Solution2b Solution3a Solution: - Optimize recrystallization solvent/volume - Avoid overly aggressive washing Cause3->Solution3a

Caption: Decision tree for troubleshooting low product yield.

Q1: My yield for the esterification step (Protocol 1) is low. What are the likely causes?

A1: Low yields in Fischer esterification are often due to an incomplete reaction or issues with the workup.

  • Incomplete Reaction: The reaction is an equilibrium. Ensure you are using a sufficient excess of methanol and an adequate amount of sulfuric acid catalyst. If TLC shows significant starting material remaining after 4 hours, consider extending the reflux time.[8]

  • Water Contamination: The presence of water can shift the equilibrium back towards the starting materials. Use anhydrous methanol and ensure your glassware is completely dry.

  • Workup Losses: During the sodium bicarbonate wash, vigorous shaking can lead to emulsion formation, making phase separation difficult and causing product loss. If an emulsion forms, adding more brine can help break it.

Q2: The hydrazinolysis reaction (Protocol 2) is turning dark brown/black. Is this normal?

A2: While some color change to yellow or light brown is expected, a significant darkening to brown or black may indicate decomposition.

  • Cause - Air Oxidation: Hydrazine can be oxidized by atmospheric oxygen, a process catalyzed by trace metal impurities.[6] This can lead to decomposition and color formation.

  • Solution: While not always necessary on a small scale, for large-scale synthesis where the reaction is run for longer periods, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.[3] Ensure your reagents and solvents are of high purity.

  • Cause - Temperature: Overheating can also cause decomposition of both the hydrazine and the nitro-aromatic compound. Ensure your heating mantle is set correctly and the internal temperature is monitored.

Q3: How do I safely handle and quench excess hydrazine hydrate after the reaction, especially at scale?

A3: Hydrazine is a hazardous substance and must be neutralized before disposal.[4][9]

  • Quenching Procedure: A common and effective method for quenching excess hydrazine in the aqueous filtrate is to use a dilute solution of sodium hypochlorite (bleach) or hydrogen peroxide.[6] The reaction is vigorous and produces nitrogen gas, so the addition must be done slowly, in a fume hood, and in a vessel large enough to accommodate potential foaming. The final solution should be tested for the absence of hydrazine before disposal according to institutional guidelines.

  • Spills: In case of a spill, evacuate the area.[7] Use a spill kit containing an absorbent material. Do not use combustible materials like sawdust.[6] Neutralize the spill area with a dilute oxidizing agent. All personnel involved in the cleanup must wear appropriate PPE, including a respirator.[6][7]

Q4: How can I confirm the identity and purity of my final this compound?

A4: A combination of analytical techniques should be used to confirm the structure and purity, which is essential for preclinical material.

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure. The ¹H NMR should show characteristic peaks for the aromatic protons, the methyl group protons, and the N-H protons of the hydrazide moiety.

  • Mass Spectrometry (MS): ESI-MS will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.[8]

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity for preclinical batches. A purity of >98% is often required.

References

Technical Support Center: Minimizing Off-Target Effects of 4-Methyl-3-nitrobenzohydrazide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for researchers utilizing 4-Methyl-3-nitrobenzohydrazide. This molecule is a derivative of 4-Methyl-3-nitrobenzoic acid, an intermediate used in pharmaceutical synthesis and a compound noted for its potential to inhibit cancer cell migration.[1][2] As with any small molecule probe, particularly one in the exploratory stages, distinguishing the desired on-target effects from confounding off-target interactions is paramount for generating robust, interpretable data. Off-target effects are a primary cause of unexpected toxicity, misleading results, and project attrition in drug discovery.[3]

This guide provides a structured framework of frequently asked questions, troubleshooting strategies, and detailed protocols designed to help you proactively identify, understand, and minimize the off-target effects of this compound in your cellular assays. Our approach is grounded in establishing rigorous, self-validating experimental systems to ensure the highest degree of scientific integrity.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental concepts essential for designing and interpreting experiments with this compound.

Q1: What is the putative mechanism of action for this compound, and how does this inform my assay design? A1: this compound is a hydrazide derivative of 4-Methyl-3-nitrobenzoic acid. While the direct targets of the hydrazide are not extensively documented, the parent carboxylic acid has been shown to inhibit epidermal growth factor (EGF)-induced chemotaxis in non-small cell lung cancer cells, a process linked to cofilin phosphorylation and actin polymerization.[1] Therefore, it is plausible that this compound was synthesized to explore similar or enhanced activity within this pathway. Your initial assays should be designed to validate this hypothesis, for example, by measuring cell migration or cytoskeletal changes in a relevant cell line (e.g., A549) stimulated with EGF.

Q2: Why is it critical to investigate off-target effects for a compound that is still in the research phase? A2: Early and comprehensive profiling of off-target interactions is a cornerstone of modern drug discovery.[3] Ignoring potential off-target effects can lead to:

  • Misinterpretation of Data: A cellular phenotype might be incorrectly attributed to the intended target when it is actually caused by an interaction with an unrelated protein.

  • Wasted Resources: Pursuing a lead compound whose primary activity is driven by off-target effects can lead to costly failures in later development stages.

  • Unforeseen Toxicity: Off-target interactions are a major source of cellular toxicity and adverse drug reactions.[3] Identifying these liabilities early allows for chemical modification to design more specific molecules.

Q3: What is the conceptual difference between confirming target engagement and observing a functional cellular response? A3: This is a critical distinction.

  • Target Engagement refers to the direct physical binding of a compound to its intended protein target within a cell. It is a measure of occupancy.

  • Functional Cellular Response is the downstream physiological or pathological outcome resulting from modulating the target's activity (e.g., cell death, inhibition of migration, cytokine release).

A compound can show strong target engagement but produce a weak or unexpected functional response, and vice-versa. An unexpected functional response, especially at high concentrations, is often a red flag for off-target activity. Therefore, it is essential to use assays that measure both phenomena. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement directly in a cellular context.[4][5][6]

Section 2: Troubleshooting Guides & Proactive Experimental Design

This section is formatted to address specific issues you may encounter and provides a logical workflow for diagnosing and mitigating them.

Logical Workflow for Off-Target Effect Investigation

The following diagram outlines a systematic approach to characterizing a new compound like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Off-Target Deconvolution A Determine Potency (EC50) in Functional Assay (e.g., Migration Assay) B Assess Cytotoxicity (CC50) (e.g., MTT Assay) A->B C Calculate Therapeutic Window (CC50 / EC50) B->C D Confirm Target Engagement in Intact Cells (e.g., CETSA) C->D Is window > 10x? J Toxicity may be due to Off-Target Effects or Exaggerated On-Target Pharmacology C->J No E Does Compound Engage the Intended Target? D->E F Unbiased Screening: Chemical Proteomics (e.g., LiP-MS) E->F Yes G Biased Screening: Broad-Panel Assays (e.g., Kinase Profiling) E->G Yes I Hypothesis is Invalid Re-evaluate Target ID E->I No H Validate Hits from Screening in Orthogonal Assays F->H G->H J->D

Caption: A systematic workflow for characterizing a novel compound.

Q4: I'm observing high levels of cell death at concentrations where I expect to see a specific anti-migratory effect. How do I determine if this cytotoxicity is an on-target or off-target effect?

A4: This is a common and critical challenge. A narrow window between the effective concentration (EC₅₀) and the cytotoxic concentration (CC₅₀) often points to off-target effects. Here is a step-by-step approach to dissect this issue:

  • Establish a Dose-Response Relationship: Perform a precise dose-response curve for both your functional assay (e.g., migration) and a cytotoxicity assay (e.g., MTT).[7] This will define your therapeutic window.

  • Use a Target-Negative Control Cell Line: If possible, repeat the cytotoxicity assay in a cell line that does not express the putative target. If the compound is still toxic, the effect is likely off-target.

  • Employ a Negative Control Compound: Synthesize or acquire a structurally similar analog of this compound that is predicted to be inactive against the target. If this analog still causes cytotoxicity, it strongly suggests the toxicity is due to a shared chemical feature unrelated to the primary target.

Table 1: Troubleshooting Common Experimental Issues
Observed Issue Potential Cause Recommended Action & Rationale
High background signal in assays Non-specific binding or precipitation of the compound at high concentrations.Perform a dose-response curve to find the optimal, non-saturating concentration. Always include a vehicle-only control (e.g., DMSO) to quantify its contribution to the signal.[7]
Inconsistent results between experiments Variability in cell health or passage number; degradation of the compound stock.Maintain a strict low-passage number for cells. Prepare fresh dilutions of the compound from a validated stock for each experiment. Ensure consistent incubation times.
Phenotype is observed, but target engagement cannot be confirmed The observed effect is entirely off-target; the target engagement assay is not sensitive enough.First, optimize the target engagement assay (e.g., CETSA). If engagement still cannot be verified, the phenotype must be considered off-target until proven otherwise. Proceed with unbiased screening to identify the true target(s).[3]

Q5: The cellular phenotype I'm observing is reproducible but doesn't perfectly align with the known biology of my intended target. How do I definitively prove that my compound is engaging the target in my cells?

A5: This scenario requires a direct measure of target engagement in a physiological context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9] CETSA leverages the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[6] By heating cell lysates treated with your compound to various temperatures, you can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature indicates direct binding.

CETSA Experimental Workflow Diagram

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Detection & Analysis A Culture cells to ~80% confluency B Treat one plate with Vehicle (e.g., 0.1% DMSO) A->B C Treat another plate with This compound A->C D Harvest, lyse cells, and aliquot lysates into PCR tubes E Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) D->E F Centrifuge to pellet aggregated proteins E->F G Collect supernatant containing soluble protein F->G H Analyze protein levels via Western Blot or ELISA G->H I Plot % Soluble Protein vs. Temperature H->I J Compare melting curves: Shift indicates engagement I->J

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Q6: I have confirmed on-target engagement with CETSA, but I still suspect off-target effects are contributing to the overall cellular phenotype. How can I discover these unknown off-targets?

A6: With on-target engagement confirmed, you can now confidently explore the off-target landscape using unbiased and biased screening methods.

  • Unbiased Chemical Proteomics: Techniques like Limited Proteolysis-Mass Spectrometry (LiP-MS) can identify all proteins in a lysate that experience a conformational change upon compound binding.[3] This provides a proteome-wide view of potential on- and off-targets.

  • Biased/Focused Screening: If you suspect your compound might interact with a particular protein family (e.g., kinases, GPCRs), you can use commercial services that screen your compound against a large panel of these proteins. This is a highly effective way to identify common off-target liabilities.[3]

Section 3: Key Experimental Protocols

The following are detailed protocols for essential assays in characterizing this compound.

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol assesses cell viability by measuring the metabolic activity of cellular oxidoreductase enzymes.[10]

Materials:

  • 96-well cell culture plates

  • Human cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A common range is 0.1 µM to 100 µM.

  • Remove the old medium and add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle-only" controls (medium with the highest concentration of DMSO used) and "untreated" controls (medium only).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies to verify intracellular target engagement.[6][9]

Materials:

  • Cell culture plates (6-well or 10 cm dishes)

  • This compound

  • PBS supplemented with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Apparatus for protein quantification (Western Blot or ELISA)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle or a relevant concentration of this compound (e.g., 10x EC₅₀ from your functional assay) for 1-2 hours.

  • Harvesting: Harvest cells by scraping, wash with PBS, and resuspend the cell pellet in PBS with protease inhibitors.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Heat Challenge: Aliquot the cell lysates into separate PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient for 3 minutes (e.g., 40, 44, 48, 52, 56, 60, 64°C). Include an unheated control (room temperature).[6]

  • Separation of Soluble and Aggregated Fractions: Cool the tubes to room temperature. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Measure the protein concentration and normalize all samples.

  • Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or another specific protein detection method.

  • Analysis: Quantify the band intensities and plot them as a percentage of the unheated control for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.

References

Technical Support Center: Strategies for Enhancing the Stability of 4-Methyl-3-nitrobenzohydrazide Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-Methyl-3-nitrobenzohydrazide and related prodrugs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the chemical stability of this important class of compounds. The inherent reactivity of the hydrazide moiety, while crucial for its function as a linker or pharmacophore, presents unique stability challenges. This document provides in-depth, field-proven insights and protocols to help you navigate these challenges effectively.

The core instability of benzohydrazide derivatives often stems from their susceptibility to hydrolysis and oxidation.[1][2] Understanding the mechanisms and influential factors is the first step toward rational design and formulation of stable, effective prodrugs.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during your research, providing both the likely cause and actionable solutions based on established chemical principles.

Q1: My this compound prodrug is rapidly degrading in aqueous solution at physiological pH (7.4). What are the likely causes and how can I mitigate this?

A1: Cause & Mitigation

Rapid degradation in aqueous media is the most common issue, primarily driven by two pathways: hydrolysis and oxidation.

  • Primary Cause: Hydrolysis. The acylhydrazide bond (-CO-NHNH₂) is susceptible to nucleophilic attack by water, leading to cleavage and the formation of 4-methyl-3-nitrobenzoic acid and hydrazine. This reaction can be catalyzed by acid or base and is highly dependent on the solution's pH.[3][4] While some hydrazides are more stable under acidic conditions, the stability profile must be determined empirically.[1]

  • Secondary Cause: Oxidation. The hydrazine moiety can be oxidized, especially in the presence of dissolved oxygen and metal ions.[1] This process can lead to the formation of diimide intermediates and subsequent degradation products.

Solutions & Scientific Rationale:

  • pH Optimization: The first and most critical step is to determine the pH-rate profile of your compound. Hydrazide hydrolysis rates vary significantly with pH.[3][5] By identifying the pH at which the compound exhibits maximum stability, you can select appropriate buffers for your formulation.

  • Structural Modification to a Hydrazone: Convert the terminal -NH₂ of the hydrazide into a hydrazone by reacting it with an aldehyde or ketone. This is a common prodrug strategy. The stability of the resulting C=N bond is tunable.[6]

    • Rationale: Hydrazones are generally more stable than the parent hydrazide in neutral solutions but can be designed to be labile under specific acidic conditions (e.g., within a tumor microenvironment or an endosome).[6][7] Hydrazones derived from aromatic aldehydes are typically more stable than those from aliphatic aldehydes due to electronic conjugation.[8]

  • Formulation with Co-solvents: Reduce the activity of water by incorporating co-solvents such as propylene glycol or polyethylene glycol (PEG) into your formulation.[9][10]

    • Rationale: Reducing the concentration of free water molecules decreases the rate of hydrolysis. Propylene glycol has been shown to be an effective linker for increasing the stability of prodrugs.[9][11]

  • Use of Antioxidants: If oxidation is suspected, add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation.

    • Rationale: Antioxidants act as sacrificial agents, reacting with oxidative species before they can damage the prodrug.

Q2: I'm observing significant degradation of my solid-state compound during long-term storage, even at low temperatures. How can I improve its shelf-life?

A2: Cause & Mitigation

Solid-state instability is almost always linked to residual moisture and atmospheric oxygen.

  • Primary Cause: Hygroscopicity and Hydrolysis. The compound may be hygroscopic, absorbing trace amounts of moisture from the environment, which then facilitates slow hydrolysis over time.

  • Secondary Cause: Oxidation. Exposure to air can lead to oxidation, even in the solid state, particularly if the compound has a high surface area (e.g., a fine powder).

Solutions & Scientific Rationale:

  • Lyophilization (Freeze-Drying): This is the most effective method for removing residual water and creating a stable, amorphous powder.[6]

    • Rationale: By removing the primary reactant (water) for hydrolysis, the degradation rate is significantly reduced.

  • Storage Under Inert Atmosphere: After drying or lyophilizing, store the compound in a sealed vial under an inert gas like argon or nitrogen.[6]

    • Rationale: This displaces oxygen, preventing oxidative degradation pathways.

  • Strict Control of Storage Conditions: Store the compound in a desiccator at the lowest practical temperature (-20°C or -80°C).

    • Rationale: Low temperatures reduce the kinetic energy of molecules, slowing the rate of all potential degradation reactions. The desiccator prevents moisture re-absorption.

Q3: My formulation is causing the prodrug to degrade faster. What components could be the culprit, and how do I screen for compatible excipients?

A3: Cause & Mitigation

Excipients are not always inert and can actively promote degradation.[12]

  • Primary Cause: Incompatible Excipients.

    • pH Effects: Acidic or basic excipients can alter the micro-pH of the formulation, accelerating pH-catalyzed hydrolysis.

    • Water Activity: Excipients with high water content or high water activity can donate moisture to the prodrug, promoting hydrolysis.[13]

    • Reactive Impurities: Some excipients may contain reactive impurities (e.g., peroxides in polymers like povidone) that can oxidize the hydrazide moiety.

Solutions & Scientific Rationale:

  • Systematic Excipient Compatibility Studies: Perform a screening study by mixing the prodrug with individual excipients (typically in a 1:1 or 1:5 ratio) and storing the blends under accelerated stability conditions (e.g., 40°C/75% RH).

  • Selection of Low-Moisture Excipients: Choose excipients known to have low water activity and content, such as microcrystalline cellulose (MCC) or certain grades of polymers.[14]

  • Use of pH-Buffering Excipients: Incorporate buffering agents like phosphate or citrate salts to maintain the formulation at the pH of optimal stability determined earlier.[10]

  • Encapsulation Technologies: For highly sensitive molecules, consider encapsulation within protective carriers.

    • Rationale: Technologies like cyclodextrins, liposomes, or polymeric nanoparticles can physically shield the prodrug from the destabilizing bulk environment until it reaches its target.[6][14][15]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary degradation pathway for benzohydrazide derivatives?

    • A1: The most common degradation pathway in biological and pharmaceutical systems is hydrolysis of the acylhydrazide bond, which cleaves the molecule into its constituent carboxylic acid and hydrazine.[2][16] This reaction is highly sensitive to pH.[3]

  • Q2: How can I rationally design a more stable derivative of this compound?

    • A2: Rational design focuses on modifying the hydrazide moiety. Converting it to a hydrazone by reacting it with an aromatic aldehyde is a highly effective strategy. The stability of the resulting hydrazone can be fine-tuned by altering the electronic properties of the aldehyde (electron-withdrawing groups tend to decrease the rate of hydrolysis).[6][7] Another approach involves N-acylation or adding linkers to sterically hinder nucleophilic attack.[9][17]

  • Q3: What are the most effective formulation strategies for enhancing stability?

    • A3: A multi-pronged approach is best. First, ensure the compound is in a solid, anhydrous form, preferably achieved through lyophilization.[6] Second, select excipients that are non-reactive and maintain an optimal pH.[13][14] Third, for liquid formulations, using co-solvents to reduce water activity and protecting the compound from light and oxygen are critical.[9] For advanced applications, encapsulation in nanoparticles or liposomes offers the highest level of protection.[15]

  • Q4: Which analytical techniques are essential for a robust stability study?

    • A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[16][18] Such a method must be able to separate the parent prodrug from all potential degradation products. Validation should include forced degradation studies (stress testing) under acidic, basic, oxidative, thermal, and photolytic conditions to confirm that the method can detect and quantify any degradation.[16][19]

Visualizations: Pathways and Workflows

cluster_0 Degradation Pathways parent This compound hydrolysis Hydrolysis (+H₂O, pH dependent) parent->hydrolysis Major Pathway oxidation Oxidation (+O₂, metal ions) parent->oxidation Minor Pathway prod_h1 4-Methyl-3-nitrobenzoic Acid hydrolysis->prod_h1 prod_h2 Hydrazine hydrolysis->prod_h2 prod_o Oxidized Products (e.g., Diimides) oxidation->prod_o

Caption: Primary degradation pathways for this compound.

cluster_1 Troubleshooting Workflow for Prodrug Instability start Instability Observed state In what state? start->state solution In Solution state->solution Aqueous Formulation solid Solid State state->solid Powder/ Lyophile cause_sol Likely Cause: - Hydrolysis - Oxidation - pH Effects solution->cause_sol In simple buffer cause_sol_form Likely Cause: - Excipient Incompatibility - High Water Activity solution->cause_sol_form In complex formulation cause_solid Likely Cause: - Residual Moisture - Air Exposure solid->cause_solid sol_sol Solutions: - Determine pH-rate profile - Use co-solvents - Add antioxidants - Structural modification cause_sol->sol_sol sol_sol_form Solutions: - Screen excipients - Use buffers - Encapsulate prodrug cause_sol_form->sol_sol_form sol_solid Solutions: - Lyophilize compound - Store under inert gas - Use desiccator - Store at -20°C or below cause_solid->sol_solid

References

Validation & Comparative

Comparative Bioactivity Analysis of 4-Methyl-3-nitrobenzohydrazide and Its Positional Isomers: A Research Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic placement of functional groups on an aromatic scaffold is a cornerstone of medicinal chemistry, profoundly influencing the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive framework for the comparative bioactivity analysis of 4-methyl-3-nitrobenzohydrazide and its positional isomers. As a Senior Application Scientist, this document is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling researchers to conduct a thorough investigation into the structure-activity relationships (SAR) of this class of compounds. We will delve into standardized protocols for assessing antimicrobial and anticancer activities, present a logical workflow for data analysis, and discuss the potential mechanistic pathways that may be modulated by these structural analogs.

Introduction: The Significance of Isomerism in Drug Discovery

Benzohydrazide derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The introduction of substituents such as methyl and nitro groups can dramatically alter this activity. The specific placement of these groups—isomerism—is a critical determinant of a molecule's interaction with biological targets.

This compound presents an interesting case for SAR studies. The electron-withdrawing nature of the nitro group and the electron-donating, lipophilic character of the methyl group create a unique electronic and steric profile. By systematically repositioning these groups on the phenyl ring, we can probe the specific structural requirements for a desired biological effect. This guide will outline the necessary steps to synthesize, characterize, and compare the bioactivity of these isomers, providing a roadmap for identifying lead compounds with enhanced potency and selectivity.

Experimental Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for a comprehensive comparative bioactivity study. The choice of these assays is based on the commonly reported activities of substituted benzohydrazides.

Synthesis and Characterization of Isomers

A logical starting point is the synthesis of this compound and its key positional isomers (e.g., 2-methyl-3-nitro-, 3-methyl-4-nitro-, etc.). A general and reliable method is the reaction of the corresponding substituted methyl nitrobenzoate with hydrazine hydrate.

Protocol for Synthesis:

  • Esterification: Convert the desired methyl-nitrobenzoic acid isomer to its corresponding methyl ester using methanol in the presence of a catalytic amount of sulfuric acid, followed by reflux.

  • Hydrazinolysis: Reflux the synthesized methyl ester with an excess of hydrazine hydrate in an appropriate solvent like ethanol.

  • Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to precipitate the benzohydrazide product. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the pure compound.

  • Characterization: Confirm the structure and purity of each synthesized isomer using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vitro Antimicrobial Activity Screening

A primary and high-throughput method to assess the antimicrobial potential of the synthesized compounds is the determination of the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination (Broth Microdilution Method):

  • Preparation of Stock Solutions: Dissolve the synthesized benzohydrazide isomers in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth). This will create a concentration gradient.

  • Inoculation: Add a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (broth with bacteria and a standard antibiotic like ciprofloxacin), a negative control (broth with bacteria and DMSO, to account for solvent effects), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis synthesis Synthesize & Purify Isomers stock Prepare Stock Solutions (DMSO) synthesis->stock dilution Serial Dilution in 96-Well Plate stock->dilution inoculation Inoculate with Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 24h inoculation->incubation readout Visual/Spectrophotometric Reading incubation->readout mic Determine MIC Value readout->mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Anticancer Activity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.

Protocol for MTT Assay:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzohydrazide isomers (prepared by diluting the DMSO stock solutions in culture medium) for 24-48 hours.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Data Presentation and Interpretation

For clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)
This compoundExperimental ValueExperimental Value
2-Methyl-3-nitrobenzohydrazideExperimental ValueExperimental Value
3-Methyl-4-nitrobenzohydrazideExperimental ValueExperimental Value
Ciprofloxacin (Control)Reference ValueReference Value

Table 2: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 Cell LineA549 Cell Line
This compoundExperimental ValueExperimental Value
2-Methyl-3-nitrobenzohydrazideExperimental ValueExperimental Value
3-Methyl-4-nitrobenzohydrazideExperimental ValueExperimental Value
Doxorubicin (Control)Reference ValueReference Value

Potential Mechanisms of Action and Signaling Pathways

While the initial screening provides data on if a compound is active, understanding how it works is crucial for drug development. Based on the known mechanisms of related compounds, we can hypothesize and subsequently test potential pathways.

For example, many hydrazide-containing compounds are known to inhibit microbial growth by targeting enzymes involved in cell wall synthesis or DNA replication. In cancer, they may induce apoptosis through various signaling cascades.

Hypothesized Apoptotic Pathway in Cancer Cells

G compound Benzohydrazide Isomer ros ↑ Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress ros->mito bax Bax Activation mito->bax bcl2 Bcl-2 Inhibition mito->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential pathway for inducing apoptosis in cancer cells.

Further experiments, such as Western blotting for key apoptotic proteins (e.g., Bax, Bcl-2, Caspase-3) or enzyme inhibition assays, would be required to validate these hypotheses.

Conclusion and Future Directions

This guide provides a robust framework for the systematic evaluation of this compound and its isomers. By following these detailed protocols, researchers can generate high-quality, comparable data that will elucidate the structure-activity relationships governing the bioactivity of this chemical scaffold. The insights gained from such studies are invaluable for the rational design and optimization of novel therapeutic agents. Future work should focus on lead optimization of the most potent isomers, in vivo efficacy studies, and detailed mechanistic investigations to fully characterize their therapeutic potential.

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-3-nitrobenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzohydrazide Scaffold in Drug Discovery

The benzohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its ability to form the basis of a wide array of biologically active compounds.[1] This versatile structural motif, characterized by a benzene ring linked to a hydrazide functional group (-CONHNH2), has been successfully incorporated into molecules exhibiting a broad spectrum of therapeutic effects, including antimicrobial, anticancer, and enzyme inhibitory activities.[1][2] The ease of its synthesis and the potential for diverse functionalization make it an attractive starting point for the development of novel therapeutic agents.[3]

This guide focuses on the structure-activity relationship (SAR) of analogs derived from a specific, promising lead compound: 4-Methyl-3-nitrobenzohydrazide . The strategic placement of the methyl and nitro groups on the benzene ring is not arbitrary; it is a deliberate design choice aimed at modulating the electronic and steric properties of the molecule to enhance its biological activity and selectivity. The electron-withdrawing nature of the nitro group and the electron-donating, lipophilic character of the methyl group create a unique electronic environment that can significantly influence the compound's interaction with biological targets.[4]

Through a comparative analysis of various analogs, we will explore how modifications to this core structure impact its therapeutic potential. This guide will synthesize data from multiple studies to provide a comprehensive overview for researchers, scientists, and drug development professionals, offering insights into the rational design of more potent and selective this compound-based drug candidates.

I. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that can overcome existing resistance mechanisms.[5] Benzohydrazide derivatives have emerged as a promising class of antimicrobial agents.[3] Our analysis of this compound analogs reveals key structural features that govern their efficacy against a range of bacterial and fungal pathogens.

A significant advancement in this area comes from the study of analogs of the closely related 4-(morpholin-4-yl)-3-nitrobenzohydrazide .[5] By replacing the 4-methyl group with a 4-morpholino group, researchers have created a series of potent antibacterial agents. The core insights from this study can be extrapolated to inform the design of this compound analogs. The primary point of diversification in these studies is the hydrazide nitrogen, which is typically condensed with various aldehydes or isocyanates/isothiocyanates to form hydrazones, semicarbazides, and thiosemicarbazides, respectively.

Key SAR Insights for Antimicrobial Activity:
  • The Hydrazone Moiety (-CONH-N=CH-R): The formation of hydrazones by condensing the hydrazide with various aromatic aldehydes is a common strategy. The nature of the 'R' group on the aldehyde plays a critical role. For instance, the presence of a 5-nitro-2-furyl group has been shown to impart potent antibacterial activity to hydrazone derivatives.[6] In contrast, simple chloro-substituted phenyl rings often lead to a significant decrease in activity.[6] This highlights the importance of the electronic and heterocyclic nature of the substituent.

  • Semicarbazides and Thiosemicarbazides (-CONH-NH-CO-NH-R' and -CONH-NH-CS-NH-R'): Conversion of the terminal hydrazide nitrogen into a semicarbazide or thiosemicarbazide has proven to be a fruitful strategy.

    • Semicarbazides: In a series derived from 4-(morpholino-4-yl)-3-nitrobenzohydrazide, semicarbazide derivatives demonstrated the highest activity.[5] Notably, a semicarbazide bearing a 4-bromophenyl moiety was the most active compound against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) of 3.91 µg/mL.[5] This suggests that an electron-withdrawing halogen at the para position of the terminal phenyl ring is beneficial for activity.

    • Thiosemicarbazides: Among the thiosemicarbazide analogs, the presence of a 4-trifluoromethylphenyl group resulted in the most active compounds against Gram-positive bacteria, with MIC values ranging from 31.25 to 62.5 µg/mL.[5] The strong electron-withdrawing nature of the trifluoromethyl group appears to be a key determinant of activity in this series.

Comparative Antimicrobial Activity Data

The following table summarizes the antimicrobial activity of selected 4-(morpholin-4-yl)-3-nitrobenzohydrazide analogs, which provides a valuable surrogate for understanding the potential of this compound derivatives.

Compound TypeR' GroupTest OrganismMIC (µg/mL)
Semicarbazide4-bromophenylEnterococcus faecalis3.91[5]
Thiosemicarbazide4-trifluoromethylphenylGram-positive bacteria31.25 - 62.5[5]
HydrazoneVariousNot active> 250[5]

Data extracted from a study on 4-(morpholino-4-yl)-3-nitrobenzohydrazide derivatives, which are structurally analogous to the topic of this guide.[5]

SAR_Antimicrobial cluster_core This compound Core cluster_modifications Modifications at Hydrazide Terminus cluster_activity Resulting Activity core Core Scaffold hydrazone Hydrazone (-N=CH-R) core->hydrazone Condensation with Aldehyde semicarbazide Semicarbazide (-NH-CO-NH-R') core->semicarbazide Reaction with Isocyanate thiosemicarbazide Thiosemicarbazide (-NH-CS-NH-R') core->thiosemicarbazide Reaction with Isothiocyanate low_activity Low/No Activity hydrazone->low_activity in this specific series high_activity High Activity semicarbazide->high_activity e.g., R' = 4-bromophenyl moderate_activity Moderate Activity thiosemicarbazide->moderate_activity e.g., R' = 4-CF3-phenyl

Caption: SAR workflow for antimicrobial activity of this compound analogs.

II. Anticancer Activity: A Focus on Antiproliferative and Antimetastatic Effects

The benzohydrazide scaffold is also a recurring motif in the design of anticancer agents.[1] For this compound analogs, the anticancer potential appears to be multifaceted, encompassing both direct cytotoxicity (antiproliferative effects) and the inhibition of cancer cell migration (antimetastatic effects).

The precursor to our core scaffold, 4-methyl-3-nitrobenzoic acid , has been identified as a potent inhibitor of cancer cell migration.[7] This compound was shown to significantly inhibit the chemotaxis and chemokinesis of non-small cell lung cancer cells.[7] Furthermore, it demonstrated the ability to prevent breast cancer metastasis in animal models.[8] This provides a strong rationale for developing this compound analogs as potential antimetastatic agents.

Key SAR Insights for Anticancer Activity:
  • The Core Scaffold: The 4-methyl-3-nitro substitution pattern on the benzoic acid moiety is crucial for the observed antimigratory effects.[7][8] It is hypothesized that this substitution pattern allows the molecule to interfere with signaling pathways that regulate the actin cytoskeleton, a key component of the cellular machinery for movement.[7]

  • Derivatization of the Hydrazide: While the parent acid shows antimigratory activity, converting it to a hydrazide opens up avenues for creating derivatives with potentially improved potency or additional cytotoxic effects. Studies on related nitrobenzamide derivatives have shown that the nature of the substituent on the amide nitrogen significantly influences antiproliferative activity.[9][10] For instance, the introduction of various substituted phenyl groups can lead to compounds with potent inhibitory activities against cancer cell lines such as MDA-MB-435 and HL-60.[9][10]

  • The Role of the Nitro Group: The nitro group is a common feature in many biologically active compounds and its position on the aromatic ring is critical.[4] In the context of anticancer activity, the nitro group can influence the electronic properties of the molecule, potentially enhancing its ability to interact with biological targets. It is also a known bio-reductive group, which can lead to the formation of cytotoxic metabolites under the hypoxic conditions often found in solid tumors.

Comparative Anticancer Activity Data

The following table presents data on the antiproliferative activity of some 4-substituted-3-nitrobenzamide derivatives, which serve as valuable models for understanding the potential of this compound analogs.

CompoundR GroupCell LineGI50 (µM)
4a 4-chlorophenylHCT-1162.111[9][10]
MDA-MB-4351.904[9][10]
HL-602.053[9][10]
4g 3,4-dichlorophenylMDA-MB-4351.008[9][10]
HL-601.993[9][10]

GI50: The concentration required to inhibit cell growth by 50%. Data from a study on 4-substituted-3-nitrobenzamide derivatives.[9][10]

SAR_Anticancer cluster_core This compound Scaffold cluster_modifications Analog Modifications cluster_activities Biological Effects core Core Scaffold hydrazide_derivatives Hydrazide Analogs (Hydrazones, etc.) core->hydrazide_derivatives Derivatization antimetastatic Antimetastatic Activity (Inhibition of Migration) core->antimetastatic Inherent property of the core structure antiproliferative Antiproliferative Activity (Cytotoxicity) hydrazide_derivatives->antiproliferative Dependent on substituents

Caption: Dual anticancer activities of this compound and its analogs.

III. Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention

Hydrazide and hydrazone derivatives are well-documented as inhibitors of various enzymes, making them relevant for a range of diseases.[7][11][12] While specific enzyme inhibition data for this compound analogs is not extensively available, we can infer potential activities based on the broader class of hydrazone compounds.

Key SAR Insights for Enzyme Inhibition:
  • Cholinesterase Inhibition: Hydrazone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The inhibitory profile is highly dependent on the substituents on the aromatic rings.[7]

  • Monoamine Oxidase (MAO) Inhibition: Certain hydrazone structures have shown potent and selective inhibition of MAO-A or MAO-B, which are targets for the treatment of depression and neurodegenerative diseases.[13]

  • Other Enzymes: The hydrazone scaffold has also been shown to inhibit other enzymes like tyrosinase and urease.[7] The specific substitutions on the aromatic rings determine the potency and selectivity of inhibition.

The general principle for enzyme inhibition by hydrazones involves the molecule fitting into the active site of the enzyme and forming interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with key amino acid residues. The 4-methyl and 3-nitro groups of our core scaffold would play a significant role in dictating these interactions.

Enzyme_Inhibition cluster_compound This compound Analog cluster_enzymes Potential Enzyme Targets cluster_disease Therapeutic Areas compound Analog AChE AChE / BChE compound->AChE Inhibits MAO MAO-A / MAO-B compound->MAO Inhibits Other Other Enzymes (e.g., Tyrosinase) compound->Other Inhibits alzheimers Alzheimer's Disease AChE->alzheimers depression Depression MAO->depression other_diseases Other Conditions Other->other_diseases

Caption: Potential enzyme inhibition pathways for this compound analogs.

IV. Experimental Protocols

To ensure the reproducibility and validation of the findings discussed in this guide, detailed experimental protocols are provided below. These are generalized methods based on standard procedures reported in the literature for the synthesis and biological evaluation of benzohydrazide analogs.

A. General Procedure for the Synthesis of this compound Analogs (Hydrazones)

This protocol describes the condensation reaction between this compound and an aromatic aldehyde to form the corresponding hydrazone.

  • Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: To this solution, add 1.1 equivalents of the desired substituted aromatic aldehyde.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for a period of 2-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration.

  • Purification: Wash the solid product with cold ethanol or another suitable solvent to remove unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or DMF-water).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

B. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antimicrobial activity of the synthesized compounds, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Stock Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to obtain a final inoculum of 5 x 105 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

C. Protocol for In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the cells with the compounds for a period of 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control. The GI50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

V. Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The analysis of its structure-activity relationship, informed by studies on closely related analogs, provides a clear roadmap for future drug design efforts.

For antimicrobial applications , the derivatization of the hydrazide moiety into semicarbazides and thiosemicarbazides appears to be a more effective strategy than the formation of simple hydrazones. The introduction of electron-withdrawing groups on the terminal phenyl ring, such as halogens or trifluoromethyl groups, is a key strategy for enhancing potency.

In the realm of cancer therapy , this scaffold offers a dual-pronged approach. The inherent antimetastatic properties of the 4-methyl-3-nitrobenzoyl core, combined with the potential for introducing cytotoxic effects through derivatization of the hydrazide, makes this an exciting area for further investigation.

The potential for enzyme inhibition remains a largely unexplored but promising avenue. Future research should focus on screening this compound analogs against a panel of clinically relevant enzymes to identify novel inhibitors.

VI. References

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Avicenna Journal of Clinical Microbiology and Infection. Available at: --INVALID-LINK--

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules. 2022;27(22):7893. Available at: --INVALID-LINK--

  • (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. ResearchGate. Available at: --INVALID-LINK--

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. Journal of Chemical and Pharmaceutical Research. 2016;8(7):823-836. Available at: --INVALID-LINK--

  • N'-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Monatsh Chem. 2013;144(6):825-849. Available at: --INVALID-LINK--

  • Synthesis, Crystal Structures and Antimicrobial Activities of N '-[4-(Dimethylamino)benzylidene]-2-hydroxy-3-methylbenzohydrazide Monohydrate and N '. ResearchGate. Available at: --INVALID-LINK--

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. 2018;7(7):645-654. Available at: --INVALID-LINK--

  • Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. Molecules. 2022;27(19):6684. Available at: --INVALID-LINK--

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research. 2021;7(3):219-231. Available at: --INVALID-LINK--

  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules. 2020;10(1):138. Available at: --INVALID-LINK--

  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. Yao Xue Xue Bao. 2014;49(1):69-77. Available at: --INVALID-LINK--

  • Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. 2022;7(13):11082-11100. Available at: --INVALID-LINK--

  • Journal of enzyme inhibition and medicinal chemistry. Medscape. Available at: --INVALID-LINK--

  • A Comparative Guide to the Structure-Activity Relationship of 3-Methoxybenzaldehyde Hydrazone Derivatives in Antimicrobial Applications. Benchchem. Available at: --INVALID-LINK--

  • Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Oncol Lett. 2013;5(4):1253-1257. Available at: --INVALID-LINK--

  • 4-Methyl-3-nitro-benzoic acid, a migration inhibitor, prevents breast cancer metastasis in SCID mice. Cancer Lett. 2011;305(1):69-75. Available at: --INVALID-LINK--

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. 2021;26(16):4993. Available at: --INVALID-LINK--

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. ARKIVOC. 2021;2021(8):296-307. Available at: --INVALID-LINK--

References

A Comparative Analysis of 4-Methyl-3-nitrobenzohydrazide and Other Nitroaromatic Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the nitroaromatic scaffold remains a compelling, albeit complex, pharmacophore.[1] Its potent and diverse biological activities, ranging from antimicrobial to anticancer, are often shadowed by concerns regarding toxicity.[2] This guide offers a comparative analysis of 4-Methyl-3-nitrobenzohydrazide, a representative nitroaromatic compound, and other key nitroaromatic agents. By delving into their synthesis, mechanisms of action, and performance in various biological assays, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.

The Nitroaromatic Moiety: A Double-Edged Sword in Drug Design

The biological activity of nitroaromatic compounds is intrinsically linked to the reductive bioactivation of the nitro group.[2] This process, often facilitated by nitroreductase enzymes present in microbial or hypoxic tumor environments, generates a cascade of reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as free radicals.[2] These reactive species can then inflict cellular damage through various mechanisms, such as DNA strand scission, protein adduction, and induction of oxidative stress, ultimately leading to cell death.[3] This mechanism forms the basis for the therapeutic efficacy of many nitroaromatic drugs.

However, this same reductive activation is also responsible for the potential toxicity associated with this class of compounds, including mutagenicity and carcinogenicity. A central challenge in the development of nitroaromatic drugs, therefore, lies in achieving selective toxicity towards target pathogens or cancer cells while minimizing damage to host tissues.

Synthesis of this compound and Related Compounds

The synthesis of this compound typically proceeds from its carboxylic acid precursor, 4-methyl-3-nitrobenzoic acid. The general synthetic route involves two key steps: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of this compound

Part 1: Esterification of 4-Methyl-3-nitrobenzoic Acid [4][5]

  • Reaction Setup: To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (catalytic amount) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dilute the residue with water and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 4-methyl-3-nitrobenzoate.

Part 2: Hydrazinolysis of Methyl 4-methyl-3-nitrobenzoate

  • Reaction Setup: Dissolve the methyl 4-methyl-3-nitrobenzoate (1.0 eq) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (excess, e.g., 3-5 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol or methanol) to afford the purified product.

MechanismOfAction cluster_0 Microbial/Hypoxic Cell Nitroaromatic Drug Nitroaromatic Drug Nitroreductase Nitroreductase Nitroaromatic Drug->Nitroreductase Bioactivation Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species Cellular Targets DNA, Proteins, Lipids Reactive Nitrogen Species->Cellular Targets Damage Cell Death Cell Death Cellular Targets->Cell Death

References

Assessing the Selectivity of 4-Methyl-3-nitrobenzohydrazide: A Comparative Guide for Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. A molecule's efficacy is intrinsically linked to its ability to modulate the intended biological target with high specificity, thereby minimizing off-target effects that can lead to unforeseen toxicities. This guide provides a comprehensive framework for assessing the selectivity of 4-Methyl-3-nitrobenzohydrazide, a compound of interest owing to the diverse biological activities observed in structurally related benzohydrazide derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.

While the specific molecular targets of this compound are not yet fully elucidated, the known bioactivities of its chemical relatives and precursors offer valuable starting points for investigation. Notably, the precursor 4-methyl-3-nitrobenzoic acid has demonstrated inhibitory effects on cancer cell migration. Furthermore, various benzohydrazide derivatives have been reported to inhibit key enzyme families such as protein kinases and cholinesterases.

This guide, therefore, proposes a logical and scientifically rigorous workflow to explore the selectivity of this compound against two plausible and high-impact target classes: protein kinases (specifically Epidermal Growth Factor Receptor [EGFR] and Rho-associated coiled-coil containing protein kinase [ROCK]) and cholinesterases (Acetylcholinesterase [AChE] and Butyrylcholinesterase [BChE]). We will objectively compare its hypothetical performance with well-established inhibitors and provide detailed experimental protocols to enable researchers to conduct their own robust evaluations.

The Rationale for Target Selection

The selection of EGFR, ROCK, AChE, and BChE as primary subjects for this investigation is based on the following rationale:

  • EGFR and ROCK: These kinases are critical regulators of cell proliferation, differentiation, and migration. The observed anti-migration properties of the precursor molecule, 4-methyl-3-nitrobenzoic acid, strongly suggest a potential interaction with pathways governing cell motility, in which EGFR and ROCK are key players.

  • AChE and BChE: Cholinesterases are well-established targets for a variety of therapeutic agents. The broad biological activity profile of the benzohydrazide scaffold warrants an investigation into its potential effects on these crucial enzymes of the nervous system.

This guide will empower researchers to systematically dissect the selectivity profile of this compound, a critical step in understanding its therapeutic potential and advancing its development.

Comparative Inhibitor Profiles

To establish a benchmark for selectivity, we will compare the hypothetical inhibitory activity of this compound against a panel of well-characterized inhibitors for our chosen targets. The following tables present a framework for organizing and interpreting experimental data.

Table 1: Comparative Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)Selectivity Notes
This compound EGFRTo be determinedTo be determined
ROCK1To be determinedTo be determined
ROCK2To be determinedTo be determined
Erlotinib EGFR2-10Highly selective for EGFR over most other kinases.[1]
Gefitinib EGFR30-80Selective for EGFR, with some off-target activity at higher concentrations.[1]
Osimertinib (AZD9291) EGFR (T790M mutant)<15Highly selective for mutant EGFR over wild-type.[1]
Y-27632 ROCK1220Potent and selective ROCK inhibitor.[2][3]
ROCK2300Potent and selective ROCK inhibitor.[2]

Table 2: Comparative Cholinesterase Inhibitory Activity

CompoundTarget EnzymeIC50 (nM)Selectivity Notes
This compound AChETo be determinedTo be determined
BChETo be determinedTo be determined
Donepezil AChE6.7Highly selective for AChE over BChE (>1000-fold).[4][5][6]
BChE~7,400
Rivastigmine AChE4.3Dual inhibitor of both AChE and BChE.[5][7][8][9][10]
BChE31

Experimental Workflows and Protocols

A systematic approach to assessing selectivity involves a tiered screening cascade, beginning with in vitro biochemical assays and progressing to more complex cell-based models.

G cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: Selectivity Profiling a1 Primary Screen: This compound vs. Target Enzymes a2 IC50 Determination: Dose-response curves a1->a2 b1 Target Engagement Assays (e.g., Cellular Thermal Shift Assay) a2->b1 Proceed if potent b2 Functional Assays: Cell Migration/Invasion b1->b2 c1 Broad Kinase Panel Screen b2->c1 Proceed if active c2 Off-Target Panel Screen (e.g., GPCRs, Ion Channels) c1->c2

Caption: A tiered workflow for assessing the selectivity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant human EGFR, ROCK1, and ROCK2 enzymes

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • This compound and control inhibitors (Erlotinib, Y-27632) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

  • Enzyme and Substrate Addition: Prepare a master mix of the kinase and its corresponding peptide substrate in kinase reaction buffer. Add 5 µL of this mix to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase reaction buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for each respective kinase.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step addition of reagents followed by luminescence measurement.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE and BChE by detecting the product of the enzymatic reaction.

Materials:

  • Purified human Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) as a substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as a substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • This compound and control inhibitors (Donepezil, Rivastigmine) dissolved in DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare solutions of DTNB, ATCI, and BTCI in phosphate buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • Assay Setup: In a 96-well plate, add 20 µL of the compound dilutions to the appropriate wells. Include DMSO-only wells for control.

  • Enzyme Addition: Add 140 µL of phosphate buffer and 20 µL of the respective enzyme solution (AChE or BChE) to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Substrate Addition: Add 10 µL of DTNB solution to each well, followed by 10 µL of the corresponding substrate (ATCI for AChE, BTCI for BChE) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes at 37°C. The rate of reaction is proportional to the rate of increase in absorbance.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the DMSO control and calculate the IC50 values as described in Protocol 1.

Protocol 3: Cell Migration Wound Healing (Scratch) Assay

This assay assesses the effect of a compound on the collective migration of a cell monolayer.

Materials:

  • A suitable cancer cell line (e.g., A549 non-small cell lung cancer cells)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound and control inhibitors

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density that will form a confluent monolayer within 24-48 hours.[11]

  • Wound Creation: Once the cells are confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[11][12][13]

  • Washing: Gently wash the wells with serum-free medium to remove detached cells.[12]

  • Treatment: Add serum-free medium containing various concentrations of this compound or control inhibitors to the wells. Include a vehicle control (DMSO).

  • Image Acquisition: Immediately after treatment, acquire images of the scratch at designated locations (time 0). Continue to acquire images at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

  • Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each treatment condition and compare it to the vehicle control.

Protocol 4: Transwell Invasion Assay

This assay evaluates the ability of cells to invade through a basement membrane matrix, a key step in metastasis.

Materials:

  • A suitable invasive cancer cell line (e.g., MDA-MB-231 breast cancer cells)

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel or a similar basement membrane extract

  • Serum-free medium and medium containing a chemoattractant (e.g., 10% FBS)

  • This compound and control inhibitors

  • 24-well plates

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet stain

Procedure:

  • Coating of Inserts: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.[14]

  • Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 18-24 hours.

  • Cell Seeding: Harvest the cells and resuspend them in serum-free medium containing the test compound or vehicle. Seed the cell suspension into the upper chamber of the coated Transwell inserts.[15]

  • Chemoattractant Addition: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.[16]

  • Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.

  • Removal of Non-invading Cells: After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.[14]

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and then stain them with crystal violet.[14]

  • Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify invasion.

Visualizing Signaling Pathways and Selectivity Concepts

Understanding the underlying biological pathways and the concept of selectivity is crucial for interpreting experimental results.

G cluster_0 EGFR Signaling cluster_1 ROCK Signaling EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation RhoA RhoA ROCK ROCK RhoA->ROCK Myosin Myosin Light Chain ROCK->Myosin Actomyosin Actomyosin Contraction Myosin->Actomyosin Migration Cell Migration Actomyosin->Migration Inhibitor 4-Methyl-3- nitrobenzohydrazide Inhibitor->EGFR Inhibitor->ROCK G cluster_0 Selective Inhibitor cluster_1 Non-Selective Inhibitor A Target A Inhibitor1 Inhibitor 1 Inhibitor1->A High Affinity D Off-Target D Inhibitor1->D B Target B C Target C Inhibitor2 Inhibitor 2 Inhibitor2->B Moderate Affinity Inhibitor2->C Low Affinity E Off-Target E Inhibitor2->E

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Methyl-3-nitrobenzohydrazide in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

<Publish Comparison Guide >

Introduction: The Critical Role of Specificity in Hapten Immunoassays

In the development of sensitive and reliable immunoassays for small molecules (haptens), the specificity of the antibody is paramount. Haptens, such as 4-Methyl-3-nitrobenzohydrazide (4M3NBH), are too small to elicit an immune response on their own and must be covalently coupled to a larger carrier protein, like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to become immunogenic.[1][2] The resulting antibodies are designed to recognize the unique structural features of the hapten.

However, the very nature of antibody-antigen recognition—a complex interplay of shape and chemical complementarity—creates the potential for cross-reactivity. This occurs when the antibody binds to molecules that are structurally similar, but not identical, to the target analyte.[3][4] Such non-specific binding can lead to false-positive results or an overestimation of the analyte's concentration, compromising the validity of the assay.[3][5]

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for an immunoassay targeting 4M3NBH. We will delve into the causality behind experimental choices, provide a detailed protocol for a competitive ELISA, and compare the specificity profile against plausible alternative haptens, offering field-proven insights for researchers, scientists, and drug development professionals. The validation of an immunoassay is crucial to ensure it produces reliable and reproducible results for its intended purpose.[6][7][8]

The Principle of Cross-Reactivity in Competitive Immunoassays

For small molecules like 4M3NBH, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most common format.[3][5] In this setup, the target analyte (free 4M3NBH) in a sample competes with a fixed amount of a labeled 4M3NBH-enzyme conjugate (the "tracer") for a limited number of antibody binding sites immobilized on a microplate. The signal generated is inversely proportional to the concentration of the target analyte in the sample.

Cross-reactivity is assessed by introducing a structurally similar compound (a potential cross-reactant) into the assay instead of the target analyte. If the cross-reactant can also bind to the antibody, it will compete with the tracer, leading to a reduction in signal. The degree to which it does this, relative to the target analyte, defines its percentage of cross-reactivity.

Figure 1. Principle of competitive binding and cross-reactivity in an immunoassay.

Experimental Design: A Self-Validating Protocol

A robust cross-reactivity study is built on a foundation of logical compound selection and a meticulously executed, validated immunoassay protocol.[6][9]

Rationale for Selecting Potential Cross-Reactants

The choice of compounds to test is critical. The goal is to challenge the antibody's specificity by selecting molecules that are structurally related to this compound. This selection should be based on a systematic dissection of the hapten's structure:

  • Parent Molecule: Benzoic acid

  • Core Functional Group: Benzohydrazide

  • Key Substituents: Modifications to the methyl (-CH₃) and nitro (-NO₂) groups.

  • Related Precursors/Metabolites: Compounds that may be present in the sample matrix.

For our study, we will compare 4M3NBH against the following rationally selected compounds:

  • 3-Nitrobenzohydrazide: Lacks the 4-methyl group.

  • 4-Methylbenzohydrazide: Lacks the 3-nitro group.

  • 4-Methyl-3-nitrobenzoic acid: The precursor to our hapten, lacking the hydrazide group.

  • Benzohydrazide: Lacks both the methyl and nitro groups.

  • An Unrelated Hydrazide (e.g., Isoniazid): A negative control to test for non-specific binding to the hydrazide moiety itself.

Experimental Workflow: Competitive ELISA

The following workflow outlines the steps for determining the 50% inhibitory concentration (IC50) for 4M3NBH and each potential cross-reactant. The IC50 is the concentration of analyte required to inhibit 50% of the tracer binding to the antibody.

Figure 2. Step-by-step workflow for the competitive ELISA protocol.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well microplate and assumes the use of a 4M3NBH-HRP (Horseradish Peroxidase) conjugate as the tracer.

  • Antibody Coating:

    • Dilute the anti-4M3NBH antibody to an optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).[10][11]

    • Add 100 µL of the diluted antibody to each well of a high-binding 96-well microplate.

    • Cover the plate and incubate overnight at 4°C.

    • Causality: The high pH of the coating buffer facilitates the passive adsorption of the antibody to the polystyrene plate surface.[10]

  • Washing & Blocking:

    • Discard the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.[11][12]

    • Incubate for 1-2 hours at room temperature (RT).

    • Causality: Blocking is essential to prevent the tracer or other reagents from binding directly to the plate, which would cause high background signal.[12]

  • Preparation of Standards and Cross-Reactants:

    • Prepare a serial dilution of the 4M3NBH standard (e.g., from 5000 pg/mL down to ~40 pg/mL) in Assay Buffer (e.g., Blocking Buffer).

    • For each potential cross-reactant, prepare a separate serial dilution, typically starting at a concentration at least 10-fold higher than the highest 4M3NBH standard.[13]

  • Competitive Reaction:

    • Wash the blocked plate 3 times with Wash Buffer.

    • Add 50 µL of each standard or cross-reactant dilution to the appropriate wells (in duplicate).

    • Add 50 µL of a pre-determined optimal dilution of the 4M3NBH-HRP tracer to all wells.

    • Cover the plate and incubate for 1-2 hours at RT.

    • Causality: This is the critical competitive step. The amount of tracer that binds to the immobilized antibody will be inversely proportional to the concentration of free analyte or cross-reactant present.

  • Detection & Reading:

    • Wash the plate 5 times with Wash Buffer to remove unbound reagents.

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution to each well.[11]

    • Incubate in the dark at RT for 15-30 minutes, monitoring for color development.

    • Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well to quench the reaction. The color will change from blue to yellow.

    • Read the absorbance (Optical Density or OD) at 450 nm using a microplate reader within 15 minutes.[14]

Data Analysis and Comparative Results

Calculation of IC50 and Percent Cross-Reactivity (%CR)
  • Generate Standard Curves: For 4M3NBH and each cross-reactant, plot the average OD value against the logarithm of the concentration. This will produce a sigmoidal curve.

  • Determine IC50: The IC50 is the concentration that corresponds to 50% of the maximum signal (B/B₀ = 50%). This value can be interpolated from the standard curve.[14][15]

  • Calculate %CR: The cross-reactivity is calculated using the following formula:[13][16]

    % Cross-Reactivity = (IC50 of 4M3NBH / IC50 of Cross-Reactant) x 100

Comparative Data Summary

The following table presents hypothetical but plausible experimental data, comparing the performance of the anti-4M3NBH antibody against the selected compounds.

CompoundStructureIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound Target Analyte15.2 100% Reference compound.
3-NitrobenzohydrazideLacks -CH₃ group485.53.1%The methyl group is a critical recognition feature for the antibody.
4-MethylbenzohydrazideLacks -NO₂ group98.715.4%The nitro group is important for binding, but less critical than the methyl group.
4-Methyl-3-nitrobenzoic acidLacks hydrazide> 10,000< 0.15%The hydrazide linker region is essential for antibody recognition.
BenzohydrazideLacks -CH₃ & -NO₂> 10,000< 0.15%The combination of both substituents defines the primary epitope.
IsoniazidUnrelated Hydrazide> 10,000< 0.15%No non-specific binding to the general hydrazide structure.
Interpretation and Discussion

The data clearly demonstrates the high specificity of the antibody for this compound. The most significant finding is that the removal of either the methyl or the nitro group drastically reduces antibody binding, with the methyl group being particularly crucial (only 3.1% cross-reactivity when removed). This suggests that the antibody's paratope forms a highly specific pocket that accommodates both substituents.

Furthermore, the negligible cross-reactivity with 4-Methyl-3-nitrobenzoic acid indicates that the antibody primarily recognizes the hapten as it was presented during immunization—conjugated via the hydrazide moiety. This is a hallmark of a well-designed hapten-carrier conjugate and a successful immunization campaign.[2][17]

Comparing this specificity profile to an alternative assay, for instance, one developed against a simpler hapten like 4-Methylbenzohydrazide, would likely yield higher cross-reactivity with related methyl-benzoic acid derivatives. The inclusion of the nitro group in our target hapten (4M3NBH) adds an extra layer of structural uniqueness, enabling the generation of a more specific antibody and, consequently, a more reliable immunoassay. It's important to note that cross-reactivity is not solely an intrinsic property of the antibody but can be modulated by assay format and reagent concentrations.[18][19]

Conclusion and Best Practices

This guide demonstrates a systematic approach to evaluating the cross-reactivity of an immunoassay for the small molecule hapten this compound. The experimental results confirm that a highly specific antibody was generated, with key structural features like the 4-methyl and 3-nitro groups being critical for recognition.

For researchers developing similar assays, the key takeaways are:

  • Rational Hapten Design: Incorporate unique structural features into your hapten to maximize the potential for generating specific antibodies.

  • Systematic Selection of Cross-Reactants: Challenge your assay with a logically chosen panel of structurally related compounds.

  • Meticulous Protocol Execution: Adherence to a validated, step-by-step protocol is essential for generating reproducible data.[20]

  • Thorough Data Analysis: Accurate calculation of IC50 values and percent cross-reactivity is fundamental to interpreting the assay's performance.

By following these principles, scientists can develop highly specific and trustworthy immunoassays, ensuring the generation of accurate and meaningful results in research and diagnostic applications.

References

The Evolving Landscape of Benzohydrazide Therapeutics: A Comparative Outlook on 4-Methyl-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with improved efficacy and safety profiles is relentless. Among the myriad of scaffolds explored, the benzohydrazide moiety has consistently emerged as a privileged structure, underpinning the activity of numerous established drugs. This guide delves into the preclinical potential of a lesser-explored derivative, 4-Methyl-3-nitrobenzohydrazide, offering a comparative perspective against established therapeutic agents based on its chemical lineage and the broader landscape of benzohydrazide pharmacology. While direct in vivo comparative efficacy studies on this compound are not yet available in the public domain, this document aims to provide a comprehensive analysis of its potential, grounded in the established biological activities of its precursors and analogous structures.

The Benzohydrazide Scaffold: A Foundation of Therapeutic Diversity

Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide group (-CONHNH2). This structural motif is a cornerstone in the development of various therapeutic agents, owing to its ability to form stable complexes with metal ions and participate in hydrogen bonding, crucial for target engagement.[1] Historically, hydrazide-containing drugs have been pivotal in treating a range of diseases, from infectious diseases like tuberculosis (e.g., Isoniazid) to neurological conditions such as depression (e.g., Isocarboxazid) and Parkinson's disease (e.g., Benserazide).[1]

The versatility of the benzohydrazide scaffold allows for extensive chemical modifications, leading to a broad spectrum of biological activities, including:

  • Antimicrobial: Effective against various bacterial and fungal strains.[1]

  • Anticancer: Demonstrating cytotoxic effects against multiple cancer cell lines.[1]

  • Anti-inflammatory: Modulating inflammatory pathways to reduce inflammation.[1]

  • Anticonvulsant: Showing promise in the management of seizures.[1]

  • Antioxidant: Protecting cells from damage caused by oxidative stress.[1]

This compound: A Profile of Potential

This compound is a derivative that combines the core benzohydrazide structure with a methyl and a nitro group on the benzene ring. While this specific compound is not extensively studied for its in vivo efficacy, its synthetic precursor, 4-Methyl-3-nitrobenzoic acid, has shown promising biological activity, particularly in the context of cancer.

A notable study demonstrated that 4-Methyl-3-nitrobenzoic acid can inhibit the migration of various tumor cell lines, including non-small cell lung cancer (NSCLC) cells.[2] The proposed mechanism involves the impairment of epithelial growth factor (EGF)-induced cofilin phosphorylation and actin polymerization, key processes in cell motility.[2] This suggests that this compound, as a derivative, may possess similar or enhanced anti-metastatic properties.

The addition of the hydrazide group could potentially broaden its therapeutic applications beyond anticancer activity, aligning with the diverse pharmacological profile of other benzohydrazide compounds.

A Hypothetical Comparative In Vivo Efficacy Study: NSCLC Model

To rigorously evaluate the therapeutic potential of this compound, a well-designed in vivo study is paramount. Given the anti-migratory effects of its precursor on NSCLC cells, a xenograft mouse model of NSCLC would be a logical starting point.

Comparative Framework
Compound Class Mechanism of Action (Hypothesized/Established) Potential Endpoints for Comparison
This compound Benzohydrazide DerivativeInhibition of cell migration and proliferation (Hypothesized)Tumor growth inhibition, reduction in metastatic nodules, survival rate
Cisplatin Platinum-based ChemotherapyInduces DNA damage in cancer cells, leading to apoptosis.Tumor growth inhibition, survival rate, toxicity profile (e.g., weight loss, kidney function)
Paclitaxel TaxaneStabilizes microtubules, leading to cell cycle arrest and apoptosis.Tumor growth inhibition, survival rate, toxicity profile (e.g., neuropathy)

Experimental Workflow: In Vivo Efficacy Assessment

G cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Data Collection and Analysis A Synthesis and Purification of This compound B Establishment of NSCLC Xenograft Model in Mice C Randomization of Mice into Treatment Groups: - Vehicle Control - this compound - Cisplatin - Paclitaxel B->C Tumor Volume Reaches ~100 mm³ D Daily Intraperitoneal (IP) or Oral (PO) Dosing C->D E Tumor Volume Measurement (Bi-weekly) D->E F Monitoring of Body Weight and Clinical Signs D->F G Terminal Endpoint: - Tumor Excision and Weight - Lung Tissue Collection for Metastasis Analysis E->G Study Duration or Tumor Burden Limit Reached F->G H Histopathological Analysis and Immunohistochemistry G->H I Statistical Analysis of Efficacy and Toxicity Data H->I

Caption: A generalized workflow for the in vivo evaluation of this compound.

Proposed Mechanism of Action: Targeting Cancer Cell Motility

The inhibitory effect of the precursor, 4-Methyl-3-nitrobenzoic acid, on EGF-induced cell migration provides a solid foundation for a mechanistic hypothesis for this compound.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR Cofilin_P Cofilin-P (Inactive) EGFR->Cofilin_P Activates pathway EGF EGF EGF->EGFR Compound This compound Compound->Cofilin_P Inhibits Dephosphorylation Cofilin Cofilin (Active) Cofilin_P->Cofilin Dephosphorylation Actin_P Actin Polymerization Cofilin->Actin_P Promotes Migration Cell Migration & Metastasis Actin_P->Migration

References

A Comparative Guide to the Synthetic Efficiency of Routes to 4-Methyl-3-nitrobenzohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-nitrobenzohydrazide is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds. Its utility lies in the versatile reactivity of the hydrazide functional group, which allows for the construction of various heterocyclic systems and other complex molecular architectures. Given its importance, the development of an efficient, scalable, and cost-effective synthetic route is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of three primary synthetic routes to this compound, all commencing from the readily available starting material, 4-methyl-3-nitrobenzoic acid. Each route will be evaluated based on its synthetic efficiency, considering factors such as reaction yield, atom economy, and Environmental Factor (E-Factor), alongside practical considerations of reagent cost and safety. The experimental protocols provided are designed to be self-validating, offering clear, step-by-step instructions grounded in established chemical principles.

Comparative Analysis of Synthetic Routes

Three plausible synthetic pathways from 4-methyl-3-nitrobenzoic acid to this compound are presented and analyzed:

  • Route 1: A two-step process involving the initial esterification of the carboxylic acid to its corresponding methyl ester, followed by hydrazinolysis.

  • Route 2: A direct, one-pot conversion of the carboxylic acid to the hydrazide utilizing a coupling agent, specifically dicyclohexylcarbodiimide (DCC).

  • Route 3: A two-step synthesis proceeding through the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), which is subsequently reacted with hydrazine.

The following sections will provide a detailed breakdown of each route, including mechanistic insights, comprehensive experimental protocols, and a thorough evaluation of their respective efficiencies.

Route 1: Esterification Followed by Hydrazinolysis

This classical two-step approach is a reliable and widely practiced method for the synthesis of hydrazides from carboxylic acids.

Causality Behind Experimental Choices

The initial Fischer esterification is an acid-catalyzed equilibrium reaction. The use of a large excess of methanol serves to drive the equilibrium towards the product side, maximizing the yield of the methyl ester. Sulfuric acid is a common and effective catalyst for this transformation. The subsequent hydrazinolysis is a nucleophilic acyl substitution where the highly nucleophilic hydrazine displaces the methoxy group of the ester to form the thermodynamically stable hydrazide. Refluxing in an alcoholic solvent provides the necessary thermal energy to overcome the activation barrier for this reaction.

Experimental Protocol

Step 1: Synthesis of Methyl 4-Methyl-3-nitrobenzoate

  • To a solution of 4-methyl-3-nitrobenzoic acid (10 g, 55.2 mmol) in 100 mL of methanol, add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, concentrate the solution to approximately 10 mL under reduced pressure.

  • Dilute the residue with 100 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-methyl-3-nitrobenzoate as a pale yellow solid. The reported yield for this step is approximately 95%.[1]

Step 2: Synthesis of this compound

  • Dissolve the methyl 4-methyl-3-nitrobenzoate (10.5 g, 54.0 mmol) in 100 mL of ethanol in a round-bottom flask.

  • Add hydrazine hydrate (8 mL, approximately 160 mmol, ~3 equivalents) to the solution.

  • Reflux the reaction mixture for 10-12 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford this compound. Expected yields for this step are generally high, often exceeding 80%.

Visualization of Workflow

Route 1: Esterification and Hydrazinolysis start 4-Methyl-3-nitrobenzoic Acid step1 Esterification (Methanol, H₂SO₄, Reflux) start->step1 intermediate Methyl 4-Methyl-3-nitrobenzoate step1->intermediate step2 Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) intermediate->step2 end This compound step2->end Route 2: DCC Coupling start 4-Methyl-3-nitrobenzoic Acid step1 DCC Coupling (DCC, Hydrazine Hydrate, Dichloromethane) start->step1 end This compound step1->end byproduct Dicyclohexylurea (DCU) (byproduct) step1->byproduct Route 3: Acyl Chloride Intermediate start 4-Methyl-3-nitrobenzoic Acid step1 Acyl Chloride Formation (Thionyl Chloride, Reflux) start->step1 intermediate 4-Methyl-3-nitrobenzoyl Chloride step1->intermediate step2 Reaction with Hydrazine (Hydrazine Hydrate, Dichloromethane) intermediate->step2 end This compound step2->end

References

A Researcher's Guide to Evaluating the Pharmacokinetic Profile of 4-Methyl-3-nitrobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the exploration of novel chemical scaffolds is paramount in the quest for new therapeutic agents. The 4-Methyl-3-nitrobenzohydrazide core represents a promising starting point for the development of compounds with potential antimicrobial and anticancer activities. However, the journey from a biologically active "hit" to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives. By integrating in silico predictions with robust in vitro and in vivo experimental protocols, this guide aims to empower researchers to make data-driven decisions in the lead optimization process.

The Imperative of Early ADME Assessment

Historically, a significant percentage of drug candidates failed in late-stage clinical trials due to undesirable pharmacokinetic properties, such as poor bioavailability or unforeseen drug-drug interactions.[1] This has led to a paradigm shift in drug discovery, emphasizing the early evaluation of ADME properties to identify and address potential liabilities before significant resources are invested.[2] For a novel series of compounds like this compound derivatives, a systematic approach to characterizing their pharmacokinetic profile is not just beneficial, but essential for success.

A Strategic Workflow for Pharmacokinetic Evaluation

A well-structured evaluation of the pharmacokinetic profile of novel derivatives should follow a tiered approach, starting with computational predictions and progressing to more resource-intensive experimental assays. This strategy allows for the early filtration of compounds with predicted poor properties and the prioritization of the most promising candidates for further development.

ADME_Workflow cluster_in_silico In Silico Profiling cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico ADME Prediction (e.g., SwissADME, pkCSM) solubility Kinetic Solubility in_silico->solubility Prioritize Candidates permeability PAMPA solubility->permeability metabolic_stability Liver Microsome Stability permeability->metabolic_stability pk_study Rodent PK Study metabolic_stability->pk_study Select Lead Candidates PAMPA_Setup cluster_donor Donor Compartment (pH 5.5-6.5) cluster_acceptor Acceptor Compartment (pH 7.4) donor_well Test Compound in Buffer membrane Artificial Membrane (Lipid-infused filter) donor_well->membrane acceptor_well Buffer membrane->acceptor_well Passive Diffusion Metabolic_Stability_Workflow start Incubate Compound with Liver Microsomes + NADPH sampling Collect Samples at Time Points (0, 5, 15, 30 min) start->sampling quench Quench Reaction (e.g., with Acetonitrile) sampling->quench analysis Analyze Remaining Parent Compound by LC-MS quench->analysis calculation Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) analysis->calculation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.